molecular formula C8H17N3O B1627013 N-Isopropylpiperazine-1-carboxamide CAS No. 205116-57-0

N-Isopropylpiperazine-1-carboxamide

Cat. No.: B1627013
CAS No.: 205116-57-0
M. Wt: 171.24 g/mol
InChI Key: JJRVDRJMXJJPDM-UHFFFAOYSA-N
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Description

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) is a high-purity chemical intermediate offered for research and development purposes. This compound features a piperazine ring, a privileged scaffold in medicinal chemistry known to enhance the biological activity and drug-like properties of molecules . Piperazine derivatives are extensively utilized in pharmaceutical research due to their versatility and ability to modulate properties such as lipid solubility and pharmacokinetics . This reagent serves as a key building block in the design and synthesis of novel bioactive molecules. Piperazine-carboxamide derivatives, in particular, have been identified as critical scaffolds in the discovery of potent and selective receptor antagonists, demonstrating the structural value of this chemotype in drug discovery campaigns . The piperazine ring is a common motif in compounds with a wide range of reported pharmacological activities, including antimicrobial, anticancer, and antifungal properties . N-Isopropylpiperazine-1-carboxamide provides researchers with a versatile starting material for constructing compound libraries or for use in lead optimization studies. Specifications: CAS Number: 205116-57-0 Molecular Formula: C8H17N3O Molecular Weight: 171.24 g/mol Purity: ≥97% This product is intended for research use only and is not intended for diagnostic or therapeutic use. Prior to handling, please request a material safety data sheet (MSDS) to understand the safe handling and storage conditions.

Properties

IUPAC Name

N-propan-2-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVDRJMXJJPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587497
Record name N-(Propan-2-yl)piperazine-1-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID50587497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205116-57-0
Record name N-(Propan-2-yl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Isopropylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpiperazine-1-carboxamide is a disubstituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine core is a ubiquitous scaffold in a multitude of pharmacologically active agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The addition of an isopropyl-carboxamide moiety at the N-1 position introduces specific steric and electronic features that can modulate target binding and metabolic stability. This technical guide provides a comprehensive overview of the core chemical properties of N-Isopropylpiperazine-1-carboxamide, including its synthesis, purification, analytical characterization, and physicochemical properties. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application and adaptation of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

N-Isopropylpiperazine-1-carboxamide is a white to yellow solid at room temperature. Its core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is substituted with an N-isopropylcarboxamide group.

Table 1: Core Properties of N-Isopropylpiperazine-1-carboxamide and its Hydrochloride Salt

PropertyN-Isopropylpiperazine-1-carboxamideN-Isopropylpiperazine-1-carboxamide HClCitation(s)
CAS Number 205116-57-0205116-57-0[1]
Molecular Formula C₈H₁₇N₃OC₈H₁₈ClN₃O[1]
Molecular Weight 171.24 g/mol 207.70 g/mol [1]
Appearance -White to Yellow Solid
Purity ≥98%~95%[1]
Storage Sealed in dry, 2-8°C-[1]

Table 2: Computational Chemistry Data for N-Isopropylpiperazine-1-carboxamide

ParameterValueCitation(s)
Topological Polar Surface Area (TPSA) 44.37 Ų[1]
LogP (octanol-water partition coefficient) 0.0096[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]

Synthesis of N-Isopropylpiperazine-1-carboxamide

The synthesis of N-Isopropylpiperazine-1-carboxamide is most efficiently achieved through the nucleophilic addition of a monosubstituted piperazine to an isocyanate. This approach is favored for its high yield and selectivity.

Recommended Synthetic Workflow

The primary and most direct route to N-Isopropylpiperazine-1-carboxamide involves the reaction of 1-isopropylpiperazine with a source of the carboxamide group. The use of an isocyanate is a common and effective method.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Reactant1 1-Isopropylpiperazine Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 Potassium Cyanate Reactant2->Reaction Reactant3 Acid (e.g., HCl) Reactant3->Reaction Product N-Isopropylpiperazine- 1-carboxamide Reaction->Product Formation of Carboxamide Purification Recrystallization Product->Purification Crude Product Final_Product Final Product Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of N-Isopropylpiperazine-1-carboxamide.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis from the precursor 1-isopropylpiperazine.

Materials:

  • 1-Isopropylpiperazine

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-isopropylpiperazine (1.0 eq) in a mixture of toluene and water.

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution. This protonates the more basic nitrogen of the piperazine, directing the subsequent reaction to the desired nitrogen.

  • Addition of Cyanate: Add potassium cyanate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the aqueous layer with a 2M NaOH solution until a pH of >10 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield N-Isopropylpiperazine-1-carboxamide as a solid.[2]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of N-Isopropylpiperazine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

  • Piperazine Ring: Two distinct sets of multiplets for the four methylene groups (CH₂). The protons on the carbons adjacent to the carboxamide nitrogen will be deshielded compared to those adjacent to the secondary amine.

  • Amine and Amide Protons: A broad singlet for the secondary amine proton (NH) and a doublet for the amide proton (NH), which may exchange with D₂O.

¹³C NMR (Carbon NMR):

  • Isopropyl Group: Two signals, one for the methyl carbons and one for the methine carbon.

  • Piperazine Ring: Two signals for the methylene carbons, with the carbons adjacent to the carboxamide being downfield.[3][4]

  • Carbonyl Carbon: A characteristic signal in the downfield region (typically ~155-165 ppm) for the amide carbonyl carbon.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • N-H Stretching (Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • N-H Stretching (Amide): A moderate, sharp absorption band around 3300 cm⁻¹.

  • C-H Stretching (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region.

  • C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ (Amide I band).

  • N-H Bending (Amide): A moderate absorption band around 1550 cm⁻¹ (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (171.24 m/z).

  • Major Fragments:

    • Loss of the isopropyl group.

    • Cleavage of the piperazine ring.

    • Loss of the carboxamide group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of N-Isopropylpiperazine-1-carboxamide. A reversed-phase method with UV detection is suitable.

Suggested HPLC Method:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 30-40 °C.

This method can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve optimal separation of the main compound from any impurities.

Reactivity and Stability

  • Basicity: The secondary amine in the piperazine ring is basic and will react with acids to form salts. The pKa of the protonated secondary amine is expected to be in the range of 8-9.

  • Nucleophilicity: The secondary amine is a good nucleophile and can participate in reactions such as alkylation, acylation, and Michael additions.

  • Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The compound should be stored in a cool, dry place to prevent degradation.

Applications in Drug Development

The N-Isopropylpiperazine-1-carboxamide scaffold is a valuable building block in the design of new therapeutic agents. The piperazine moiety can improve the aqueous solubility and oral bioavailability of a drug candidate. The N-isopropylcarboxamide group provides a handle for further chemical modification and can influence the binding affinity and selectivity of the molecule for its biological target. Derivatives of piperazine-1-carboxamide have been investigated for a range of biological activities, including antifungal and other therapeutic areas.[6]

Conclusion

N-Isopropylpiperazine-1-carboxamide is a synthetically accessible and versatile chemical building block with favorable physicochemical properties for drug development. This guide provides a comprehensive overview of its synthesis, purification, and analytical characterization, offering a solid foundation for researchers and scientists working with this compound. The detailed protocols and interpretation of analytical data are intended to facilitate its effective use in the discovery and development of new medicines.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15). LCGC North America. [Link]

  • Bambeke, F., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Durham University. 13 Carbon NMR. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135489025, N-isopropylpiperazine-1-carboxamide. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (2012, July 4). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • University of Delhi. 13C NMR spectroscopy. [Link]

  • University of Washington. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • van der Horst, E., et al. (2017). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules, 22(7), 1146.
  • Wanner, M. J., & Koomen, G. J. (1986). A simple synthesis of N-alkylpiperazines. Synthesis, 1986(4), 337-339.

Sources

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0): A Strategic Pharmacophore in Kinase and Lipase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the strategic selection of molecular fragments dictates the trajectory of lead optimization. N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) has emerged not merely as a structural linker, but as a dynamic pharmacophore capable of driving Lipophilic Ligand Efficiency (LipE) across multiple target classes. By combining a rigid hydrogen-bonding urea network with a sterically demanding lipophilic shield, this fragment is highly effective in displacing ordered water molecules within target binding pockets. This technical guide explores the physicochemical rationale, self-validating synthetic methodologies, and field-proven applications of this critical building block in the development of kinase and lipase inhibitors.

Structural Rationale & Physicochemical Profile

The utility of CAS 205116-57-0 lies in its tripartite structure:

  • The Piperazine Ring: Provides a basic nitrogen handle that can be protonated to improve aqueous solubility or utilized as a nucleophile for SNAr and Buchwald-Hartwig cross-coupling reactions.

  • The Carboxamide (Urea) Moiety: Acts as a rigid, planar hydrogen-bond donor/acceptor system, critical for anchoring inhibitors to enzyme hinge regions.

  • The Isopropyl Group: Occupies localized hydrophobic pockets. Unlike a linear n-propyl chain, the branched isopropyl group imparts steric hindrance at the alpha-carbon. This restricts bond rotation (lowering the entropic penalty of binding) and shields the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Table 1: Physicochemical and Pharmacokinetic Profile of CAS 205116-57-0
ParameterValuePharmacological Significance
CAS Number 205116-57-0Standard chemical identifier.
Molecular Formula C8H17N3OProvides a low-molecular-weight starting point for fragment-based drug design.
Molecular Weight 171.24 g/mol Leaves >300 Da of "budget" for lead optimization before hitting Lipinski's limit[1].
SMILES CC(C)NC(=O)N1CCNCC1Enables in silico docking and structural modeling[1].
H-Bond Donors 2 (Secondary Amines)Facilitates key interactions with target kinase hinge regions.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and target binding affinity.
Physical Form White to Yellow SolidStable for long-term benchtop storage under standard conditions.

Self-Validating Synthetic Methodologies

To integrate this pharmacophore into a drug scaffold, medicinal chemists must first synthesize the fragment with absolute regioselectivity. The following protocol outlines a self-validating system for the synthesis of N-isopropylpiperazine-1-carboxamide, ensuring high atom economy and quantitative yields.

Table 2: Reagent Stoichiometry and Causality for Regioselective Synthesis
ReagentEquivalentsFunctionMechanistic Causality
tert-Butyl piperazine-1-carboxylate 1.0Starting MaterialBoc-protection ensures regioselective reaction exclusively at the secondary amine.
Isopropyl Isocyanate 1.05ElectrophileDirect urea formation without coupling agents; slight excess ensures complete conversion[2].
Anhydrous DCM SolventReaction MediumPrevents premature hydrolysis of the moisture-sensitive isocyanate.
Trifluoroacetic Acid (TFA) ExcessDeprotecting AgentSelectively cleaves the Boc group; driven by irreversible gas evolution[3].
Protocol: Regioselective Synthesis and Isolation

Note: This workflow is designed as a self-validating system where physical observations directly correlate with reaction completion.

  • Reagent Preparation: Dissolve 1.0 eq of tert-butyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would spontaneously decarboxylate into an unwanted primary amine.

  • Electrophilic Addition: Cool the solution to 0°C using an ice bath. Dropwise add 1.05 eq of isopropyl isocyanate.

    • Causality: Cooling controls the exothermic nucleophilic attack. The secondary amine's attack on the isocyanate carbon is highly favored, creating the stable urea linkage without the need for coupling reagents (e.g., HATU or EDC).

  • Urea Formation: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Self-Validating Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture (1:1 v/v ratio with DCM). Stir at room temperature.

    • Causality & Validation: TFA selectively cleaves the tert-butyl ester. This step is self-validating because the reaction is thermodynamically driven to completion by the irreversible evolution of isobutylene and carbon dioxide gases[3]. When effervescence ceases, the deprotection is complete, eliminating the need for premature LC-MS sampling.

  • Free-Basing and Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting salt with 1N NaOH to pH > 10, and extract with ethyl acetate. Dry over Na2SO4 and evaporate to yield the free base (CAS 205116-57-0).

    • Causality: Neutralization converts the TFA salt back to the free amine, making it soluble in the organic phase for clean extraction, preparing it for subsequent cross-coupling reactions.

Synthetic_Workflow A tert-Butyl piperazine-1-carboxylate (Starting Material) C Boc-Protected Urea Intermediate (Regioselective Formation) A->C Urea Linkage B Isopropyl Isocyanate (Anhydrous DCM, 0°C -> RT) B->C D TFA / DCM (Acidic Deprotection) C->D Quantitative Yield E N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) D->E Gas Evolution (CO2, Isobutylene) G Target Kinase/Lipase Inhibitor (Lead Compound) E->G Pharmacophore Grafting F Heteroaryl Halide (SNAr / Buchwald-Hartwig) F->G

Caption: Synthetic workflow for generating and grafting CAS 205116-57-0 into drug scaffolds.

Application in Drug Discovery: Case Studies

The integration of CAS 205116-57-0 into diverse molecular scaffolds has yielded potent inhibitors across multiple therapeutic areas.

Case Study 1: Pantothenate Kinase 3 (PANK3) Modulators

Pantothenate kinase (PANK) is the critical regulator of intracellular Coenzyme A (CoA) levels, making it a prime target for metabolic and neurological disorders. In the optimization of PANK3 modulators, the grafting of CAS 205116-57-0 onto a pyridazine core resulted in a massive gain in Lipophilic Ligand Efficiency (LipE)[3],[4].

  • Mechanistic Insight: X-ray crystallography reveals that the carboxamide moiety provides a critical bidentate hydrogen-bonding network with the R306' residue of the PANK3 enzyme[4]. Simultaneously, the isopropyl group perfectly fills a localized hydrophobic pocket, displacing high-energy water molecules without adding excessive molecular weight.

PANK3_Inhibition PAN Vitamin B5 (Pantothenate) PANK3 PANK3 Enzyme PAN->PANK3 P_PAN 4'-Phosphopantothenate PANK3->P_PAN ATP -> ADP CoA Coenzyme A (CoA) P_PAN->CoA Downstream Pathway Inhibitor Inhibitor with CAS 205116-57-0 Inhibitor->PANK3 Bidentate H-Bonding

Caption: Mechanism of PANK3 inhibition by N-isopropylpiperazine-1-carboxamide derivatives.

Case Study 2: RET Kinase & MAGL Inhibitors

Beyond PANK3, this fragment has demonstrated remarkable versatility:

  • RET Kinase Inhibitors: CAS 205116-57-0 has been successfully grafted onto substituted pyrazolo[1,5-a]pyridine scaffolds. The resulting compounds act as potent inhibitors of RET kinase, utilized in targeting proliferative diseases and preventing metastasis in specific cancers[5]. The piperazine ring enhances the solubility of the otherwise flat, hydrophobic pyrazolopyridine core.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: In the pursuit of treatments for neurodegenerative disorders, anxiety, and pain, this fragment has been incorporated into MAGL inhibitors[6]. The urea linkage mimics the transition state of the lipase's natural substrate, while the isopropyl group ensures optimal residence time within the lipid-binding channel.

  • Bromodomain Modulators: The fragment has also been utilized in the synthesis of cyclic amine-based bromodomain inhibitors, highlighting its capacity to disrupt complex protein-protein interactions in autoimmune and cardiovascular diseases[7].

Conclusion

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) is a masterclass in fragment-based drug design. By offering a self-validating synthetic pathway, a tunable basic center, and a highly optimized urea-isopropyl network for bidentate hydrogen bonding, it allows medicinal chemists to rapidly optimize LipE. Whether targeting the ATP-binding cleft of kinases or the hydrophobic channels of lipases, this pharmacophore remains a highly reliable tool in the modern drug discovery arsenal.

References

  • [3] /[4] Title: LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: Bioorganic & Medicinal Chemistry / NIH URL: [Link]

  • [7] Title: US9073878B2 - Cyclic amines as bromodomain inhibitors Source: Google Patents URL:

  • [5] Title: WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL:

  • [2] Title: US20090209536A1 - Aminoquinazoline cannabinoid receptor modulators for treatment of disease Source: Google Patents URL:

  • [6] Title: US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof Source: Google Patents URL:

Sources

Solvation Dynamics and Assay Integration of N-Isopropylpiperazine-1-carboxamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperazine urea scaffold is a highly privileged structure. Specifically, N-isopropylpiperazine-1-carboxamide (CAS: 205116-57-0)[1] has emerged as a critical building block in the development of targeted therapeutics, including[2], [3], and [4].

A persistent bottleneck in high-throughput screening (HTS) is the erratic solubility of early-stage hits. Initial screening hits often suffer from poor aqueous and organic solubility, leading to flat structure-activity relationships (SAR)[2]. By integrating the N-isopropylpiperazine-1-carboxamide moiety, researchers have successfully utilized Lipophilic Ligand Efficiency (LipE) guided optimization (targeting MW < 350 and LipE > 2) to drastically improve biophysical properties and solubility profiles[2].

This whitepaper provides a comprehensive, self-validating framework for understanding and quantifying the solubility of N-isopropylpiperazine-1-carboxamide in Dimethyl Sulfoxide (DMSO)—the universal solvent for HTS library storage.

Physicochemical Profiling & Solvation Thermodynamics

To predict how N-isopropylpiperazine-1-carboxamide behaves in DMSO, we must first analyze its physicochemical properties. The molecule features a secondary amine (piperazine ring), a carboxamide group, and a lipophilic isopropyl chain.

Table 1: Physicochemical Properties
ParameterValueSource / Impact on Solvation
Chemical Name N-isopropylpiperazine-1-carboxamideStandard IUPAC nomenclature
CAS Number 205116-57-0 (Free Base)[1]
CAS Number (HCl Salt) 1258651-80-7[5]
Molecular Formula C₈H₁₇N₃O[1]
Molecular Weight 171.24 g/mol Optimal for fragment-based design (MW < 350)[2]
SMILES CC(C)NC(=O)N1CCNCC1[1]
H-Bond Donors 2 (Amide NH, Piperazine NH)Facilitates strong dipole interactions with DMSO
H-Bond Acceptors 2 (Carbonyl O, Piperazine N)Enhances aqueous solubility post-DMSO dilution
Thermodynamic Causality in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. The solvation of N-isopropylpiperazine-1-carboxamide in DMSO is thermodynamically favorable due to:

  • Hydrogen Bonding: The highly polarized S=O bond of DMSO acts as an aggressive hydrogen bond acceptor, interacting strongly with the two H-bond donors (NH groups) on the carboxamide and piperazine rings.

  • Hydrophobic Solvation: The methyl groups of DMSO form induced-dipole interactions with the isopropyl chain of the compound, stabilizing the lipophilic domain.

LipEOptimization N1 HTS Hit Identification (Poor Aqueous & DMSO Solubility) N2 LipE-Guided Optimization (MW < 350, LipE > 2) N1->N2 N3 Integration of Piperazine Carboxamide (Enhanced H-Bonding) N2->N3 N4 High-Concentration DMSO Stocks (>10 mM for Assays) N3->N4

LipE-guided structural optimization utilizing the piperazine carboxamide scaffold.

Self-Validating Experimental Protocol: DMSO Solubility

In drug discovery, assuming a compound is fully dissolved based on visual inspection is a critical failure point. Sub-visual micro-precipitates can lead to inaccurate dosing and false negatives in biological assays[3].

The following methodology is designed as a self-validating system . Each step contains an inherent quality control check to ensure absolute data integrity.

Step-by-Step Methodology

Step 1: Gravimetric Dosing

  • Action: Weigh exactly 1.71 mg of N-isopropylpiperazine-1-carboxamide (free base) into a low-binding amber glass vial.

  • Causality: Volumetric dosing of powders is highly inaccurate due to variable bulk densities. Gravimetric dosing ensures the exact calculation of molarity (Target: 10 mM stock).

Step 2: Addition of Anhydrous DMSO

  • Action: Add 1.0 mL of anhydrous, argon-purged DMSO (≥99.9% purity) to the vial inside a controlled low-humidity environment.

  • Causality: DMSO is notoriously hygroscopic. Atmospheric water absorption decreases the mole fraction of DMSO, drastically reducing the solubility of lipophilic compounds and causing premature precipitation. Argon purging prevents oxidative degradation.

Step 3: Mechanical Disruption

  • Action: Subject the vial to vortexing for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes.

  • Causality: Mechanical agitation provides the activation energy required to disrupt the crystalline lattice of the solid compound, accelerating the kinetic dissolution process to reach thermodynamic equilibrium faster.

Step 4: Nephelometric Screening (Self-Validation 1)

  • Action: Transfer an aliquot to a nephelometer and measure light scattering. A reading of < 10 NTU (Nephelometric Turbidity Units) indicates a clear solution.

  • Causality: Human visual inspection is subjective and fails to detect micro-precipitates. Nephelometry provides an objective, quantitative metric for turbidity, ensuring no solid particles remain in suspension.

Step 5: HPLC-UV Quantification (Self-Validation 2)

  • Action: Centrifuge the sample at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC-UV against a known standard curve.

  • Causality: This closes the validation loop. If the calculated concentration from the HPLC peak area matches the theoretical 10 mM gravimetric concentration, it proves complete dissolution and confirms that the compound has not degraded in the solvent.

SelfValidatingProtocol A 1. Gravimetric Dosing (Target: 10 mM) B 2. Solvent Addition (Anhydrous DMSO, Ar Purge) A->B C 3. Nephelometric Screening (Turbidity Check) B->C D 4. HPLC-UV Quantification (Supernatant Analysis) C->D  Pass (<10 NTU) E 5. Data Concordance (Theoretical vs. Actual) D->E

Self-validating workflow for determining kinetic and thermodynamic DMSO solubility limits.

Downstream Implications in Drug Discovery

The solubility of N-isopropylpiperazine-1-carboxamide directly dictates its utility in downstream biological assays.

When researchers optimized initial PANK3 hits, they noted that poor solubility hindered X-ray crystallography efforts[2]. By incorporating highly soluble scaffolds like piperazine carboxamides, they achieved stock concentrations high enough to enable the determination of X-ray structures of inhibitors bound to the PANK3•AMPPNP•Mg2+ complex[2].

Table 2: Assay Tolerance and DMSO Dilution Limits
Assay TypeMax Tolerated DMSO (%)Required Stock ConcentrationSolvation Status
Biochemical Kinase Assay (e.g., RET) 1.0% - 2.0%[3]1 mM - 10 mMFully Soluble
Cell-Based Viability Assays ≤ 0.5%10 mM - 20 mMFully Soluble
Protein Crystallography (Soaking) 5.0% - 10.0%> 50 mMNear Saturation (Requires Nephelometry)

Note: The hydrochloride salt variant (CAS: 1258651-80-7)[5] will exhibit different solvation kinetics in pure DMSO compared to the free base. For pure aprotic DMSO stocks, the free base is generally preferred to prevent pH-shift artifacts upon dilution into unbuffered aqueous systems.

References

  • ChemScene Product Catalog - 205116-57-0 | N-isopropylpiperazine-1-carboxamide. Verified chemical properties and SMILES data.[URL: https://www.chemscene.com/N-isopropylpiperazine-1-carboxamide.html]
  • ChemScene Product Catalog - 1258651-80-7 | N-isopropylpiperazine-1-carboxamide hydrochloride.[URL: https://www.chemscene.com/N-isopropylpiperazine-1-carboxamide-hydrochloride.html]
  • National Institutes of Health (NIH) / PubMed Central - LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Details the LipE optimization and solubility improvements of PANK3 inhibitors.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7606346/]
  • Google Patents (WO2017011776A1) - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Details the use of the scaffold in RET kinase assay preparations.[URL: https://patents.google.
  • Google Patents (US9073878B2) - Cyclic amines as bromodomain inhibitors. Details the synthesis and application of piperazine carboxamides in epigenetic targeting.[URL: https://patents.google.

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Mechanism of Action of Piperazine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Introduction: The Piperazine Carboxamide Scaffold - A Nexus of Therapeutic Diversity

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties, synthetic tractability, and ability to improve pharmacokinetic profiles have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] When functionalized with a carboxamide moiety, the resulting piperazine carboxamide derivatives exhibit an extraordinary range of pharmacological activities, capable of interacting with a diverse set of biological targets. This versatility stems from the scaffold's ability to present various pharmacophoric elements in precise three-dimensional orientations, allowing for fine-tuning of target affinity, selectivity, and functional activity.

This technical guide provides an in-depth exploration of the primary mechanisms of action for various classes of piperazine carboxamide derivatives. We will dissect their interactions with key molecular targets, delineate the signaling pathways they modulate, and provide detailed experimental workflows for their characterization. The narrative is structured not by a rigid template, but by the distinct biological systems these compounds influence, reflecting their broad therapeutic potential in neuropsychiatry, oncology, and beyond.

Part 1: Mechanisms in Neuropsychiatry and Neuromodulation

Piperazine carboxamide derivatives have been extensively developed for their effects on the central nervous system (CNS). Their mechanisms often converge on the modulation of key neurotransmitter and neuromodulatory systems, including the endocannabinoid, dopaminergic, and serotonergic systems.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A prominent mechanism for a significant class of piperazine carboxamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[4] By inhibiting FAAH, these compounds elevate the levels of endogenous cannabinoids, thereby enhancing their analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]

Causality of Mechanism: The piperazine carboxamide scaffold can be designed to interact with the catalytic triad (Ser241, Ser217, Lys142) within the FAAH active site.[4][6] The interaction can be either reversible or irreversible. In many potent inhibitors, the enzyme hydrolyzes the amide bond of the compound, leading to the formation of a stable, covalent enzyme-inhibitor adduct that inactivates the enzyme.[4] This covalent modification provides a prolonged duration of action. The piperidine/piperazine moiety is thought to position the carboxamide group optimally for nucleophilic attack by the catalytic serine (Ser241).[4]

Experimental Workflow: Characterizing FAAH Inhibition

The validation of a compound as an FAAH inhibitor requires a multi-step approach, moving from in vitro enzymatic assays to cellular and in vivo models.

Step 1: Primary Screening - In Vitro FAAH Activity Assay

  • Principle: To measure the direct inhibitory effect of the compound on purified FAAH enzyme activity. A common method involves using a fluorogenic substrate or quantifying the breakdown of anandamide.

  • Protocol:

    • Recombinant human or rat FAAH is incubated in an appropriate buffer system.

    • The piperazine carboxamide derivative (test compound) is added at various concentrations.

    • A known FAAH substrate (e.g., anandamide) is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated, and the product (e.g., arachidonic acid) is quantified using methods like liquid chromatography-mass spectrometry (LC-MS) or a coupled enzymatic assay that produces a fluorescent signal.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

  • Rationale: This initial screen confirms direct target engagement and provides a quantitative measure of potency (IC50). It is a rapid and cost-effective method for screening large numbers of compounds.

Step 2: Cellular Target Engagement

  • Principle: To confirm that the compound can cross the cell membrane and inhibit FAAH in a cellular context, thereby increasing endogenous anandamide levels.

  • Protocol:

    • Culture a relevant cell line (e.g., neuroblastoma cells) that expresses FAAH.

    • Treat the cells with the test compound for a specified duration.

    • Lyse the cells and measure the levels of endogenous anandamide using LC-MS.

    • A significant increase in anandamide levels compared to vehicle-treated controls indicates cellular FAAH inhibition.

  • Rationale: This step validates that the compound is cell-permeable and effective in a more biologically complex environment than a simple enzymatic assay.

Visualization: FAAH Inhibition Pathway

FAAH_Inhibition cluster_membrane Cellular Membrane cluster_inhibitor Pharmacological Intervention AEA_out Anandamide (AEA) (Extracellular) AEA_in AEA (Intracellular) AEA_out->AEA_in Transport FAAH FAAH Enzyme AEA_in->FAAH Substrate CB1R CB1 Receptor AEA_in->CB1R Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Signal Analgesic & Anxiolytic Effects CB1R->Signal Inhibitor Piperazine Carboxamide Derivative Inhibitor->FAAH Inhibition

Caption: FAAH inhibition by piperazine carboxamides prevents anandamide breakdown, increasing its availability to activate CB1 receptors.

Modulation of Cannabinoid Receptors (CB1/CB2)

In contrast to enhancing endocannabinoid tone, another major class of piperazine carboxamides acts as direct antagonists or inverse agonists at cannabinoid receptors, particularly the CB1 receptor.[7][8] The CB1 receptor is highly expressed in the CNS and periphery and is implicated in appetite, metabolism, and pain sensation.[9] CB1 antagonists, such as the pyrazole carboxamide rimonabant, were developed to treat obesity by modulating food intake.[7][10] Piperazine-based derivatives have been explored as alternatives with potentially different side-effect profiles or improved peripheral selectivity.[8]

Causality of Mechanism: These derivatives are designed to bind to the orthosteric site of the CB1 receptor, preventing the binding of endogenous agonists like anandamide or synthetic agonists. As antagonists, they block receptor activation. As inverse agonists, they go a step further by reducing the receptor's basal (constitutive) activity. The structure-activity relationship (SAR) studies focus on substitutions on the piperazine and carboxamide moieties to optimize binding affinity (Ki) and selectivity over the CB2 receptor.[7][10]

Experimental Workflow: Assessing CB1 Receptor Antagonism

Step 1: Receptor Binding Affinity - Radioligand Displacement Assay

  • Principle: To determine the affinity of the test compound for the CB1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Protocol:

    • Prepare cell membrane homogenates from cells overexpressing the human CB1 receptor (e.g., CHO-hCB1 cells).

    • Incubate the membranes with a fixed concentration of a radiolabeled CB1 agonist or antagonist (e.g., [³H]CP-55,940).

    • Add the piperazine carboxamide test compound across a range of concentrations.

    • After incubation to reach equilibrium, separate the membrane-bound radioactivity from the unbound ligand by rapid filtration.

    • Measure the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) value from the IC50 value (concentration of test compound that displaces 50% of the radioligand).

  • Rationale: This is the gold standard for determining binding affinity. It directly measures the physical interaction between the compound and the receptor, providing a precise Ki value for potency comparison.

Step 2: Functional Activity - cAMP Accumulation Assay

  • Principle: The CB1 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to block this agonist-induced decrease.

  • Protocol:

    • Use a cell line expressing the CB1 receptor (e.g., AtT20-hCB1).

    • Pre-treat the cells with the piperazine carboxamide antagonist at various concentrations.

    • Stimulate the cells with a known CB1 agonist (e.g., WIN 55,212-2) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate basal cAMP production).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • An effective antagonist will reverse the agonist-induced drop in cAMP levels in a dose-dependent manner.

  • Rationale: This assay confirms the functional consequence of receptor binding. It distinguishes between a neutral antagonist (which only blocks the agonist) and an inverse agonist (which would increase cAMP levels above the agonist-treated baseline).

Data Presentation: CB1 Receptor Binding Affinity

Compound IDScaffold TypeCB1 Ki (nM)[8]CB2 Ki (nM)[8]Selectivity (CB2/CB1)
1 (Otenabant) Purine0.8>10,000>12,500
65 Piperazine-Urea4.0>10,000>2,500
Rimonabant Pyrazole Carboxamide2.0>1,000>500
Antipsychotic Activity via Dopamine and Serotonin Receptors

The piperazine scaffold is a core component of many atypical antipsychotic drugs.[2][11] Piperazine carboxamide derivatives have been developed as novel antipsychotics with the aim of achieving a broader spectrum of activity and fewer side effects than conventional agents.[12] The primary mechanism involves the modulation of dopaminergic and serotonergic pathways, which are central to the pathophysiology of schizophrenia.[11][13]

Causality of Mechanism: Atypical antipsychotic activity is often achieved through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[12][14] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations).[13] Concurrently, blocking 5-HT2A receptors can mitigate some of the motor side effects (extrapyramidal symptoms) associated with D2 blockade and may also contribute to efficacy against negative symptoms. For example, the derivative FG5803 was found to potently and selectively bind to 5-HT2A receptors (Ki = 13 nM) while showing only weak postsynaptic D2 blockade, a profile that suggests a lower risk of motor side effects.[12]

Visualization: Antipsychotic Drug Target Pathways

Antipsychotic_Targets cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Binds S_pre Serotonin (5-HT) S2AR 5-HT2A Receptor S_pre->S2AR Binds Outcome_pos Alleviation of Positive Symptoms D2R->Outcome_pos Outcome_neg Reduction of Motor Side Effects S2AR->Outcome_neg Drug Piperazine Carboxamide (e.g., FG5803) Drug->D2R Antagonism Drug->S2AR Antagonism

Caption: Atypical antipsychotics often block both D2 and 5-HT2A receptors to manage symptoms and reduce side effects.

Part 2: Anticancer Mechanisms

Beyond the CNS, piperazine carboxamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[15][16] Their cytotoxic effects are often mediated through the induction of programmed cell death, or apoptosis.

Induction of Intrinsic Apoptosis

Several studies have shown that piperazine carboxamides can induce apoptosis in various cancer cell lines, including glioblastoma and cervical cancer.[17] The primary mechanism identified is the activation of the intrinsic or mitochondrial pathway of apoptosis.[17]

Causality of Mechanism: This pathway is initiated by intracellular stress signals, which converge on the mitochondria. Pro-apoptotic proteins like Bax are upregulated.[17] Activated Bax disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[17] The piperazine carboxamide compound CB01 was shown to upregulate Bax and cleaved caspase-3 and increase the activity of caspase-9 and -3, but not the extrinsic pathway initiator caspase-8, confirming its action through the mitochondrial pathway.[17]

Experimental Workflow: Investigating Pro-Apoptotic Activity

Step 1: Cell Viability and Cytotoxicity Screening

  • Principle: To determine the concentration at which the compound inhibits cancer cell growth or kills them.

  • Protocol:

    • Plate cancer cell lines (e.g., U87, HeLa) in 96-well plates.[17]

    • Treat the cells with a serial dilution of the piperazine carboxamide derivative for 48-72 hours.

    • Assess cell viability using an appropriate assay, such as the Sulforhodamine B (SRB) assay or MTT assay.[18]

    • Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth).

  • Rationale: This is a crucial first step to establish the cytotoxic potency of the compound and determine the appropriate concentration range for subsequent mechanistic studies.

Step 2: Confirmation of Apoptosis - Morphological and Biochemical Assays

  • Principle: To confirm that the observed cytotoxicity is due to apoptosis rather than necrosis.

  • Protocol:

    • Nuclear Staining: Treat cells with the compound at its IC50 concentration. Stain with a DNA-binding dye like DAPI or Hoechst. Apoptotic cells will show characteristic nuclear condensation and fragmentation when viewed under a fluorescence microscope.

    • DNA Fragmentation Assay: Extract genomic DNA from treated cells and analyze it by agarose gel electrophoresis. Apoptosis induces the cleavage of DNA into a characteristic "ladder" pattern.[17]

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane (binds Annexin V) but maintain membrane integrity (exclude PI).

  • Rationale: These assays provide visual and quantitative evidence of apoptosis, confirming the mode of cell death.

Step 3: Delineating the Apoptotic Pathway - Caspase Activity and Western Blotting

  • Principle: To identify the specific apoptotic pathway (intrinsic vs. extrinsic) being activated.

  • Protocol:

    • Caspase Activity Assays: Prepare lysates from treated cells and measure the activity of key caspases using colorimetric or fluorometric substrate assays. Specifically measure caspase-3 (executioner), caspase-9 (intrinsic initiator), and caspase-8 (extrinsic initiator). A significant increase in caspase-9 and -3 activity without a corresponding increase in caspase-8 points to the intrinsic pathway.[17]

    • Western Blot Analysis: Probe lysates from treated cells with antibodies against key apoptotic proteins. Look for an increase in the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria into the cytosol (requires subcellular fractionation), and the appearance of cleaved (active) forms of caspase-9 and caspase-3.[17]

  • Rationale: This step provides definitive molecular evidence for the specific signaling cascade being triggered by the compound, solidifying the mechanism of action.

Visualization: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis cluster_cell Cancer Cell cluster_drug Pharmacological Intervention Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax Bax Bax->Mito Disrupts Membrane Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Active Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes Drug Piperazine Carboxamide (e.g., CB01) Drug->Bax Upregulates

Caption: Piperazine carboxamides like CB01 can trigger the mitochondrial pathway of apoptosis in cancer cells.

Conclusion

The piperazine carboxamide scaffold represents a remarkable example of chemical versatility, giving rise to compounds with profoundly different mechanisms of action. By targeting enzymes like FAAH, GPCRs like CB1, D2, and 5-HT2A, and critical cell death pathways, these derivatives hold therapeutic promise for a wide spectrum of human diseases. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. The experimental workflows detailed in this guide provide a robust framework for researchers to elucidate the precise mechanisms of novel derivatives, a critical step in translating these promising chemical entities into next-generation therapeutics.

References

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An In-depth Technical Guide on N-Isopropylpiperazine-1-carboxamide as a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the CCR2-CCL2 Axis in Inflammatory and Fibrotic Diseases

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), form a critical signaling axis in the orchestration of immune responses.[1][2] This pathway is a pivotal mediator in the recruitment of monocytes and macrophages from the bone marrow to sites of inflammation and tissue injury.[1][2] The pathological recruitment of these immune cells is a hallmark of a wide array of chronic inflammatory and fibrotic diseases, making the CCR2-CCL2 axis a highly attractive target for therapeutic intervention.[1][2]

The dysregulation of CCR2 signaling has been implicated in the pathogenesis of numerous diseases, including:

  • Autoimmune Diseases: such as rheumatoid arthritis and multiple sclerosis, where the influx of inflammatory monocytes contributes to tissue damage.

  • Metabolic Disorders: including type 2 diabetes and non-alcoholic steatohepatitis (NASH), where macrophage-driven inflammation in adipose tissue and the liver plays a key role.

  • Cardiovascular Diseases: like atherosclerosis, where monocyte recruitment into the arterial wall is a critical step in plaque formation.[3]

  • Fibrotic Diseases: affecting organs such as the kidneys, lungs, and liver, where CCR2-positive cells contribute to the fibrotic process.

  • Oncology: where tumor-associated macrophages (TAMs), which express CCR2, can promote tumor growth and metastasis.[2]

Given the central role of the CCR2-CCL2 axis in these pathologies, the development of small molecule antagonists that can effectively block this signaling pathway holds significant therapeutic promise. This guide focuses on N-Isopropylpiperazine-1-carboxamide, a piperazine derivative with potential as a CCR2 antagonist. Piperazine-containing compounds are a well-established class in medicinal chemistry, known for their favorable pharmacokinetic properties.[4]

N-Isopropylpiperazine-1-carboxamide: A Potential CCR2 Antagonist

N-Isopropylpiperazine-1-carboxamide is a small molecule belonging to the piperazine carboxamide class of compounds. While extensive biological data on this specific molecule as a CCR2 antagonist is not widely published in peer-reviewed literature, its structural motifs are present in more complex and potent CCR2 antagonists.[5][6] This guide will, therefore, serve as a comprehensive framework for the evaluation of N-Isopropylpiperazine-1-carboxamide as a potential CCR2 antagonist, providing the necessary theoretical background and detailed experimental protocols.

Chemical Properties
PropertyValueSource
CAS Number 205116-57-0[7][8]
Molecular Formula C₈H₁₇N₃O[8]
Molecular Weight 171.24 g/mol [8]
Appearance White to Yellow Solid[7]
SMILES CC(C)NC(=O)N1CCNCC1[8]
Purity ≥98%[8]

Note: The hydrochloride salt of this compound is also commercially available (CAS: 1258651-80-7).[9]

Synthesis

The synthesis of N-Isopropylpiperazine-1-carboxamide can be achieved through standard organic chemistry reactions. A common synthetic route involves the reaction of 1-isopropylpiperazine with a suitable source of the carboxamide group. 1-Isopropylpiperazine is a commercially available starting material.[3][10] The synthesis of related piperazine-1-carboxamidine derivatives has been described in the literature, providing a basis for potential synthetic strategies.[11]

Mechanism of Action: Antagonism of the CCR2 Signaling Pathway

As a G-protein coupled receptor (GPCR), CCR2 initiates a cascade of intracellular signaling events upon binding to its ligand, CCL2.[12] This leads to cellular responses such as chemotaxis, proliferation, and cytokine production. N-Isopropylpiperazine-1-carboxamide, as a putative CCR2 antagonist, is hypothesized to bind to the receptor and block the binding of CCL2, thereby inhibiting these downstream signaling pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Antagonist N-Isopropylpiperazine- 1-carboxamide Antagonist->CCR2 Blocks G_protein G-protein Activation CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Cellular_Response Cellular Responses (Chemotaxis, Inflammation) Ca_mobilization->Cellular_Response

Figure 1: Hypothesized mechanism of action of N-Isopropylpiperazine-1-carboxamide as a CCR2 antagonist.

In Vitro Characterization of N-Isopropylpiperazine-1-carboxamide

A series of in vitro assays are essential to determine the potency and selectivity of N-Isopropylpiperazine-1-carboxamide as a CCR2 antagonist.

Radioligand Binding Assay

This assay directly measures the ability of the compound to displace a radiolabeled ligand from the CCR2 receptor, allowing for the determination of its binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Culture a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[13]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, add the following to each well:

      • Total Binding: Assay buffer, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and the CCR2 membrane preparation.[12]

      • Non-specific Binding: A high concentration of unlabeled CCL2, radiolabeled CCL2, and the CCR2 membrane preparation.[12]

      • Compound Competition: Serial dilutions of N-Isopropylpiperazine-1-carboxamide, radiolabeled CCL2, and the CCR2 membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[13][14]

  • Filtration and Washing:

    • Transfer the contents of the plate to a filter mat using a cell harvester.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Radioactivity Measurement:

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start membrane_prep CCR2 Membrane Preparation start->membrane_prep reagent_prep Prepare Radioligand & Compound Dilutions start->reagent_prep assay_setup Set up 96-well Plate (Total, NSB, Competition) membrane_prep->assay_setup reagent_prep->assay_setup incubation Incubate at RT (60-90 min) assay_setup->incubation filtration Filter & Wash incubation->filtration counting Measure Radioactivity (Scintillation Counter) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Figure 2: Workflow for the CCR2 radioligand binding assay.

Chemotaxis Assay

This functional assay assesses the ability of N-Isopropylpiperazine-1-carboxamide to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Protocol:

  • Cell Preparation:

    • Culture a monocytic cell line that endogenously expresses CCR2, such as THP-1 cells.[15][16]

    • Maintain the cells in a logarithmic growth phase.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[17]

  • Compound Pre-incubation:

    • Pre-incubate the cell suspension with various concentrations of N-Isopropylpiperazine-1-carboxamide or vehicle control (e.g., DMSO) for 30 minutes at 37°C.[17]

  • Assay Setup (using a Boyden chamber or similar transwell system):

    • Add serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the chemotaxis chamber.[17]

    • Place the transwell inserts (with a pore size of 5 or 8 µm) into the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

    • Include negative controls (no CCL2) and positive controls (CCL2 without the compound).

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[17]

  • Quantification of Migrated Cells:

    • After incubation, remove the inserts.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently labeled cells and a plate reader.[15][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis_Assay_Workflow start Start cell_prep Prepare THP-1 Cell Suspension start->cell_prep pre_incubation Pre-incubate Cells with N-Isopropylpiperazine-1-carboxamide cell_prep->pre_incubation add_cells Add Cells to Upper Chamber pre_incubation->add_cells assay_setup Set up Transwell Plate (CCL2 in lower chamber) assay_setup->add_cells incubation Incubate at 37°C (2-4 hours) add_cells->incubation quantification Fix, Stain & Count Migrated Cells incubation->quantification analysis Data Analysis (IC50 Determination) quantification->analysis end End analysis->end

Figure 3: Workflow for the in vitro monocyte chemotaxis assay.

Calcium Mobilization Assay

This functional assay measures the ability of the compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.

Protocol:

  • Cell Preparation:

    • Use a CCR2-expressing cell line (e.g., THP-1 or a recombinant cell line).

    • Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight if necessary.[18]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.[18][19]

    • Wash the cells to remove excess extracellular dye.

  • Compound Incubation:

    • Add serial dilutions of N-Isopropylpiperazine-1-carboxamide or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).[18]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).[19][20]

    • Establish a baseline fluorescence reading.

    • The instrument will then automatically add a solution of CCL2 to all wells to stimulate the cells.

    • Continue to record the fluorescence signal to capture the peak calcium response.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Calcium_Mobilization_Assay_Workflow start Start cell_seeding Seed CCR2-expressing Cells in 96-well Plate start->cell_seeding dye_loading Load Cells with Calcium-sensitive Dye cell_seeding->dye_loading compound_incubation Incubate with N-Isopropylpiperazine-1-carboxamide dye_loading->compound_incubation fluorescence_reading Measure Fluorescence (Baseline & post-CCL2 addition) compound_incubation->fluorescence_reading analysis Data Analysis (IC50 Determination) fluorescence_reading->analysis end End analysis->end

Figure 4: Workflow for the calcium mobilization assay.

In Vivo Evaluation of N-Isopropylpiperazine-1-carboxamide

Following in vitro characterization, the efficacy of N-Isopropylpiperazine-1-carboxamide should be evaluated in relevant animal models of CCR2-mediated diseases.

Pharmacokinetic Studies

Before efficacy studies, it is crucial to determine the pharmacokinetic (PK) profile of the compound to establish an appropriate dosing regimen.

Protocol:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Compound Administration: Administer N-Isopropylpiperazine-1-carboxamide via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Concentration Analysis: Extract the compound from the plasma and quantify its concentration using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Oral bioavailability

In Vivo Efficacy in a Model of Acute Inflammation

A common model to assess the in vivo activity of CCR2 antagonists is thioglycollate-induced peritonitis, which measures the recruitment of monocytes to the peritoneal cavity.

Protocol:

  • Animal Model: Use mice (e.g., C57BL/6).

  • Compound Administration: Administer N-Isopropylpiperazine-1-carboxamide or vehicle control at a predetermined dose and time before inducing inflammation.[17]

  • Induction of Peritonitis: Inject sterile thioglycollate broth intraperitoneally to induce monocyte recruitment.[17]

  • Cell Harvest: At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice and perform a peritoneal lavage to collect the inflammatory cells.[17]

  • Cell Analysis:

    • Count the total number of cells in the peritoneal lavage fluid.

    • Use flow cytometry to specifically quantify the number of recruited monocytes/macrophages (e.g., by staining for markers such as CD11b and Ly6C).

  • Data Analysis:

    • Compare the number of recruited monocytes/macrophages in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in-depth evaluation of N-Isopropylpiperazine-1-carboxamide as a potential CCR2 antagonist. The detailed protocols for in vitro and in vivo studies are designed to enable researchers to thoroughly characterize the compound's binding affinity, functional activity, and in vivo efficacy. While the clinical development of CCR2 antagonists has faced challenges, the therapeutic potential of targeting this pathway remains high for a multitude of inflammatory and fibrotic diseases.[21] Further investigation into the structure-activity relationship of piperazine-based CCR2 antagonists, along with a deeper understanding of the complexities of the chemokine system, will be crucial for the successful development of novel therapeutics in this class.

References

  • ChemoCentryx. (2011, June 27). ChemoCentryx Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes. PR Newswire. Retrieved from [Link]

  • Weber, C., & Koenen, R. R. (2014). CCR1 and CCR2 Antagonists. Inflammation and Angiogenesis in Chronic Diseases, 115-135.
  • Kalinowska, A., & Losy, J. (2008). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases.
  • ResearchGate. (n.d.). CCR2 antagonists used in completed human trials, with the drug and.... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program. Retrieved from [Link]

  • Luster, A. D., & Alon, R. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of Visualized Experiments, (128), 56234.
  • Carter, P. H. (2013). CCR2 antagonists for the treatment of neuropathic pain. RSC Medicinal Chemistry, 4(9), 894-907.
  • Li, Y., Li, H., & Li, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(20), e1261.
  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(12), 4075-4079.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • de Goede, K. M., van Veldhoven, J. P. D., de Vries, H., Brussee, J., IJzerman, A. P., & Heitman, L. H. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2585-2597.
  • de Goede, K. M., van Veldhoven, J. P. D., de Vries, H., Brussee, J., IJzerman, A. P., & Heitman, L. H. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. ACS Publications. Retrieved from [Link]

  • El-Saka, M. H., & Abdel-Tawab, A. M. (2016). Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice. European Journal of Pharmacology, 781, 1-8.
  • Wang, Y., Zhang, Y., & Zhang, L. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Receptors and Signal Transduction, 32(4), 213-220.
  • Nicolas, J. M., et al. (2007). Small molecule CCR2 antagonists. ResearchGate. Retrieved from [Link]

  • ChemoCentryx. (2013). Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes. Metabolism, 62(11), 1613-1622.
  • Lee, Y., Ryu, J. W., Chang, H., Sohn, J. Y., Lee, K. W., Woo, C. W., ... & Lee, J. S. (2010). In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration. Magnetic Resonance in Medicine, 64(1), 171-178.
  • Unknown. (n.d.). Protocol of chemotaxis assay of THP1.
  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. ResearchGate. Retrieved from [Link]

  • Lin, K. L., & Luster, A. D. (2014). CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection. The Journal of Immunology, 192(4), 1747-1755.
  • Galanopoulou, A. S., & Akman, O. (2023). Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. Proceedings of the National Academy of Sciences, 120(15), e2218526120.
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  • Sartorius. (2022). Differentiated THP-1 Incucyte® Chemotaxis Migration Protocol. Retrieved from [Link]

  • Li, X., Zhao, J., & Wang, Y. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902.
  • Lynch, K. R. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 666, 129-141.
  • Unknown. (n.d.). 1-Isopropylpiperazine: Key Properties and Synthesis Applications. Retrieved from a website with no identifiable author or publisher.
  • Unknown. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 3501-3507.
  • Pal, D., & Das, J. K. (2021). Piperazine-based CCR5 Antagonists as HIV-1 Inhibitors. III: Synthesis, Antiviral and Pharmacokinetic Profiles of Symmetrical Heteroaryl Carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(3), 567-571.
  • Unknown. (n.d.). CALCIUM FLUX PROTOCOL.
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  • Li, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. European Journal of Medicinal Chemistry, 208, 112815.
  • Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 563-573.
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Discovery and Optimization of N-Isopropylpiperazine-1-carboxamide Derivatives as CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The CC chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (MCP-1), are central drivers of monocyte chemotaxis and have been heavily implicated in inflammatory diseases, neuropathic pain, and immuno-oncology. Despite the target's high validation, clinical progression of CCR2 antagonists has historically been derailed by off-target liabilities, primarily hERG cardiac ion channel inhibition, and poor pharmacokinetic translation between rodent models and humans. This whitepaper details the discovery and mechanistic optimization of the N-isopropylpiperazine-1-carboxamide scaffold, a breakthrough class of CCR2 antagonists. By systematically tuning basicity, lipophilicity, and electronic distribution, researchers successfully decoupled CCR2 potency from hERG toxicity and resolved unexpected covalent reactivities, culminating in highly potent, orally bioavailable clinical candidates.

Scaffold Discovery and the hERG Challenge

Early high-throughput screening for CCR2 antagonists identified several piperazine-based hits. While these early analogues demonstrated potent CCR2 antagonism, they suffered from significant hERG (Ether-à-go-go-Related Gene) potassium channel inhibition, a severe liability that causes QTc prolongation and fatal cardiac arrhythmias ()[1].

The hERG channel features a large, lipophilic central cavity with key aromatic residues (Tyr652, Phe656) that readily bind basic, lipophilic amines. To engineer hERG selectivity into the N-aryl piperazine-1-carboxamide series, researchers hypothesized that simultaneously decreasing the lipophilicity (LogD) and the basicity (pKa) of the piperazine core would disrupt these off-target interactions[1].

This rational design led to the discovery of the lead compound, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide (Compound 1)[2]. By incorporating the N-isopropylpiperazine-1-carboxamide moiety, the basicity was sufficiently attenuated, yielding a compound with an IC50 of 5.8 nM against human CCR2 and a vastly improved safety margin over hERG[3].

CCR2_Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gq / Gi Proteins CCR2->G_protein Activates Antagonist Piperazine-1-carboxamide Antagonist Antagonist->CCR2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Stimulates Ca_flux Intracellular Ca2+ Flux PLC->Ca_flux Induces Chemotaxis Monocyte Chemotaxis & Inflammation Ca_flux->Chemotaxis Triggers

Fig 1: CCR2 signaling pathway and mechanism of piperazine-1-carboxamide antagonism.

Mechanistic Optimization: Overcoming Glutathione Reactivity

While Compound 1 was highly potent against human CCR2, it exhibited an IC50 of only 0.2 µM against rat CCR2[3]. This species disconnect severely limited its utility in rodent models of inflammatory disease.

To improve rodent cross-reactivity, the 3,4-dichlorophenyl moiety was replaced with a 4-substituted-5-chloro-thiazol-2-yl group, and the terminal N-isopropyl group was substituted with an N-tert-butyl group ()[4]. This modification yielded a 10-fold improvement in CCR2 potency (e.g., Compound 2b, IC50 = 0.65 nM)[4].

However, this structural shift introduced a critical new liability: the halothiazole derivatives underwent an unexpected covalent reaction with glutathione (GSH)[4]. GSH is an endogenous antioxidant; drugs that form covalent adducts with GSH deplete cellular antioxidant reserves, leading to oxidative stress and idiosyncratic drug toxicity (e.g., hepatotoxicity)[4].

The Causality of GSH Reactivity

Quantum mechanical calculations and in vitro experiments revealed that the GSH reactivity was governed by a competition between deprotonation and nucleophilic addition[4]. The halothiazole ring underwent tautomerism, allowing the thiol of GSH to attack the ring and displace the chlorine atom via an addition-elimination mechanism[4].

To neutralize this electrophilic liability, researchers introduced a strongly electron-withdrawing trifluoromethyl (CF3) group at the 4-position of the thiazole ring (Compound 2f)[4]. The CF3 group thermodynamically stabilized the deprotonated anionic tautomer, effectively shutting down the pathway required for nucleophilic addition[4]. The result was a highly potent antagonist of both rat and human CCR2 with zero detectable GSH reactivity[4].

Optimization_Workflow Hit Initial Hits (Potent CCR2, High hERG) Mod1 Decrease Lipophilicity & Basicity Hit->Mod1 Lead1 N-Aryl Piperazine Lead (Low hERG, Poor Rat PK) Mod1->Lead1 Mod2 Thiazolyl Substitution (N-tert-butyl) Lead1->Mod2 Lead2 N-Thiazolyl Lead (High Potency, GSH Reactive) Mod2->Lead2 Mod3 CF3 Substitution (Stabilize Anion) Lead2->Mod3 Candidate Final Candidate (Potent, No GSH Adducts) Mod3->Candidate

Fig 2: Hit-to-lead optimization workflow resolving hERG and glutathione liabilities.

Quantitative Data Presentation

The following table summarizes the structural evolution and the corresponding biological and toxicological profiles of the N-isopropyl/N-tert-butyl piperazine-1-carboxamide derivatives[4].

CompoundR1 (Aryl/Thiazolyl)R2 (Amine)hCCR2 IC50 (nM)hERG InhibitionGSH Reactivity (t1/2)
Early Hits VariousVarious< 10.0High None
Compound 1 3,4-dichlorophenylN-isopropyl5.8LowNone
Compound 2a 5-chloro-thiazol-2-ylN-tert-butyl7.4LowNo Reactivity
Compound 2b 4-methyl-5-chloro-thiazol-2-ylN-tert-butyl0.65Low17.7 h
Compound 2c 4-ethyl-5-chloro-thiazol-2-ylN-isopropyl1.7Low23.5 h
Compound 2f 4-CF3-5-chloro-thiazol-2-ylN-tert-butyl< 0.5LowNo Reactivity

Experimental Protocols: Validation Workflows

To ensure scientific trustworthiness, the protocols used to validate these derivatives must be robust and self-validating. Below are the step-by-step methodologies for the primary functional and toxicological assays.

Protocol A: FLIPR Calcium Flux Assay for CCR2 Antagonism

This assay measures the functional inhibition of MCP-1-induced intracellular calcium release, validating target engagement[3].

  • Cell Preparation: Seed THP-1 cells (natively expressing human CCR2) or HEK293 cells (transfected with rat CCR2) into 384-well black-wall, clear-bottom microplates at a density of 50,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA).

  • Compound Addition: Serially dilute the piperazine-1-carboxamide derivatives in DMSO, then transfer to the assay buffer. Add the compounds to the cells and pre-incubate for 30 minutes at room temperature. Self-validation step: Include a known CCR2 antagonist as a positive control and DMSO as a vehicle control to establish baseline dynamic range.

  • Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the EC80 concentration of recombinant human or rat CCL2 (MCP-1) into the wells.

  • Measurement: Record the peak fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) over a 3-minute window. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Glutathione (GSH) Reactivity Assay

This protocol screens for electrophilic liabilities that could lead to idiosyncratic toxicity[4].

  • Incubation Mixture: Prepare a reaction mixture containing 10 µM of the test compound and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Conditions: Incubate the mixture in a shaking water bath at 37°C. Self-validation step: Run a parallel control incubation without GSH to account for compound instability or aqueous hydrolysis.

  • Sampling: Extract 50 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Monitor the disappearance of the parent compound's mass transition and scan for the expected mass of the GSH-adduct (+307 Da for direct addition, or adjusted for leaving groups like Cl).

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time to calculate the degradation half-life (t1/2).

Conclusion

The discovery of N-isopropylpiperazine-1-carboxamide derivatives represents a masterclass in rational drug design. By meticulously analyzing the structure-activity relationships (SAR) and understanding the physicochemical drivers of off-target binding (hERG) and covalent reactivity (GSH), researchers successfully navigated multiple attrition risks. The strategic deployment of basicity modulation and electronic stabilization via CF3 substitution yielded highly potent, cross-species active, and safe CCR2 antagonists, paving the way for advanced clinical evaluation in inflammatory and autoimmune diseases.

References

  • Cumming, J. G., Bower, J. F., Waterson, D., & Wood, C. "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity." Bioorganic & Medicinal Chemistry Letters 22.12 (2012): 3895-3899. URL:[Link]

  • Cumming, J. G., MacFaul, P. A., & Leach, A. G. "Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione." MedChemComm 6.12 (2015): 2140-2145. URL:[Link]

Sources

Strategic In-Vitro Screening of Piperazine Derivatives: A Technical Whitepaper on Cytotoxicity, Antimicrobial, and Mechanistic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the preliminary in-vitro screening of piperazine derivatives not as a mere data-gathering exercise, but as a rigorous, self-validating gateway for lead optimization. The piperazine nucleus is a privileged scaffold in medicinal chemistry; its unique six-membered heterocyclic structure, containing two opposing protonatable nitrogen atoms, imparts exceptional conformational flexibility and tunable physicochemical properties (1)[1]. This whitepaper outlines the mechanistic grounding, quantitative benchmarks, and self-validating experimental protocols required to accurately evaluate these compounds.

Mechanistic Grounding: The Versatility of the Piperazine Scaffold

Before designing an assay, we must understand the causality of target engagement. Piperazine derivatives exhibit a broad spectrum of biological effects by modulating entirely distinct cellular pathways depending on their functionalization (1)[1].

  • Antiparasitic Activity: In nematodes and helminths, specific piperazine compounds act as potent GABA-receptor agonists. This agonism triggers a massive chloride influx, leading to hyperpolarization of neuronal membranes and flaccid paralysis of the parasite (1)[1].

  • Oncology Targets: In human cancer cell lines (e.g., melanoma, breast adenocarcinoma), adamantyl- and benzimidazole-piperazine derivatives induce multiple death pathways. Mechanistically, they trigger LC3 accumulation (autophagy) alongside procaspase 3 decrease and PARP cleavage, culminating in apoptosis (2)[2].

  • Antimicrobial Activity: Against multidrug-resistant pathogens like MRSA, Schiff-based piperazines physically disrupt the bacterial architecture by causing functional membrane microdomain (FMM) disassembly and fatal membrane damage (3)[3].

MOA Scaffold Piperazine Scaffold (Protonatable Nitrogens) Cancer Oncology Targets Scaffold->Cancer Microbe Pathogenic Microbes Scaffold->Microbe Parasite Helminths / Parasites Scaffold->Parasite Apo Mitochondrial Membrane Permeabilization & Apoptosis Cancer->Apo Mem Functional Membrane Microdomain (FMM) Disassembly Microbe->Mem GABA GABA-Receptor Agonism (Chloride Influx & Paralysis) Parasite->GABA

Figure 1: Mechanistic pathways of piperazine derivatives across diverse biological targets.

Quantitative Efficacy: Benchmark Data

To contextualize the potency of novel piperazine derivatives, we benchmark against recently published in-vitro screening data. A successful hit typically demonstrates IC50 or MIC values in the low micromolar to nanomolar range, combined with high selectivity indices.

Compound ClassTarget Organism / Cell LineAssay TypeEfficacy MetricReference
Benzimidazole-Piperazine (7c)MDA-MB-231 (Breast Adenocarcinoma)Cytotoxicity (72h)IC50: 0.249 μM4[4]
N-Glycosylated DHA-PiperazineP. falciparum (W2 strain)AntimalarialIC50: < 1 nM5[5]
Schiff-based PiperazineMRSA (Bacterial)Resazurin MICMIC: 30 μg/mL3[3]
Piperazine-Quinazolinone (11)Toxoplasma gondiiAnti-parasiticIC50: 6.33 μM6[6]

Core Experimental Workflows: Designing Self-Validating Systems

An assay is only as reliable as its internal controls. The following protocols are engineered not just to measure compound activity, but to inherently validate the integrity of the experiment itself.

Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Mechanistic Validation Lib Piperazine Compound Library (Variable Substitutions) Cyto Cytotoxicity Assay (Resazurin Reduction) Lib->Cyto Micro Antimicrobial MIC (Broth Microdilution) Lib->Micro Hit Hit Identification (IC50 / MIC Calculation) Cyto->Hit Micro->Hit Apo Apoptosis Profiling (Caspase 3/PARP Cleavage) Hit->Apo Cancer Hits Mem Membrane Disassembly (SEM & Fatty Acid Profiling) Hit->Mem Microbial Hits

Figure 2: Self-validating in-vitro screening workflow for piperazine compound libraries.

Protocol 1: High-Throughput Cytotoxicity Screening (Resazurin Assay)

Causality of Experimental Choice: Why do we prioritize Resazurin over the traditional MTT assay? MTT requires the lysis of cells to solubilize formazan crystals, which destroys the sample and introduces significant well-to-well variability. Resazurin is a cell-permeable, non-toxic redox indicator. It allows for continuous, kinetic monitoring of the exact same cell population over a 72-hour incubation period. Furthermore, because the cells remain viable, the same plate can be multiplexed downstream for high-content imaging or caspase-cleavage assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., U87 MG or MDA-MB-231) at an optimized density (typically 5,000 cells/well) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Reconstitute piperazine derivatives in DMSO at 1 mg/mL. Dilute in culture media to achieve a concentration range of 0.5–60 μM (4)[4]. Critical: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

  • Treatment: Aspirate media and apply the compound dilutions. Incubate for 72 hours.

  • Detection: Add 10% volume of Resazurin indicator (e.g., alamarBlue) to each well. Incubate for 2-4 hours.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.

The Self-Validating System: If a compound shows no cytotoxicity, is it inactive, or did the assay fail? Every plate must contain:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and proves the solvent isn't killing the cells.

  • Positive Control (e.g., Albendazole or Doxorubicin): Proves the assay's sensitivity to detect cell death and establishes the maximum achievable inhibition (4)[4].

  • Cell-Free Background Control: Piperazine derivatives can sometimes autofluoresce or chemically reduce the dye. A cell-free well containing media, dye, and the compound ensures we subtract false-positive signals.

Protocol 2: Antimicrobial MIC & Membrane Disassembly Validation

Causality of Experimental Choice: Standard broth microdilution identifies the Minimum Inhibitory Concentration (MIC), but it does not explain how the bacteria died. By pairing the primary MIC resazurin assay with secondary Scanning Electron Microscopy (SEM) and fatty acid profiling, we prove the mechanism (membrane disassembly) rather than just observing growth inhibition (3)[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial cell density (e.g., MRSA) to 1×106 CFU/mL using UV-vis spectroscopy at 600 nm (3)[3].

  • Microdilution: Dispense sterile Brain Heart Infusion (BHI) broth into 96-well plates. Add serial dilutions of the piperazine derivative (dissolved in DMSO).

  • Indicator Addition: Add 10 μL of resazurin indicator (270 mg in 40 mL sterilized distilled water) to monitor metabolic activity (3)[3].

  • Incubation & Reading: Incubate at 37°C for 24 hours. Record the lowest concentration preventing color change (Blue to Pink) as the MIC.

  • Secondary Validation (SEM): Harvest cells treated at the MIC, fix with 2.5% glutaraldehyde, dehydrate through an ethanol gradient, sputter-coat, and analyze via SEM to observe physical membrane damage (3)[3].

The Self-Validating System:

  • Sterility Control (Broth Only): Ensures no environmental contamination occurred during plating.

  • Growth Control (Broth + Bacteria): Ensures the bacterial strain is viable and capable of reducing the resazurin dye to pink.

  • Reference Control (Streptomycin / Bacitracin): Benchmarks the efficacy of the novel piperazine against established clinical standards (7)[7].

Conclusion

The translation of piperazine derivatives from theoretical chemical scaffolds to viable therapeutic leads relies entirely on the rigor of preliminary in-vitro screening. By employing self-validating assay systems and immediately pursuing secondary mechanistic validation (such as SEM or Western blotting for apoptosis markers), researchers can confidently eliminate false positives and accelerate the drug development pipeline.

Comprehensive References

  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - nih.gov - 4

  • Facile Preparation of N-Glycosylated 10-Piperazinyl Artemisinin Derivatives and Evaluation of Their Antimalarial and Cytotoxic Activities - mdpi.com - 5

  • Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies - nanobioletters.com - 3

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii - acs.org - 6

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - nih.gov -1

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - nih.gov - 2

  • Synthesis, spectral and antimicrobial studies of a novel macrocyclic ligand containing a piperazine moiety and its binuclear metal complexes - researchgate.net - 7

Sources

Methodological & Application

synthesis protocol for N-Isopropylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-Isopropylpiperazine-1-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of N-Isopropylpiperazine-1-carboxamide, a valuable building block in contemporary medicinal chemistry and drug development. The primary synthetic route detailed herein involves the nucleophilic addition of piperazine to isopropyl isocyanate. This application note offers a robust, step-by-step protocol, an exploration of the underlying reaction mechanism, critical safety considerations for handling hazardous reagents, and methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction and Scientific Context

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1][2] Its two nitrogen atoms provide key points for molecular elaboration and can improve the pharmacokinetic properties of drug candidates.[3] N-Isopropylpiperazine-1-carboxamide (CAS No. 205116-57-0) serves as a crucial intermediate, incorporating a carboxamide linkage that can participate in hydrogen bonding, a fundamental interaction in molecular recognition at biological targets.

The synthesis of N-substituted piperazine-1-carboxamides is most commonly and efficiently achieved through the reaction of a piperazine derivative with an appropriate isocyanate.[4][5] This method is favored for its high atom economy, typically high yields, and straightforward reaction conditions. This guide focuses on this industry-standard approach, providing a protocol optimized for laboratory-scale synthesis with an emphasis on the causality behind each experimental step.

Reaction Mechanism and Strategy

The formation of N-Isopropylpiperazine-1-carboxamide proceeds via a nucleophilic addition mechanism. The key transformation is the reaction between the nucleophilic secondary amine of piperazine and the electrophilic carbonyl carbon of isopropyl isocyanate.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electron-deficient carbonyl carbon of the isocyanate group.

  • Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, typically involving another molecule of piperazine acting as a base, to neutralize the charges.

  • Product Formation: The final product is the stable N,N'-disubstituted urea (carboxamide), N-Isopropylpiperazine-1-carboxamide.

To favor the desired mono-acylated product and minimize the formation of the 1,4-disubstituted byproduct, an excess of piperazine can be used. However, for simplicity of purification, this protocol utilizes a 1:1 molar ratio with controlled, slow addition of the isocyanate at low temperature to manage the reaction's exothermicity and selectivity.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-Isopropylpiperazine-1-carboxamide on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
Piperazine (anhydrous)110-85-086.141.15.00 g
Isopropyl isocyanate1795-48-885.111.04.94 g (5.5 mL)
Dichloromethane (DCM, anhydrous)75-09-284.93-~200 mL
Sodium Sulfate (anhydrous)7757-82-6142.04-As needed
Saturated Sodium Bicarbonate (aq.)---~100 mL
Brine (Saturated NaCl aq.)---~100 mL
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Thermometer

  • Nitrogen inlet/outlet (or drying tube)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Nuclear Magnetic Resonance (NMR) Spectrometer for characterization

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Ensure the system is under a dry nitrogen atmosphere to prevent moisture from entering, as isocyanates are highly reactive with water.[6]

  • Reagent Preparation:

    • In the reaction flask, dissolve piperazine (5.00 g, 58.0 mmol) in anhydrous dichloromethane (100 mL). Stir until all solids have dissolved.

    • In a separate dry flask, prepare a solution of isopropyl isocyanate (4.94 g, 58.0 mmol) in anhydrous dichloromethane (50 mL). Load this solution into the dropping funnel.

  • Reaction Execution:

    • Cool the piperazine solution in the flask to 0-5 °C using an ice-water bath.

    • Begin dropwise addition of the isopropyl isocyanate solution from the dropping funnel to the stirred, cooled piperazine solution. Maintain the internal temperature below 10 °C throughout the addition. This slow, controlled addition is critical to manage the exothermic nature of the reaction and maximize the yield of the desired mono-substituted product.

    • After the addition is complete (approx. 30-45 minutes), remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for an additional 3 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL). This removes any unreacted piperazine salts and residual aqueous-soluble impurities.

    • Dry the isolated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white to off-white solid or viscous oil.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if higher purity is required.

Characterization

The identity and purity of the synthesized N-Isopropylpiperazine-1-carboxamide should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the isopropyl group (a doublet and a septet), and two distinct signals for the four protons on each side of the piperazine ring, plus the N-H protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon, carbons of the isopropyl group, and the carbons of the piperazine ring.

  • Mass Spectrometry (ESI+): The calculated mass for C₈H₁₇N₃O [M+H]⁺ is 172.1444; the found value should be in close agreement.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware (N2 Atmosphere) Prep_Pip 2. Dissolve Piperazine in Anhydrous DCM Setup->Prep_Pip Prep_Iso 3. Prepare Isopropyl Isocyanate Solution in Anhydrous DCM Prep_Pip->Prep_Iso Cool 4. Cool Piperazine Solution (0-5 °C) Prep_Iso->Cool Add 5. Slow Dropwise Addition of Isocyanate Solution Cool->Add Stir 6. Stir at RT (3 hours) Add->Stir Wash 7. Aqueous Wash (NaHCO3, Brine) Stir->Wash Dry 8. Dry Organic Layer (Na2SO4) Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Recrystallize or Column Chromatography Concentrate->Purify Analysis 11. Characterization (NMR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow diagram.

Critical Safety and Handling Procedures

Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of the reagents.

  • Isopropyl Isocyanate (CAS 1795-48-8):

    • Hazards: This compound is highly flammable, toxic if swallowed, and fatal if inhaled.[7] It is a lachrymator and reacts violently with water, alcohols, and strong bases.[6]

    • Handling: Always handle isopropyl isocyanate in a certified chemical fume hood.[6] Use non-sparking tools and ground all equipment.[6][7][8] Store under nitrogen in a cool, dry, well-ventilated area away from incompatible materials.[6]

    • Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, a chemical-resistant apron, and acid-resistant gloves (e.g., butyl rubber) are mandatory.[9] A properly fitted respirator may be required for certain operations.[7]

    • Spills: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material like sand or vermiculite (do not use combustible materials like sawdust).[10] Ensure the collection container is not sealed to allow for the escape of any gas produced.[10]

  • Piperazine (CAS 110-85-0):

    • Hazards: Piperazine is corrosive and can cause severe skin and eye damage.[11][12] It is also combustible.[12]

    • Handling: Avoid skin and eye contact. Wear appropriate PPE, including gloves and safety goggles.

  • General Precautions:

    • An emergency eyewash station and safety shower must be readily accessible.[6]

    • All personnel must be trained on the specific hazards and emergency procedures before beginning work.[9]

    • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of N-Isopropylpiperazine-1-carboxamide. By understanding the reaction mechanism and adhering strictly to the outlined procedural and safety guidelines, researchers can confidently produce this important chemical intermediate with high yield and purity. This foundational synthesis enables further exploration in the development of novel piperazine-containing compounds for various therapeutic applications.

References

  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-524.
  • HazComFast. (n.d.). Isopropyl isocyanate (CAS 1795-48-8). HazComFast.
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe.
  • New Jersey Department of Health. (2000). Hazard Summary: Isopropyl Isocyanate. NJ.gov.
  • Wang, Y., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports.
  • NOAA. (n.d.). Isopropyl Isocyanate. CAMEO Chemicals.
  • Chem Service. (2015). Safety Data Sheet: Isopropyl isocyanate. Chem Service.
  • NOAA. (n.d.). Piperazine. CAMEO Chemicals.
  • NOAA. (n.d.). Piperazine (alternative source). CAMEO Chemicals.
  • Chen, J. J., et al. (2020). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules, 25(21), 5031.
  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109.
  • ChemScene. (n.d.). N-isopropylpiperazine-1-carboxamide. ChemScene.
  • Singh, P., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(39), 25337-25356.
  • Cristau, P., et al. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 21(15), 5896-5900.

Sources

The Strategic Use of N-Boc-Piperazine in Carboxamide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of N-Boc-Piperazine in Medicinal Chemistry

N-tert-butoxycarbonyl (Boc)-piperazine is a cornerstone building block for medicinal chemists and drug development professionals.[1][2] Its unique structure, featuring a piperazine ring mono-protected with a Boc group, offers a strategic advantage in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2] This mono-protection allows for selective functionalization at the free secondary amine, enabling the construction of diverse molecular architectures while the Boc group provides robust protection that can be easily removed under acidic conditions.[2][3] This guide provides an in-depth exploration of the application of N-Boc-piperazine in carboxamide synthesis, a fundamental transformation in the creation of numerous biologically active compounds.[1][4]

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures. Therefore, the carboxyl group must first be "activated" to facilitate the reaction under milder conditions. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the secondary amine of N-Boc-piperazine.[5] The choice of coupling reagent is a critical parameter that influences the reaction's efficiency, yield, and purity, and is dependent on factors such as the steric and electronic properties of the substrates.[1]

Common Classes of Coupling Reagents

A variety of coupling reagents are available, each with its own mechanism of action and optimal conditions. The most commonly employed classes include:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[1] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.[1] To minimize the risk of racemization, especially with chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are frequently used.[6] HOBt traps the O-acylisourea intermediate to form an active ester, which then reacts with the amine.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to faster reactions with less epimerization.[6] They react with the carboxylic acid to form an activated ester that readily couples with the amine. These reagents are particularly useful for sterically hindered substrates.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are another class of effective coupling reagents.[6] They require a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), to neutralize the generated acid.[5]

The selection of the appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation.[1]

Comparative Overview of Common Coupling Methods

The following table summarizes common coupling reagents used with N-Boc-piperazine, along with typical reaction conditions and expected yields. It is important to note that yields are substrate-dependent, and this data serves as a general guideline.[1]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[1]
DCC DMAP (catalytic)-DCM4 - 1270 - 85Forms an insoluble dicyclohexylurea (DCU) byproduct that is removed by filtration.[1]
HATU -DIPEADMF1 - 685 - 95Highly efficient, especially for sterically hindered substrates; reactions are typically faster.[1][6]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the amide bond formation between a generic carboxylic acid (R-COOH) and N-Boc-piperazine using three common and effective coupling methods.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and widely used procedure for carboxamide synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.5 eq)[1]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).[1]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC (1.2 eq) to the solution and stir for another 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-piperazinyl carboxamide.

EDC_HOBt_Workflow cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification RCOOH Carboxylic Acid (1.0 eq) ActiveEster Active Ester Intermediate RCOOH->ActiveEster Mix & Stir HOBt HOBt (1.2 eq) HOBt->ActiveEster DIPEA DIPEA (2.5 eq) DIPEA->ActiveEster Solvent Anhydrous DCM/DMF Solvent->ActiveEster EDC EDC (1.2 eq) EDC->ActiveEster Add & Stir Product N-Boc-piperazinyl Carboxamide ActiveEster->Product Add N-Boc-piperazine BocPip N-Boc-piperazine (1.1 eq) BocPip->Product Workup Aqueous Wash Product->Workup Reaction Complete Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for EDC/HOBt mediated carboxamide synthesis.

Protocol 2: HATU Mediated Coupling

This protocol is ideal for more challenging substrates where steric hindrance may be a factor.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_purification Purification RCOOH Carboxylic Acid (1.0 eq) Coupling Amide Formation RCOOH->Coupling HATU HATU (1.1 eq) HATU->Coupling DIPEA DIPEA (2-3 eq) DIPEA->Coupling DMF Anhydrous DMF DMF->Coupling BocPip N-Boc-piperazine (1.1 eq) BocPip->Coupling Add & Stir Extraction Aqueous Extraction Coupling->Extraction Reaction Complete Chromatography Column Chromatography Extraction->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Workflow for HATU mediated carboxamide synthesis.

Protocol 3: DCC/DMAP Mediated Coupling

This is a classic approach for amide bond formation. A key feature is the formation of a dicyclohexylurea (DCU) byproduct which is insoluble in most organic solvents and can be removed by filtration.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, 0.1 eq)[1]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Subsequent Deprotection of the Boc Group

A significant advantage of using N-Boc-piperazine is the facile removal of the Boc protecting group under acidic conditions to liberate the second piperazine amine for further functionalization.[2]

General Protocol for Boc Deprotection:

  • Dissolve the N-Boc-piperazinyl carboxamide in an appropriate solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Reaction temperature can also be optimized; some sluggish couplings may benefit from gentle heating.[8]

  • Side Reactions: The formation of byproducts can occur. For instance, with carbodiimide reagents, the formation of N-acylurea can be an issue. Using an additive like HOBt can help to suppress this side reaction.

  • Purification Challenges: The choice of coupling reagent can impact the ease of purification. EDC is often favored over DCC for solution-phase synthesis due to the water solubility of its urea byproduct.[1]

Conclusion

N-Boc-piperazine is an indispensable tool in the synthesis of carboxamides for drug discovery and development. A thorough understanding of the principles of amide bond formation and the judicious selection of coupling reagents and reaction conditions are paramount for successful synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to efficiently and effectively utilize N-Boc-piperazine in their synthetic endeavors.

References

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1898. Retrieved from [Link]

  • Zhang, M., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 736–746. Retrieved from [Link]

  • Grace, C. R., et al. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters, 11(4), 486–492. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the coupling of compound 2 with 1-Boc-piperazine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. Retrieved from [Link]

  • Kavčič, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5721. Retrieved from [Link]

  • Kolis, S. P., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6299–6306. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Firth, J. D., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7033–7043. Retrieved from [Link]

  • Kumar, A., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 5(1), 133-138. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • Firth, J. D., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7033–7043. Retrieved from [Link]

  • Nefzi, A., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 3(1), 68–72. Retrieved from [Link]

  • Firth, J. D. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ali, I., et al. (2018). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLATE COMPLEXES. Journal of the Chilean Chemical Society, 63(3), 4065-4072. Retrieved from [Link]

  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, 11(1), 1-6. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Design of Antifungal Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. Piperazine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various fungal pathogens.[1][2][3] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the experimental design for testing antifungal piperazine derivatives. The protocols detailed herein are rooted in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility.[4][5]

The core of this guide is a logically structured, multi-tiered approach to screening and characterization, beginning with foundational in vitro assays and progressing to more complex mechanistic and preliminary in vivo studies. The causality behind each experimental choice is explained to provide a clear understanding of how each step contributes to building a comprehensive profile of the candidate antifungal agent.

Part 1: Primary In Vitro Screening: Establishing Antifungal Activity

The initial phase of testing aims to establish the fundamental antifungal activity of the piperazine derivatives and determine their potency. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted, standardized technique for determining the MIC of antifungal agents against both yeast and filamentous fungi.[7][8][9] This assay provides a quantitative measure of a compound's antifungal potency.[6]

Scientific Rationale: This assay is a cornerstone of antifungal drug discovery as it allows for the high-throughput screening of multiple compounds against a panel of clinically relevant fungal strains. By determining the lowest concentration that inhibits growth, it provides a crucial data point for comparing the potency of different derivatives and prioritizing lead candidates.

Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

This protocol is adapted from the CLSI M27 guidelines.[4][10]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the piperazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[10]

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[11]

    • Dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each diluted piperazine derivative concentration to the appropriate wells.

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a drug-free well as a positive control for growth and an uninoculated well with medium alone as a negative control (blank).

    • Incubate the plate at 35°C for 24-48 hours.[10]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the positive control.[8][12] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Data Presentation: Hypothetical MIC Values

Fungal StrainPiperazine Derivative A MIC (µg/mL)Piperazine Derivative B MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 900280.2510.5
Candida glabrata ATCC 900300.5216
Candida auris B112210.1250.5>64
Cryptococcus neoformans H990.514
Aspergillus fumigatus ATCC 204305141

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Piperazine Derivative Stock & Dilutions Plate_Loading Load 96-well Plate: Compounds, Inoculum, Controls Compound_Prep->Plate_Loading Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Loading Incubation Incubate at 35°C for 24-48h Plate_Loading->Incubation Read_Plate Read Plate (Visually or Spectrophotometrically) Incubation->Read_Plate Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Plate->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Secondary In Vitro Assays: Safety and Mechanism of Action

Following the identification of potent antifungal derivatives, the next critical step is to assess their safety profile and elucidate their mechanism of action. This provides a more complete picture of the compound's potential as a therapeutic agent.

Cytotoxicity Assays

A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal impact on host cells.[13] In vitro cytotoxicity testing is a rapid and cost-effective way to evaluate the toxic potential of drug candidates on mammalian cells.[13][14]

Scientific Rationale: Since both fungal and human cells are eukaryotic, there is an inherent risk of off-target toxicity.[13] Cytotoxicity assays help to determine the therapeutic window of a compound by comparing its antifungal activity (MIC) with its toxicity to mammalian cells. A large therapeutic window is a desirable characteristic for a drug candidate.

Experimental Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (CC50) is determined.

Data Presentation: Hypothetical Cytotoxicity and Selectivity Index

CompoundCC50 on HeLa cells (µg/mL)MIC against C. albicans (µg/mL)Selectivity Index (SI = CC50/MIC)
Piperazine Derivative A>640.25>256
Piperazine Derivative B16116
Amphotericin B (Control)50.510

A higher Selectivity Index indicates greater selectivity for the fungal target over host cells.

Mechanism of Action Studies

Understanding how a compound exerts its antifungal effect is crucial for lead optimization and predicting potential resistance mechanisms. For piperazine derivatives, which are often designed as azole analogues, a primary suspected mechanism is the disruption of the ergosterol biosynthesis pathway.[15][16]

Scientific Rationale: Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[14] Quantifying the ergosterol content in fungal cells treated with piperazine derivatives can provide direct evidence for this mechanism of action.

Experimental Protocol: Ergosterol Quantification Assay

This protocol is based on established methods for ergosterol extraction and quantification.[17][18]

  • Fungal Culture and Treatment:

    • Grow the fungal strain (e.g., C. albicans) in a liquid medium to mid-log phase.

    • Treat the fungal cultures with the piperazine derivative at its MIC and sub-MIC concentrations for a defined period (e.g., 4-6 hours). Include an untreated control.

  • Saponification and Extraction:

    • Harvest the fungal cells by centrifugation and determine the wet weight.

    • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour for saponification.[18]

    • After cooling, add a mixture of 1 mL of sterile water and 3 mL of n-heptane and vortex vigorously to extract the non-saponifiable lipids, including ergosterol.[18]

  • Quantification:

    • Transfer the n-heptane layer to a new tube and evaporate to dryness.

    • Resuspend the extracted sterols in a suitable solvent like ethanol.

    • Quantify the ergosterol content using High-Performance Liquid Chromatography (HPLC) with a UV detector, measuring absorbance at 282 nm.[19] A standard curve with pure ergosterol should be used for quantification.

Visualization: Ergosterol Biosynthesis Pathway and Potential Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Piperazine Derivative (Potential Inhibitor) Inhibitor->Enzyme Enzyme->Ergosterol

Caption: Potential inhibition of the ergosterol biosynthesis pathway by piperazine derivatives.

Part 3: Preliminary In Vivo Efficacy and Toxicity Assessment

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a host-pathogen interaction. Therefore, preliminary in vivo studies are necessary to evaluate the efficacy and toxicity of lead compounds in a living organism.

Galleria mellonella (Greater Wax Moth) Infection Model

The Galleria mellonella larva has emerged as a valuable and ethically favorable alternative to mammalian models for the initial in vivo assessment of antifungal compounds.[20]

Scientific Rationale: G. mellonella larvae are cost-effective, easy to handle, and their innate immune system shares functional similarities with that of mammals.[21][22] They can be incubated at 37°C, which is relevant for human pathogens.[22][23] This model allows for a rapid assessment of a compound's ability to improve survival in the context of a systemic fungal infection.

Experimental Protocol: G. mellonella Survival Assay

  • Infection:

    • Inject a standardized inoculum of a fungal pathogen (e.g., C. albicans, 1 x 10^5 CFU/larva) into the last left proleg of each larva.

  • Treatment:

    • At a set time post-infection (e.g., 1-2 hours), administer the piperazine derivative at various doses (e.g., 5, 10, 20 mg/kg) via injection into a different proleg.

    • Include a control group treated with a vehicle (e.g., PBS/DMSO) and a group treated with a standard antifungal drug (e.g., fluconazole).

  • Monitoring and Data Collection:

    • Incubate the larvae at 37°C and monitor their survival daily for 5-7 days.

    • Larvae are considered dead if they do not respond to touch.

    • Record the number of surviving larvae in each group over time.

  • Data Analysis:

    • Plot the survival data as Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Data Presentation: Hypothetical G. mellonella Survival Data

Treatment Group% Survival at Day 5
Vehicle Control10%
Piperazine Derivative A (10 mg/kg)70%
Piperazine Derivative B (10 mg/kg)30%
Fluconazole (10 mg/kg)60%
Murine Model of Systemic Infection (Advanced)

For the most promising candidates, evaluation in a mammalian model, such as a murine model of systemic candidiasis, is the next logical step.[24][25][26]

Scientific Rationale: Murine models provide a more complex and physiologically relevant system to evaluate the pharmacokinetics, efficacy, and toxicity of antifungal compounds.[27] These studies are crucial for progressing a compound towards clinical development.

Experimental Protocol: Murine Model of Disseminated Candidiasis

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Immunosuppression (Optional but common):

    • Induce neutropenia in mice (e.g., BALB/c) by administering cyclophosphamide prior to infection to increase susceptibility.[28]

  • Infection:

    • Infect mice via intravenous injection with a sublethal dose of C. albicans.

  • Treatment:

    • Administer the piperazine derivative at various doses via an appropriate route (e.g., intraperitoneal, oral) at set time points post-infection.

    • Include vehicle control and standard drug control groups.

  • Efficacy Assessment:

    • Monitor mice for survival over a period of 14-21 days.

    • Alternatively, at specific time points post-infection (e.g., 48-72 hours), euthanize a subset of mice and determine the fungal burden in target organs (e.g., kidneys, spleen) by plating homogenized tissue on selective agar.[24]

  • Toxicity Assessment:

    • Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior).

    • Collect blood for hematological and biochemical analysis.

    • Perform histopathological examination of major organs.

Conclusion

The experimental design outlined in these application notes provides a robust and systematic framework for the comprehensive evaluation of novel piperazine derivatives as antifungal agents. By progressing from high-throughput in vitro screening to detailed mechanistic studies and preliminary in vivo efficacy models, researchers can efficiently identify and characterize promising lead candidates for further development. The emphasis on standardized protocols and the elucidation of both efficacy and safety ensures the generation of high-quality, reproducible data essential for advancing the fight against fungal infections.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Shak-ya, A., et al. (2023, March 22). Galleria mellonella as an alternative in vivo model to study implant-associated fungal infections. Wiley Online Library. [Link]

  • MDPI. (2026, February 2). Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. MDPI. [Link]

  • CLSI. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI. [Link]

  • ResearchGate. Role of Galleria mellonella for the in vivo evaluation of antifungals. ResearchGate. [Link]

  • American Society for Microbiology. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • National Center for Biotechnology Information. (2022). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC. [Link]

  • Wikipedia. Minimum inhibitory concentration. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2005, November 15). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. PubMed. [Link]

  • National Center for Biotechnology Information. (2024, March 7). Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages. PMC. [Link]

  • CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. [Link]

  • Frontiers. (2022, April 25). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers. [Link]

  • Oxford Academic. (2021, September 9). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • National Center for Biotechnology Information. (2020, September 30). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. PMC. [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Biotecnologie BT. [Link]

  • National Center for Biotechnology Information. (1987, November). In vivo models: evaluating antifungal agents. PubMed. [Link]

  • ResearchGate. (2025, August 7). Standardization of antifungal susceptibility testing. ResearchGate. [Link]

  • Linnaeus Bioscience. (2024, May 1). Minimum Inhibitory Concentration (MIC) Testing. Linnaeus Bioscience. [Link]

  • Scribd. CLSI M27: Antifungal Testing Standards. Scribd. [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • MDPI. (2014, July 31). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI. [Link]

  • Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • National Center for Biotechnology Information. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

  • American Society for Microbiology. (1997). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]

  • Frontiers. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers. [Link]

  • ResearchGate. (2025, October 15). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. ResearchGate. [Link]

  • Waters Corporation. Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. Waters Corporation. [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

  • USDA Agricultural Research Service. (2010). Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs. [Link]

  • ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]

  • Royal Society of Chemistry. (2021, April 23). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • American Society for Microbiology. (2021, August 18). A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. mSphere. [Link]

  • EMSL. Antifungal Activity Testing | Susceptibility Test for fungi. EMSL. [Link]

  • Waters. (2023). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. [Link]

  • Nature. (2025, September 2). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Nature. [Link]

  • Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. [Link]

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The Strategic Role of N-Isopropylpiperazine-1-carboxamide in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Utility of N-Isopropylpiperazine-1-carboxamide

N-Isopropylpiperazine-1-carboxamide, a derivative of the versatile piperazine heterocycle, has emerged as a valuable building block in medicinal chemistry. The piperazine ring is a common scaffold in a multitude of biologically active molecules, lauded for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The strategic incorporation of an N-isopropyl and a carboxamide moiety onto the piperazine core further refines its utility, offering specific advantages in molecular design and synthesis.

The presence of the secondary amine within the piperazine ring provides a reactive handle for nucleophilic substitution reactions, a cornerstone of many synthetic strategies. The carboxamide group, on the other hand, can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. The isopropyl group can modulate lipophilicity and metabolic stability, fine-tuning the overall drug-like properties of the final compound.

Physicochemical and Safety Profile of N-Isopropylpiperazine-1-carboxamide

A thorough understanding of the starting material is paramount for successful and safe synthesis. Below is a summary of the key properties of N-Isopropylpiperazine-1-carboxamide and its commonly used hydrochloride salt.

PropertyN-Isopropylpiperazine-1-carboxamideN-Isopropylpiperazine-1-carboxamide HCl
CAS Number 205116-57-0[1]205116-57-0 (for the free base)[2]
Molecular Formula C₈H₁₇N₃O[1]C₈H₁₈ClN₃O[2]
Molecular Weight 171.24 g/mol [1]207.70 g/mol [3]
Appearance Not specified, likely a solidWhite to Yellow Solid[2]
Purity ≥98%[1]95%[2]
Storage Sealed in dry, 2-8°C[1]Not specified
Solubility Slightly soluble in water, more so in organic solvents.Not specified

Safety Considerations:

While specific hazard information for N-Isopropylpiperazine-1-carboxamide is not extensively detailed in the provided results, general safety precautions for piperazine derivatives should be observed. Piperazine itself can cause skin and eye irritation.[4] Handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related compounds like 1-Isopropylpiperazine, hazards include flammability and potential harm if swallowed or in contact with skin.[5][6] Always consult the material safety data sheet (MSDS) before handling.

Application in the Synthesis of Novel Antifungal Agents

Recent research has highlighted the potential of piperazine-1-carboxamidine derivatives as potent antifungal agents.[7] These compounds have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in fungi, leading to cell death. N-Isopropylpiperazine-1-carboxamide serves as a key precursor in the synthesis of these promising therapeutic candidates.

Synthetic Strategy Overview

The general synthetic approach involves the conversion of the carboxamide group of N-Isopropylpiperazine-1-carboxamide into a carboxamidine moiety, followed by N-alkylation or N-arylation to introduce structural diversity and modulate antifungal activity. This strategy leverages the inherent reactivity of the piperazine core and the carboxamide functional group.

Antifungal Synthesis Workflow cluster_0 Phase 1: Amidine Formation cluster_1 Phase 2: Diversification Start N-Isopropylpiperazine- 1-carboxamide Intermediate Piperazine-1-carboxamidine Intermediate Start->Intermediate Activation & Ammonolysis Final_Product Antifungal Piperazine-1- carboxamidine Derivatives Intermediate->Final_Product N-Alkylation / N-Arylation

Sources

Application Note: Advanced Analytical Techniques for the Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous antihistamines, antipsychotics, and targeted kinase inhibitors. Characterizing these nitrogen-containing, six-membered heterocycles presents unique analytical challenges. Their weak basicity (with typical pKa values around 5.3 and 9.8) and high polarity complicate chromatographic retention and peak symmetry. Furthermore, their structural dynamics—such as restricted bond rotation in functionalized derivatives—can confound spectroscopic interpretation.

This application note provides a comprehensive, self-validating guide to the chromatographic, mass spectrometric, and nuclear magnetic resonance (NMR) techniques required to rigorously characterize piperazine derivatives.

Chromatographic Separation (RP-HPLC)

Mechanistic Insight: The Silanol Effect and Peak Tailing

The most pervasive issue in reversed-phase HPLC (RP-HPLC) analysis of piperazines is severe peak tailing, typically quantified by a USP Tailing Factor (Tf) greater than 1.2. This distortion is caused by secondary ionic interactions. At a neutral pH, the residual silanol groups (Si-OH) on standard silica-based stationary phases are deprotonated into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic amine groups of the piperazine ring are protonated. The resulting electrostatic attraction creates a mixed-mode retention mechanism, dragging the elution profile and compromising quantitative accuracy[1].

To resolve this, the mobile phase pH must be strictly controlled. Lowering the pH to 2-3 protonates the silanol groups, neutralizing their charge and eliminating the secondary interaction[1]. Alternatively, utilizing base-deactivated (end-capped) or mixed-mode columns shields the analyte from active silanol sites.

Protocol 1: Self-Validating RP-HPLC Method for Basic Piperazines
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid or 20 mM phosphate buffer in HPLC-grade water, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The low pH ensures silanol protonation.

  • Column Selection: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a dedicated mixed-mode/HILIC column designed to shield residual silanols.

  • System Equilibration: Run the mobile phase at 1.0 mL/min until the baseline UV or MS signal stabilizes.

  • Validation Injection: Inject a standard piperazine solution (e.g., 10 µg/mL). Calculate the USP Tailing Factor (Tf). If Tf > 1.2, verify the mobile phase pH or switch to a high-pH stable column (pH > 8) to neutralize the piperazine analyte[1].

  • Sample Analysis: Proceed with the analytical run, ensuring the injection volume does not exceed column capacity to prevent mass overload and subsequent peak distortion[1].

HPLC_Workflow A Initial HPLC Run Observe Tf > 1.2 B Diagnose Cause: Silanol Interactions A->B C Modify Mobile Phase Low pH (2-3) B->C Protonate Si-O- D Modify Stationary Phase End-capped / Mixed-Mode B->D Shield Silanols E System Validation Verify Tf ~ 1.0 C->E D->E

Fig 1. Logical workflow for diagnosing and resolving HPLC peak tailing in piperazine analysis.

Structural Elucidation via LC-MS/MS

Mechanistic Insight: Collision-Induced Dissociation (CID) Pathways

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying piperazine derivatives, particularly in pharmacokinetic studies and the toxicological screening of designer drugs. Under positive Electrospray Ionization (ESI+), piperazines readily form [M+H]+ precursor ions. During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the piperazine ring undergoes highly predictable cleavage. For instance, benzylpiperazine derivatives consistently exhibit a characteristic neutral loss of m/z 86, whereas phenylpiperazine derivatives show a neutral loss of m/z 43[2]. Understanding these fragmentation pathways allows for the confident assignment of structural subclasses.

Protocol 2: Targeted MRM Workflow for Piperazine Detection
  • Sample Preparation & Internal Standard: Spike the biological or synthetic sample with stable isotopically labeled (SIL) internal standards (e.g., BZP-D7 or mCPP-D8) to correct for matrix effects and ionization suppression[2].

  • Ionization & Precursor Selection (Q1): Operate the MS in ESI(+) mode. Isolate the specific [M+H]+ precursor ion for the target piperazine derivative in the first quadrupole.

  • Fragmentation (Q2): Apply optimized collision energy (typically 15-30 eV) to induce ring cleavage.

  • Product Ion Detection (Q3): Monitor the specific transitions (e.g., precursor → m/z 86 or m/z 43) using Multiple Reaction Monitoring (MRM)[2].

  • Method Validation: Confirm that the retention time of the analyte matches the SIL internal standard within ±0.1 minutes, and the ion ratio of the quantifier/qualifier product ions is within ±20% of the reference standard.

LCMS_Workflow S1 Sample Prep & Isotope Spiking S2 ESI(+) Ionization Generate [M+H]+ S1->S2 S3 Q1: Precursor Ion Selection S2->S3 S4 Q2: CID Fragmentation (Cleave Piperazine Ring) S3->S4 S5 Q3: Product Ion Detection (m/z 86 or 43) S4->S5

Fig 2. LC-MS/MS targeted MRM workflow for the structural elucidation of piperazine derivatives.

Conformational Analysis via NMR Spectroscopy

Mechanistic Insight: Amide Bond Restricted Rotation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the connectivity and stereochemistry of piperazines. However, N-acyl piperazine derivatives (e.g., N-benzoylpiperazine) frequently exhibit complex, broadened, or split signals in ¹H and ¹³C NMR spectra at room temperature. This is not indicative of an impurity; rather, it is a direct result of the partial double-bond character of the amide C-N bond. This restricts rotation, leading to distinct syn and anti conformers existing in slow exchange on the NMR timescale[3].

Protocol 3: Variable-Temperature (VT) NMR for Conformational Validation
  • Sample Preparation: Dissolve 5-10 mg of the N-acyl piperazine derivative in ~0.6 mL of a high-boiling deuterated solvent, such as DMSO-d6[4].

  • Ambient Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Note the presence of split or broadened N-CH2 signals (typically between 2.8 and 4.0 ppm)[3].

  • VT-NMR Execution: Gradually increase the probe temperature in 10 °C increments. Allow 5 minutes for thermal equilibration at each step before acquiring a spectrum.

  • Coalescence Determination: Identify the coalescence temperature (Tc), the point at which the split signals merge into a single, broad peak[5].

  • Thermodynamic Calculation: Use the Tc and the frequency separation of the signals at room temperature to calculate the activation free energy (ΔG‡) of the amide bond rotation, validating the conformational dynamics of the derivative[5].

Quantitative Data Summaries

Table 1: Chromatographic Troubleshooting for Piperazine Derivatives

ObservationMechanistic CauseCorrective Action
Peak Tailing (Tf > 1.2) Secondary interactions between protonated amine and ionized silanols (Si-O⁻).Lower mobile phase pH to 2-3 or use end-capped/mixed-mode columns.
Peak Tailing at High Conc. Mass overload saturating the finite binding sites on the stationary phase.Reduce sample concentration or decrease injection volume.
Poor Retention High polarity of the basic piperazine core in standard reversed-phase conditions.Utilize HILIC columns or ion-pairing reagents (note: IP reagents may suppress MS signals).

Table 2: Typical Analytical Signatures of Piperazine Derivatives

TechniqueDerivative TypeCharacteristic SignatureCausality / Mechanism
LC-MS/MS BenzylpiperazinesNeutral loss of m/z 86CID cleavage of the piperazine ring.
LC-MS/MS PhenylpiperazinesNeutral loss of m/z 43CID cleavage of the piperazine ring.
¹H NMR N-acyl piperazinesSplit N-CH2 signals (2.8 - 4.0 ppm)Restricted rotation of the partial amide double bond.
¹³C NMR Unsubstituted Piperazine~47.9 ppm (CH2)Symmetrical carbon environment of the core ring.

References

  • Benchchem Technical Support: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. 1

  • Benchchem Application Notes: Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. 4

  • MDPI (Molecules): Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. 2

  • MDPI (Molecules): Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 3

  • Beilstein Journal of Organic Chemistry: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 5

Sources

Advanced Application Note: N-Isopropylpiperazine-1-carboxamide as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, physicochemical properties, and blood-brain barrier (BBB) permeability. The compound N-isopropylpiperazine-1-carboxamide (CAS: 205116-57-0) has emerged as a highly versatile and privileged building block in medicinal chemistry. By integrating a piperazine core with an isopropyl-substituted urea/carboxamide moiety, this scaffold provides unique advantages in optimizing lipophilic ligand efficiency (LipE) and structural anchoring within kinase and epigenetic target pockets[1].

Mechanistic Rationale: The "Privileged" Nature of the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen over simpler alkyl amines during lead optimization. The causality behind its success rests on three pillars:

  • Lipophilic Ligand Efficiency (LipE) Optimization : In CNS drug design, simply increasing lipophilicity (logP) to gain target affinity often leads to high non-specific binding, rapid metabolic clearance, and off-target toxicity. The isopropyl group offers a precise steric fit for hydrophobic pockets (e.g., mimicking the gem-dimethyl group of pantothenate in PANK3 inhibitors) without the excessive lipophilic penalty of larger aliphatic or aromatic rings[2].

  • Hydrogen Bonding & Target Engagement : The carboxamide functional group serves as a critical bidentate hydrogen bond donor/acceptor. In crystal structures of PANK3 and BET bromodomain inhibitors, the urea/carboxamide linkage frequently forms stabilizing hydrogen bonds with key arginine or asparagine residues in the active site[2][3].

  • BBB Penetration and Basicity Modulation : Unmodified piperazines are highly basic (pKa ~9), which can limit passive BBB diffusion and increase hERG channel liability. The electron-withdrawing nature of the carboxamide group lowers the basicity of the proximal nitrogen, optimizing the overall logD (pH 7.4) of the molecule for transcellular diffusion across the BBB[4].

Data Presentation: Impact of Scaffold on Drug-Like Properties

The following table summarizes the typical physicochemical shifts observed when substituting a standard basic amine with the N-isopropylpiperazine-1-carboxamide motif during lead optimization for CNS targets.

PropertyUnsubstituted Piperazine CoreN-Isopropylpiperazine-1-carboxamide DerivativeMechanistic Consequence
pKa (Basic Amine) 8.5 - 9.57.0 - 7.8Reduced hERG liability; increased fraction of unionized drug at physiological pH.
cLogP 1.5 - 2.02.5 - 3.2Enhanced passive membrane permeability; optimal range for CNS exposure.
LipE (pIC50 - cLogP) ~3.0> 5.0High potency driven by specific structural interactions rather than non-specific hydrophobicity[1].
BBB Permeability ( Papp​ ) Low to ModerateHigh (> 15×10−6 cm/s)Improved central target engagement and in vivo efficacy[4].

Synthetic Protocols: Scaffold Preparation and Incorporation

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to prevent the carryover of impurities that could confound downstream biological assays.

Protocol 1: Synthesis of N-Isopropylpiperazine-1-carboxamide (Building Block)

This two-step sequence utilizes a monoprotected piperazine to prevent the formation of symmetric bis-urea byproducts[5].

  • Urea Formation :

    • Dissolve benzyl piperazine-1-carboxylate (1.0 eq, e.g., 12.9 mmol) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add N,N -diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0 °C.

    • Dropwise, add isopropyl isocyanate (1.05 eq). Stir the reaction mixture at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by TLC/LC-MS. The intermediate must show a mass of [M+H]+ = 306.2.

  • Deprotection :

    • Concentrate the organic layer and dissolve the crude intermediate in methanol (100 mL).

    • Add 10% Pd/C (10% w/w). Purge the flask with nitrogen, then backfill with hydrogen gas (1 atm)[6].

    • Stir vigorously for 16 hours at room temperature.

    • Validation Checkpoint: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate. LC-MS must confirm the complete removal of the Cbz group, yielding the title compound (m/z 172.1[M+H]+) in >95% purity[5].

Protocol 2: Coupling to Heteroaryl Cores (Nucleophilic Aromatic Substitution - SNAr)

The secondary amine of the scaffold acts as an excellent nucleophile for coupling with electron-deficient heteroaryl halides (e.g., cyanopyridines or pyrazolo[1,5-a]pyridines)[1][7].

  • Reaction Setup : Combine N-isopropylpiperazine-1-carboxamide (1.2 eq) and the target heteroaryl chloride/bromide (1.0 eq) in a microwave-safe vial.

  • Solvent & Base : Add anhydrous N,N -dimethylacetamide (DMA) and potassium carbonate ( K2​CO3​ , 3.0 eq).

  • Heating : Irradiate in a microwave reactor at 120 °C for 30-45 minutes.

  • Purification : Dilute with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to isolate the final CNS-active lead[8].

SynthWorkflow A 1-Cbz-Piperazine + Isopropyl Isocyanate B Cbz-Protected Intermediate A->B Urea Formation C N-Isopropylpiperazine- 1-carboxamide (Pd/C, H2) B->C Deprotection E Lead Compound (SNAr / Buchwald) C->E Coupling D Heteroaryl Halide (e.g., Cyanopyridine) D->E Scaffold

Synthetic workflow for N-isopropylpiperazine-1-carboxamide and coupling to heteroaryl cores.

In Vitro CNS Validation: PAMPA-BBB Assay Protocol

To validate the causal relationship between the scaffold and improved CNS exposure, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is employed.

  • Preparation : Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Dilute to 50 μM in PBS (pH 7.4).

  • Membrane Coating : Coat the porous filter membrane of the donor plate with porcine brain lipid extract (20 μL of a 20 mg/mL solution in dodecane).

  • Incubation : Add 200 μL of the compound solution to the donor wells and 200 μL of pure PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37 °C for 4 hours without agitation.

  • Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Interpretation : Calculate the apparent permeability ( Papp​ ). Compounds with Papp​>10×10−6 cm/s are classified as highly BBB permeable, confirming the pharmacokinetic benefit of the isopropylpiperazine-1-carboxamide motif.

CNS_Pathway A Systemic Administration (Optimized LipE & logD) B Blood-Brain Barrier (BBB) Passive Transcellular Diffusion A->B High Permeability C CNS Target Engagement (e.g., PANK3, BET, RET) B->C Target Binding D H-Bonding via Carboxamide & Hydrophobic Isopropyl Fit C->D Structural Anchoring E Therapeutic Efficacy (Neuroprotection / Anti-tumor) D->E Pathway Modulation

PK/PD pathway of N-isopropylpiperazine-1-carboxamide derivatives in the central nervous system.

References

  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: Bioorganic & Medicinal Chemistry / NIH URL:[Link]

  • US9073878B2 - Cyclic amines as bromodomain inhibitors Source: Google Patents URL
  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in N-Isopropylpiperazine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-Isopropylpiperazine-1-carboxamide .

Synthesizing this specific tertiary-primary urea derivative often presents unique yield-limiting challenges. The core issues typically stem from the basicity of the piperazine ring, the volatility of the starting material, and the extreme polarity of the final product, which severely complicates standard aqueous workups[1].

Below, you will find a mechanistic overview, comparative route data, self-validating experimental protocols, and a targeted troubleshooting FAQ.

Mechanistic Overview & Route Selection

There are three primary synthetic pathways to convert 1-isopropylpiperazine into its corresponding carboxamide. Understanding the mechanistic failure modes of each is critical for selecting the right approach for your scale and equipment.

Synthesis_Pathways SM 1-Isopropylpiperazine (Starting Material) Cyanate NaOCN + AcOH (Isocyanic Acid In Situ) SM->Cyanate Aqueous, 0-20°C CDI CDI then NH3 (Phosgene Surrogate) SM->CDI Anhydrous DCM, 0°C Urea Urea Melt (Thermal Decomposition) SM->Urea Neat, >130°C Product N-Isopropylpiperazine- 1-carboxamide Cyanate->Product High Yield (70-90%) Hydrolysis Hydrolysis (NH3 + CO2) Yield Loss Cyanate->Hydrolysis CDI->Product Moderate Yield (50-70%) Dimer Bis-urea Dimerization Yield Loss CDI->Dimer Urea->Product Low Yield (<40%) Volatile Amine Volatilization Yield Loss Urea->Volatile

Fig 1. Synthetic pathways for N-Isopropylpiperazine-1-carboxamide and primary failure modes.

Quantitative Data & Route Comparison

To ensure you are utilizing the most efficient chemistry for your specific constraints, compare the empirical data of the three standard methodologies below:

Synthesis RouteReagents RequiredTypical YieldPrimary Yield LimiterScalability
Cyanate Method NaOCN, Glacial Acetic Acid, H₂O75–90%Cyanate hydrolysis at low pHExcellent
CDI Method CDI, NH₃ (in MeOH), DCM50–70%Bis-urea dimer formationGood
Thermal Urea Urea (neat)20–40%Substrate volatilization (>130 °C)Poor

Note: The Sodium Cyanate method is widely recognized as the most practical and atom-economical approach for the synthesis of unsymmetrical ureas from secondary amines[2].

Self-Validating Experimental Protocols

Protocol A: The Sodium Cyanate Method (Recommended)

This protocol utilizes the in-situ generation of isocyanic acid (HNCO)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-isopropylpiperazine (1.0 eq) in distilled water (0.5 M concentration) and cool the flask to 0 °C in an ice bath.

  • pH Adjustment (Critical): Add glacial acetic acid dropwise until the pH reaches ~5.0.

    • Causality: A slightly acidic environment is required to protonate the cyanate anion to isocyanic acid (HNCO), which is the active electrophile.

  • Reagent Addition: Dissolve Sodium Cyanate (1.5 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Step: Monitor the reaction for effervescence. A few bubbles are normal. However, vigorous bubbling indicates rapid HNCO hydrolysis into NH₃ and CO₂. If this occurs, your pH has dropped too low; pause the addition and adjust.

  • Reaction: Remove the ice bath and stir at room temperature for 2 to 4 hours.

  • Workup & Extraction: Basify the solution to pH > 10 using 6M NaOH, saturate the aqueous layer with solid NaCl, and extract with a 10% Methanol in Dichloromethane (DCM) mixture (5x).

    • Causality: The basic tertiary amine of the isopropyl group (pKa ~8.5) will remain protonated at neutral pH, trapping your product in the water layer. Basifying deprotonates the amine, while the NaCl and protic co-solvent (MeOH) force the highly polar product into the organic phase.

Protocol B: The CDI / Ammonia Method (Alternative for Anhydrous Needs)

Use this method if your downstream applications cannot tolerate trace aqueous salts.

Step-by-Step Methodology:

  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in anhydrous DCM at 0 °C under nitrogen.

  • Amine Addition: Dissolve 1-isopropylpiperazine (1.0 eq) in DCM and add it dropwise over 1 hour to the CDI solution.

    • Causality: Adding the amine slowly to an excess of CDI ensures that the intermediate imidazole-1-carboxamide does not encounter unreacted free amine, which would lead to the formation of an unwanted bis-urea dimer.

  • Intermediate Check: Stir for 1 hour.

    • Self-Validation Step: Run an LC-MS or TLC. You must confirm the complete disappearance of the starting amine before proceeding. If unreacted amine remains when ammonia is added, your yield will plummet.

  • Amination: Add 7N Ammonia in Methanol (5.0 eq) in one portion. Stir at room temperature for 12 hours.

  • Workup: Concentrate under reduced pressure, dissolve the residue in basic water (pH 10), and extract with 10% MeOH/DCM.

Troubleshooting & FAQs

Q: Why is my yield consistently below 30% when using the sodium cyanate method? A: This is almost always a failure of pH and temperature control[3]. Isocyanic acid is highly unstable in warm, highly acidic water. If your pH drops below 4.0, or if your temperature exceeds 10 °C during the NaOCN addition, the reagent will rapidly hydrolyze into ammonia and carbon dioxide. Ensure strict cooling and buffer the reaction carefully with acetic acid.

Q: I am using the CDI method, and LC-MS shows a massive byproduct peak at m/z 283.2. What is this? A: You have synthesized the bis(1-isopropylpiperazine)urea dimer. The exact mass of your starting piperazine is 128.1 Da. Two piperazine rings linked by a central carbonyl group yield a dimer with a mass of ~282.2 Da ([M+H]⁺ = 283.2). This occurs when the amine is added too quickly to the CDI, allowing the activated intermediate to react with another molecule of 1-isopropylpiperazine instead of the ammonia. To fix this, invert your addition (add amine to CDI, never the reverse) and drastically slow your addition rate.

Q: The reaction went to 100% completion according to LC-MS, but I lost all my product during the aqueous workup. How do I extract it? A: N-Isopropylpiperazine-1-carboxamide is exceptionally polar and highly water-soluble. Standard extractions with pure Ethyl Acetate or DCM will fail. You must execute a "salting out" procedure: saturate the aqueous layer completely with NaCl, ensure the pH is strictly >10 (to neutralize the basic isopropyl-nitrogen), and extract using a highly polar solvent system such as 10% to 20% Methanol in DCM. If yields remain low, switch to a continuous liquid-liquid extractor.

Q: Can I just melt 1-isopropylpiperazine with urea powder to save time? A: It is highly discouraged. While the thermal decomposition of urea into isocyanic acid works for high-boiling amines, 1-isopropylpiperazine has a boiling point of roughly 180 °C. Because urea requires temperatures >130 °C to decompose efficiently, a significant portion of your starting amine will volatilize and escape the reaction vessel before the carboxamide can form, resulting in terrible yields.

References

  • Title: Direct Access to Chiral Secondary Amides by Copper-Catalyzed Borylative Carboxamidation of Vinylarenes with Isocyanates Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: 5z.com URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with piperazine derivatives. The unique physicochemical properties of the piperazine scaffold, while beneficial for pharmacological activity, often present significant hurdles in achieving adequate solubility for in vitro and in vivo studies. This resource is designed to provide you with a clear understanding of the underlying principles and actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative is insoluble in aqueous buffers. What is the first step I should take?

A1: The first and most critical step is to understand and leverage the pH-dependent solubility of your compound. Piperazine is a weak base with two pKa values, typically around 5.5 and 9.7.[1][2][3] This means your piperazine derivative will likely be more soluble in acidic conditions where the nitrogen atoms are protonated, increasing the molecule's polarity.

Immediate Action Plan:

  • Determine the pKa of your derivative: If not already known, this is a crucial piece of data.

  • Attempt dissolution in a slightly acidic buffer: Start with a buffer at a pH one to two units below the lower pKa of your compound. For example, a citrate or acetate buffer at pH 4.0-4.5.

  • Create a pH-solubility profile: This will systematically map out the solubility of your compound across a range of pH values and is invaluable for selecting appropriate formulation strategies.

Many weakly basic drugs exhibit this pH-dependent solubility, with high solubility at the low pH of the stomach and a significant drop in solubility at the higher pH of the intestine.[4][5][6]

Q2: I tried lowering the pH, but my compound still precipitates, or my assay is pH-sensitive. What are my other options?

A2: If pH adjustment is not a viable solution, the next logical step is to explore co-solvents. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting Concentration in Final AssayKey Considerations
Dimethyl Sulfoxide (DMSO) < 0.5%The most common initial choice. Ensure final concentration is consistent across all experiments and controls.[10]
Ethanol 1-5%Often used in oral formulations. Can have biological effects at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-20%A good option for increasing solubility with relatively low toxicity.[7]
Propylene Glycol 5-20%Similar to PEG, it is a versatile and low-toxicity co-solvent.[7][8]

Troubleshooting Workflow for Co-solvent Use:

dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Is pH adjustment feasible?}; B -- Yes --> C[Determine optimal pH for solubility and assay compatibility]; B -- No --> D{Initial Co-solvent Screen}; D --> E[Prepare high concentration stock in 100% DMSO]; E --> F[Test final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%) in assay buffer]; F --> G{Solubility Achieved?}; G -- Yes --> H[Proceed with experiment, ensuring vehicle controls]; G -- No --> I[Explore other co-solvents (Ethanol, PEG, Propylene Glycol)]; I --> J{Solubility Achieved?}; J -- Yes --> H; J -- No --> K[Consider Advanced Strategies]; }

Caption: Workflow for initial solubility troubleshooting.

Q3: I'm observing high variability in my cell-based assay results. Could this be a solubility issue?

A3: Absolutely. High variability between replicate wells is a classic sign of poor compound solubility.[10] If your compound is not fully dissolved, you will have an inconsistent amount of active, soluble compound in each well, leading to erratic biological responses.

Troubleshooting Steps:

  • Visual Inspection: Before adding detection reagents, carefully inspect your assay plate under a microscope for any signs of compound precipitation.

  • Re-evaluate Solubilization Protocol: Review your compound dissolution and dilution steps to ensure consistency. Adding the DMSO stock to your pre-warmed aqueous buffer while vortexing can help prevent precipitation.[10]

  • Sonication: Gentle sonication in a water bath for 5-10 minutes can help break down aggregates and re-dissolve precipitated compound.[10]

  • Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious of compound stability at higher temperatures.[10]

Advanced Troubleshooting and Formulation Strategies

If the basic strategies of pH adjustment and co-solvents are insufficient, more advanced formulation approaches may be necessary.

Q4: Salt formation is often mentioned for basic compounds. How do I know if this is a good option for my piperazine derivative?

A4: Salt formation is a highly effective and widely used method to improve the solubility and dissolution rate of weakly basic drugs like piperazine derivatives.[11][12][13][14][15] Converting the free base into a salt introduces an ionic interaction that is more readily solvated by water.

Considerations for Salt Formation:

  • Advantages: Can dramatically increase aqueous solubility, improve stability, and provide more consistent dissolution.[14]

  • Disadvantages: Not all salts will have improved solubility; some may be less stable or hygroscopic. A salt screening study is often required to identify the optimal counterion.[11]

  • Common Counterions: Hydrochloride, mesylate, sulfate, and tartrate are frequently used for basic drugs.[11][13]

Experimental Protocol: Small-Scale Salt Formation Screen

  • Dissolve the Piperazine Derivative: Dissolve a known amount of your compound in a suitable organic solvent (e.g., acetone, isopropanol).

  • Add Acid: Add a stoichiometric equivalent of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).

  • Induce Precipitation: Stir the solution at room temperature or cool to induce precipitation of the salt.

  • Isolate and Dry: Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assess Solubility: Determine the aqueous solubility of the newly formed salt and compare it to the free base.

Q5: What are amorphous solid dispersions, and when should I consider them?

A5: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[16][17][18] The amorphous form of a drug has a higher energy state than its crystalline form, which leads to enhanced aqueous solubility and a faster dissolution rate.[19][20]

When to Consider ASDs:

  • When your compound has very low intrinsic solubility that cannot be overcome by pH or co-solvents.

  • For in vivo studies where high drug loading and improved bioavailability are required.

  • ASDs are particularly useful for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[17]

Common Techniques for Preparing ASDs:

  • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.[16]

  • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass that is then cooled and solidified.[17]

dot graph TD { subgraph "Amorphous Solid Dispersion (ASD) Workflow" A[API + Polymer] --> B(Solvent System); B --> C{Spray Drying}; A --> D{Hot-Melt Extrusion}; C --> E[Amorphous Solid Dispersion]; D --> E; E --> F(Increased Apparent Solubility); F --> G(Enhanced Dissolution Rate); end }

Caption: General workflow for preparing an Amorphous Solid Dispersion.

Q6: I've heard about using cyclodextrins. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble drug molecules, like your piperazine derivative, forming an "inclusion complex".[21][22][23][24][25] This complex effectively masks the hydrophobic parts of the drug, leading to a significant increase in its apparent aqueous solubility.[21][22]

Types of Cyclodextrins and Their Properties:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Natural cyclodextrin with limited aqueous solubility.
Hydroxypropyl-β-CD (HP-β-CD) Modified for significantly higher aqueous solubility and is widely used in pharmaceutical formulations.[21]
Sulfobutyl Ether-β-CD (SBE-β-CD) Anionic derivative with very high aqueous solubility, often used in parenteral formulations.[21]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add Piperazine Derivative: Add an excess amount of your solid piperazine derivative to the cyclodextrin solution.

  • Equilibrate: Stir the mixture for 24-48 hours at a constant temperature to allow for complex formation.

  • Separate and Analyze: Filter the solution to remove any undissolved compound. Analyze the filtrate (e.g., by HPLC-UV) to determine the concentration of the dissolved drug.

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of the basic piperazine nitrogens increases polarity.Initial troubleshooting for weakly basic compounds.Assay must be compatible with the required pH.[4]
Co-solvents Reducing the polarity of the aqueous medium.In vitro assays where pH modification is not possible.Potential for solvent toxicity to cells; vehicle controls are essential.[11][26]
Salt Formation Conversion to an ionic form enhances interaction with water.Improving both solubility and dissolution rate for in vivo studies.Requires screening to find the optimal, stable salt form.[13]
Amorphous Solid Dispersions Utilizing the higher energy amorphous state of the drug.BCS Class II compounds with very low intrinsic solubility.Requires specialized equipment and formulation expertise.[16][17]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within a hydrophilic host molecule.Both in vitro and in vivo applications; can also improve stability.Molar ratio of drug to cyclodextrin needs to be optimized.[21][22]

This guide provides a structured approach to systematically address the solubility challenges of piperazine derivatives. By understanding the underlying physicochemical principles and applying these troubleshooting strategies, you can successfully develop robust formulations for your research and development needs.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • - Benchchem. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.).
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • Salt formation to improve drug solubility. (n.d.).
  • Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19).
  • Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. (2023, February 9).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19).
  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. (2025, May 12).
  • Salt formation to improve drug solubility - PubMed. (2007, July 30).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Piperazine (C4H10N2) properties. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - Taylor & Francis. (2008, October 20).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. (n.d.).
  • Cosolvent. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).

Sources

Technical Support Center: Navigating the Selective Mono-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives. The piperazine motif is a cornerstone in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates.[1] However, its symmetrical nature presents a persistent challenge: controlling selectivity to achieve mono-alkylation while preventing the formation of the 1,4-disubstituted byproduct.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of piperazine chemistry and consistently achieve high yields of your desired mono-substituted products.

Troubleshooting Guide: Common Issues in Piperazine Alkylation

This section addresses specific experimental challenges in a direct question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: My reaction is yielding predominantly the bis-alkylated product. What are the likely causes and how can I rectify this?

This is the most common issue in piperazine alkylation, stemming from the fact that after the first alkylation, the second nitrogen atom remains a potent nucleophile. Several factors can exacerbate this issue:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second alkylation, often favoring the thermodynamically stable bis-alkylated product.[2]

  • Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[2]

  • Prolonged Reaction Times: Extended reaction times increase the probability of the mono-alkylated product encountering and reacting with the alkylating agent.[2]

  • Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to alkylating agent without other control measures often leads to a statistical mixture of starting material, mono- and bis-alkylated products.

Solutions:

  • Employ a Large Excess of Piperazine: Using a 5-10 fold excess of piperazine relative to your alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[3] While effective, this approach can complicate downstream purification.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture, especially at low temperatures (e.g., 0 °C to room temperature), helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation.[3]

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Choose a Milder Base: Instead of strong bases like sodium hydroxide, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are sufficient to neutralize the acid byproduct without significantly increasing the nucleophilicity of the mono-alkylated intermediate.[2]

Issue 2: The yield of my mono-alkylated product is low, and I'm observing the formation of a water-soluble byproduct.

This often indicates the formation of a quaternary ammonium salt, which occurs when the same nitrogen atom is alkylated twice.[2] This is particularly common with highly reactive alkylating agents like methyl iodide.

Solutions:

  • Consider Reductive Amination: As an alternative to direct alkylation with an alkyl halide, reductive amination is an excellent strategy. This involves reacting piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method completely avoids the possibility of forming quaternary ammonium salts.[4]

  • Use a Less Reactive Alkylating Agent: If possible, switch from an alkyl iodide to a less reactive alkyl bromide or chloride. This can temper the reactivity and reduce the likelihood of over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-alkylation of piperazine?

The most robust and widely adopted strategy is the use of a protecting group.[1] By temporarily blocking one of the nitrogen atoms, you can direct the alkylation to the unprotected nitrogen with high selectivity. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[5] The general workflow involves three steps: mono-protection of piperazine, alkylation of the free secondary amine, and finally, deprotection to yield the desired product.[1]

Q2: How does the choice of solvent affect the selectivity of piperazine alkylation?

Solvent choice can significantly influence reaction rates and selectivity by stabilizing reactants and transition states differently. For instance, studies on the reaction between piperazine and benzyl bromide have shown that the solvent's electrophilicity, hydrogen bond donating ability, and polarity/polarizability all play a role.[6] While a polar solvent might be necessary to dissolve the piperazine salt, highly polar aprotic solvents like DMF or DMSO can sometimes promote side reactions at elevated temperatures.[7] Protic solvents like ethanol and methanol are commonly used. The rate of reaction can be lower in a solvent with a high dielectric constant (like methanol) compared to one with a lower dielectric constant (like ethanol).[8] It is often best to choose a solvent that provides good solubility for the reactants while minimizing side reactions, with acetonitrile and dichloromethane being common choices for reactions involving protected piperazines.[9]

Q3: Can I achieve mono-alkylation without using a protecting group in a one-pot reaction?

Yes, the in situ mono-protonation strategy is a clever one-pot method. By reacting piperazine with one equivalent of a strong acid (like HCl), you can form the piperazine monohydrochloride salt.[9][10] The protonated nitrogen is no longer nucleophilic, effectively acting as an in situ protecting group and directing alkylation to the free nitrogen.[11] This method avoids the extra steps of protection and deprotection, making it more atom-economical.

Q4: What are the best analytical techniques to monitor the reaction and quantify the mono/bis-alkylation ratio?

Monitoring the reaction progress is crucial for optimization.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products. The mono- and bis-alkylated products will typically have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and byproducts by their mass-to-charge ratio, and can be used to monitor the reaction progress more accurately.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for both qualitative and quantitative analysis of piperazine derivatives.[12] Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analytes.[13]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for quantifying the components of the reaction mixture. Since piperazine itself lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be required for trace analysis.[14]

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts in controlling piperazine alkylation.

G cluster_0 Uncontrolled Alkylation cluster_1 Controlled Mono-Alkylation Strategies Piperazine Piperazine Mono-alkylated Piperazine Mono-alkylated Piperazine Piperazine->Mono-alkylated Piperazine + RX (1st Alkylation) Alkyl Halide (RX) Alkyl Halide (RX) Bis-alkylated Piperazine Bis-alkylated Piperazine Mono-alkylated Piperazine->Bis-alkylated Piperazine + RX (2nd Alkylation - Undesired) Strategy 1: N-Boc Protection Strategy 1: N-Boc Protection Boc-Piperazine Boc-Piperazine N-Alkyl-N'-Boc-Piperazine N-Alkyl-N'-Boc-Piperazine Boc-Piperazine->N-Alkyl-N'-Boc-Piperazine + RX Desired Mono-alkylated Product Desired Mono-alkylated Product N-Alkyl-N'-Boc-Piperazine->Desired Mono-alkylated Product Deprotection Strategy 2: In Situ Mono-protonation Strategy 2: In Situ Mono-protonation Piperazine Monohydrochloride Piperazine Monohydrochloride Piperazine Monohydrochloride->Desired Mono-alkylated Product + RX

Caption: Reaction pathways showing uncontrolled vs. controlled piperazine alkylation.

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes a widely used method for preparing 1-Boc-piperazine, a key intermediate for selective mono-alkylation.[9]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve piperazine (e.g., 3.44 g, 39.9 mmol) in DCM (100 mL).

  • Prepare a solution of Boc₂O (e.g., 4.37 g, 20.0 mmol) in DCM (50 mL).

  • Slowly add the Boc₂O solution to the stirred piperazine solution over a period of 2-3 hours at room temperature. A slow addition rate is crucial to minimize the formation of the di-Boc protected byproduct.

  • Allow the reaction mixture to stir for 22-24 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.

  • Evaporate the DCM under reduced pressure.

  • Add water (100 mL) to the residue. The insoluble 1,4-di-Boc-piperazine byproduct can be removed by filtration.

  • Extract the aqueous solution with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 1-Boc-piperazine as a white solid.

Protocol 2: N-Alkylation of 1-Boc-Piperazine

This protocol outlines the alkylation of the mono-protected piperazine.[2]

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN) or Acetone

Procedure:

  • In a reaction flask, combine 1-Boc-piperazine (1 eq), potassium carbonate (2 eq), and the chosen solvent (e.g., acetonitrile).

  • Stir the suspension at room temperature.

  • Add the alkylating agent (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) if the alkylating agent is less reactive. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., DCM or ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-N'-Boc-piperazine.

Protocol 3: Boc Deprotection to Yield Mono-alkylated Piperazine

This final step removes the Boc group to yield the desired product.[15]

Materials:

  • N-alkyl-N'-Boc-piperazine (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 eq) or a solution of HCl in an organic solvent.

  • Remove the ice bath and stir the mixture at room temperature for 1-3 hours, or until deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water and carefully basify with a saturated NaHCO₃ solution or another suitable base until the pH is >9.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final mono-alkylated piperazine.

Workflow for Selective N-Alkylation

The following diagram outlines the decision-making process and workflow for achieving selective mono-alkylation of piperazine.

G cluster_protection Protection Workflow cluster_direct Direct Workflow start Start: Mono-alkylation of Piperazine decision_protect Is absolute selectivity required? start->decision_protect protect_yes Use N-Boc Protection Strategy decision_protect->protect_yes Yes protect_no Direct Alkylation Strategy decision_protect->protect_no No step1_prot Step 1: Mono-Boc Protection protect_yes->step1_prot decision_method Choose Method protect_no->decision_method step2_prot Step 2: Alkylation of N-Boc-Piperazine step1_prot->step2_prot step3_prot Step 3: Boc Deprotection step2_prot->step3_prot analysis Analysis (TLC, LC-MS) step3_prot->analysis method_stoich Stoichiometric Control (Excess Piperazine) decision_method->method_stoich method_proton In Situ Mono-protonation decision_method->method_proton method_stoich->analysis method_proton->analysis purification Purification (Column Chromatography / Extraction) analysis->purification product Final Mono-alkylated Product purification->product

Caption: A decision workflow for selective piperazine mono-alkylation.

References

Sources

Technical Support Center: Piperazine Carboxamide & Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Validated Protocols for Drug Development Professionals

Welcome to the Technical Support Center. As drug development professionals, you know that piperazine rings are privileged scaffolds in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties and ability to modulate physicochemical profiles. However, the synthesis of piperazine carboxamides and ureas is frequently fraught with chemoselectivity, regioselectivity, and reactivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the mechanistic causality behind failed reactions and provide field-proven, self-validating solutions to rescue your stalled workflows.

Diagnostic Decision Tree

Before altering your reaction conditions, you must diagnose the specific mode of failure. Use the workflow below to categorize your reaction profile based on crude LC-MS analysis.

Workflow Start Reaction Failed: Low Yield / Impurities Analysis LC-MS Analysis of Crude Mixture Start->Analysis Unreacted Unreacted Starting Materials Analysis->Unreacted Adduct Guanidinylation Adduct Detected Analysis->Adduct Symmetric Symmetric Urea Formation Analysis->Symmetric Steric Steric Hindrance: Switch to HATU/COMU & Heat to 50°C Unreacted->Steric Uronium Uronium Side-Reaction: Pre-activate Acid OR Switch to PyBOP Adduct->Uronium Moisture Moisture Contamination: Use Strictly Anhydrous Solvents & Glassware Symmetric->Moisture

Diagnostic workflow for troubleshooting piperazine carboxamide synthesis failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a +98 m/z mass adduct instead of my desired piperazine carboxamide when using HATU? Causality: This is a classic guanidinylation side reaction. Uronium/aminium-based coupling reagents (like HATU or HBTU) are highly electrophilic. If the highly nucleophilic secondary amine of the piperazine is present before the carboxylic acid is fully activated, the amine will attack the uronium carbon of HATU directly. This forms a stable, inactive guanidinium byproduct, consuming your valuable piperazine starting material 1. Solution: You have two options. First, you can pre-activate the carboxylic acid with HATU and base (e.g., DIPEA) for 15–30 minutes to ensure complete formation of the active ester before adding the piperazine. Second, you can switch to a phosphonium-based reagent like PyBOP, which activates the acid efficiently but does not undergo guanidinylation with secondary amines [[1]]().

Q2: My synthesis of a piperazine urea via an isocyanate intermediate yields mostly symmetric ureas. How can I prevent this? Causality: Symmetric urea formation is almost always caused by trace moisture in the reaction environment. Isocyanates are highly electrophilic and moisture-sensitive. Water hydrolyzes the isocyanate to a carbamic acid, which rapidly decarboxylates to form a primary amine. This newly formed amine then aggressively reacts with another equivalent of unhydrolyzed isocyanate to form a symmetric urea 2. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents under N₂/Ar). If handling volatile or unstable isocyanates, consider in situ generation methods. For example, utilizing a Hofmann rearrangement of primary benzamides using PhI(OAc)₂ allows the transient isocyanate to be immediately trapped by the piperazine, bypassing the need to isolate sensitive intermediates 3. Furthermore, utilizing an N4-Boc protected piperazine prevents unwanted oligomerization during the coupling step [[2]]().

Q3: I am trying to couple a sterically hindered carboxylic acid with a substituted piperazine (e.g., 2-methylpiperazine), but the reaction stalls with unreacted starting materials. Causality: Steric hindrance around both the electrophilic carbonyl and the nucleophilic secondary amine significantly raises the activation energy barrier for the formation of the tetrahedral intermediate. Standard reagents like EDC/HOBt often fail to provide a sufficiently reactive intermediate to overcome this barrier 4. Solution: Upgrade to highly reactive coupling reagents such as HATU or COMU, paired with a less nucleophilic base like 2,4,6-collidine to prevent base-catalyzed degradation. Additionally, elevating the temperature (e.g., 50–60 °C) in a sealed vessel provides the necessary thermal energy to overcome the steric barrier without evaporating the solvent.

Quantitative Data: Coupling Reagent Selection Matrix

To streamline your optimization process, consult the following matrix summarizing the performance of common coupling reagents specifically for piperazine carboxamide synthesis.

Coupling ReagentChemical ClassRisk of Piperazine GuanidinylationRelative ReactivityTypical Yields (Unobstructed)Typical Yields (Sterically Hindered)Byproduct Removal Strategy
EDC/HOBt CarbodiimideNoneModerate85-95%30-50%Aqueous wash (water-soluble urea)
HATU UroniumHigh (if amine added early)Very High90-98%70-90%Column chromatography required
PyBOP PhosphoniumNoneHigh85-95%60-80%Column chromatography required
CDI ImidazoleNoneLow-Moderate70-85%<20%Aqueous wash (water-soluble imidazole)

Self-Validating Experimental Protocols

Every protocol executed in the lab should have built-in verification steps to ensure the underlying chemistry is functioning as intended before committing to the final workup.

Protocol A: Amide Coupling using PyBOP (Guanidinylation-Free)

Objective: Synthesize piperazine carboxamides without uronium-induced side reactions 1.

  • Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: A slight color change (often pale yellow) indicates the formation of the active phosphonium ester. Do not proceed to amine addition until this is observed.

  • Amine Addition: Add the piperazine derivative (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL MeCN/H₂O and analyze via LC-MS. The complete disappearance of the carboxylic acid mass peak validates reaction completion and successful tetrahedral intermediate collapse.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl (if the product is not highly basic), and brine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: Synthesis of Unsymmetrical Piperazine Ureas via In Situ Isocyanate Generation

Objective: Avoid symmetric urea byproducts by generating the isocyanate intermediate in situ from a primary benzamide 3.

  • Reagent Mixing: Combine the primary benzamide (2.0 eq) and the piperazine derivative (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Oxidant Addition: Add PhI(OAc)₂ (2.0 eq) and K₃PO₄ (3.0 eq) to the mixture.

    • Mechanistic Note: PhI(OAc)₂ facilitates the Hofmann rearrangement of the benzamide to an isocyanate intermediate, which is immediately trapped by the highly nucleophilic piperazine.

  • Heating: Heat the reaction mixture to 80 °C for 4-6 hours under N₂.

    • Validation Checkpoint 1: LC-MS analysis should show the steady accumulation of the unsymmetrical urea. The complete absence of symmetric urea validates the efficacy of the in situ trapping mechanism over moisture degradation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate. Purify via reverse-phase HPLC.

References

  • [2] Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC. nih.gov.2

  • [3] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. mdpi.com. 3

  • [1] Optimizing amide bond formation for piperidine carboxylic acids. benchchem.com.1

  • [4] Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC. nih.gov.4

  • Amide bond formation: beyond the myth of coupling reagents. luxembourg-bio.com.

Sources

purification challenges for polar piperazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar basic compounds. Piperazines are ubiquitous in medicinal chemistry and drug development, but they present significant purification bottlenecks. Due to their dual basic nitrogen atoms (typical pKa values of ~5.7 and ~9.8) and high polarity, they frequently streak on silica gel, co-elute with neutral impurities, or fail to retain on standard reverse-phase columns.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you isolate these challenging molecules efficiently.

Visual Workflow: Piperazine Purification Strategy

G N1 Crude Piperazine Mixture N2 Assess Polarity & Impurities N1->N2 N3 Lipophilic enough for NP? N2->N3 N8 Chemoselective Amine Isolation? N2->N8 N4 Normal Phase Silica (+ 1-5% TEA/NH4OH) N3->N4 Yes N5 Highly Polar / Water Soluble? N3->N5 No N6 Reverse Phase C18 (High pH 10-11.5) N5->N6 Moderate Retention N7 HILIC Chromatography (Aqueous Normal Phase) N5->N7 Zero Retention on C18 N9 SCX Catch-and-Release N8->N9 Yes (Remove Neutrals)

Decision matrix for selecting the optimal piperazine purification strategy.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do my piperazine derivatives streak heavily on normal-phase silica flash chromatography, even with highly polar solvent mixtures? Mechanistic Cause: Bare silica gel contains acidic residual silanol groups (pKa ~4.5–5.0). Piperazine, with a secondary or tertiary amine pKa of ~9.8, becomes protonated by these silanols. This leads to strong electrostatic (ion-exchange) interactions rather than simple adsorption/desorption, causing severe peak tailing, streaking, and irreversible binding[1]. Solution:

  • Mobile Phase Additives: Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH4OH) to your organic mobile phase (e.g., DCM/MeOH). These volatile bases competitively bind to the acidic silanols, masking them from the piperazine analyte.

  • Stationary Phase Alteration: Switch to amine-functionalized (NH2) silica columns. The bonded primary amines pre-neutralize the silica surface, allowing basic compounds to elute with sharp peak shapes without requiring mobile phase additives.

Q2: My polar piperazine compound elutes in the void volume on a standard C18 reverse-phase column. How can I increase retention? Mechanistic Cause: At standard acidic (e.g., 0.1% Formic Acid, pH ~2.7) or neutral pH, the piperazine nitrogens are fully protonated and cationic. Charged species are highly solvated by the aqueous mobile phase and have negligible affinity for the lipophilic C18 stationary phase, resulting in zero retention[2]. Solution:

  • High-pH Reverse Phase (RPLC): Raise the mobile phase pH to 10.5–11.5 using volatile buffers like ammonium hydroxide. At 1–2 pH units above the piperazine's pKa, the complete acid dissociation of the amines forces the molecule into its neutral free-base state, maximizing its hydrophobicity and retention on C18[3]. Note: You must use hybrid silica or polymer particles designed to withstand high pH to prevent column dissolution[1][4].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound remains unretained even at high pH, switch to HILIC. HILIC uses a polar stationary phase with a highly organic mobile phase (e.g., >90% Acetonitrile). Water acts as the strong eluting solvent. Polar piperazines partition into the water-rich layer immobilized on the stationary phase, providing excellent retention for compounds too polar for C18[5][6][7].

Q3: I performed a reductive amination to synthesize a piperazine derivative. How can I efficiently separate the basic product from neutral starting materials and byproducts without running a full chromatography column? Mechanistic Cause: Standard chromatography separates by polarity, which is inefficient if neutral impurities have similar Rf values to your target product. Solution: Utilize Strong Cation Exchange (SCX) "Catch-and-Release" solid-phase extraction. SCX media contains sulfonic acid moieties. When the crude mixture is loaded under slightly acidic conditions, the basic piperazine is protonated and "caught" via ionic bonds. Neutral and acidic impurities wash straight through. The piperazine is then "released" using a strong basic wash[8][9][10].

SCX Load 1. Load Sample (Acidic MeOH) Catch 2. Catch (Piperazine+ binds) Load->Catch Wash 3. Wash (Neutrals elute) Catch->Wash Release 4. Release (5% NH3 in MeOH) Wash->Release Pure 5. Pure Piperazine (Free base) Release->Pure

Workflow for SCX Catch-and-Release purification of basic piperazines.

Section 2: Experimental Protocols

Protocol A: SCX Catch-and-Release Purification

Self-Validating Principle: By collecting the wash and release fractions separately and analyzing them via TLC/LC-MS, you can immediately verify that basic compounds were selectively retained (absent in the wash) and successfully eluted (present in the release).

  • Column Preparation: Select an SCX cartridge (typical capacity ~0.6 meq/g). Condition the column with 3–5 column volumes (CV) of Methanol (MeOH).

  • Sample Loading: Dissolve the crude piperazine mixture in MeOH containing 1–5% glacial acetic acid. The acid ensures complete protonation of the piperazine nitrogens, forcing them into a cationic state[8][9]. Load the sample onto the column.

  • Washing (Removing Impurities): Wash the column with 3–5 CV of MeOH (or DCM/MeOH mixtures). Validation: Analyze the wash fraction; it should contain only neutral/acidic impurities and unreacted non-basic starting materials[11].

  • Elution (Release): Elute the target piperazine by passing 3–5 CV of 5% Ammonium Hydroxide (NH4OH) or 2M Ammonia in MeOH through the column. The strong base deprotonates the piperazine, breaking the ionic interaction with the sulfonic acid[8][11].

  • Recovery: Concentrate the basic elution fraction under reduced pressure to yield the purified piperazine free base.

Protocol B: High-pH Reverse Phase Prep-HPLC

Self-Validating Principle: Monitoring the column backpressure and peak symmetry validates column stability and the successful suppression of secondary silanol interactions.

  • System Setup: Select a high-pH compatible Prep-HPLC column (e.g., hybrid silica C18 or polymer-based, stable up to pH 12)[1][4].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5–11.5 using concentrated aqueous Ammonia[3]. Filter through a 0.2 µm membrane.

    • Solvent B (Organic): HPLC-grade Acetonitrile or Methanol.

  • Sample Preparation: Dissolve the crude sample in a mixture of Solvent A and B. Ensure the sample pH is basic before injection to prevent localized precipitation or peak splitting.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes). The neutral piperazine will partition effectively into the stationary phase, yielding extremely sharp, symmetrical peaks due to the elimination of electrostatic interactions with residual silanols[3].

Protocol C: HILIC Purification for Extremely Polar Piperazines
  • Column Selection: Use a bare silica, diol, or zwitterionic HILIC column[5][6].

  • Mobile Phase:

    • Solvent A (Weak): Acetonitrile (maintain a minimum of 90-95% initial concentration)[7].

    • Solvent B (Strong): 10 mM Ammonium Acetate or Ammonium Formate in Water (pH 3–5 to maintain analyte ionization for optimal partitioning)[5].

  • Elution: Run a gradient decreasing the organic content (increasing water content from 5% to 40%). Polar piperazines will elute as the aqueous layer expands[6].

Section 3: Quantitative Data Table: Column & Mobile Phase Selection Guide

Analyte PropertyRecommended Chromatography ModeStationary PhaseOptimal Mobile Phase / AdditivesKey Advantage
Lipophilic Piperazine (LogP > 2)Normal Phase (NP)Bare Silica (SiO2)Hexane/EtOAc or DCM/MeOH + 1-5% TEA/NH4OH Cost-effective; basic additives prevent silanol streaking.
Moderate Polarity (LogP 0 to 2)Reverse Phase (RP)Hybrid C18 (High-pH stable)Water/Acetonitrile + Ammonium Hydroxide (pH 10.5-11.5) Forces neutral free-base state; maximizes retention and peak sharpness[3][4].
Highly Polar / Salts (LogP < 0)Aqueous Normal Phase (HILIC)Diol, Amide, or Bare SilicaAcetonitrile/Water + Ammonium Formate (pH 3-5) Retains compounds that elute in the void volume of C18 columns[5][7].
Complex Crude Mixture (Basic + Neutrals)Ion Exchange (Solid Phase Extraction)Strong Cation Exchange (SCX)Load: Acidic MeOH. Elute: 5% NH3 in MeOH Chemoselective isolation of basic amines away from neutral impurities[8][11].

Section 4: References

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - UT Institute of Chemistry. Available at: [Link]

  • Purification of Alkaloids with RediSep® Rf SCX Columns - Lab Manager. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PubMed/NIH. Available at: [Link]

  • Purification of Alkaloids - Teledyne ISCO. Available at:[Link]

  • RediSep SCX column Application Note - Teledyne ISCO. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi. Available at:[Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries - Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed/NIH. Available at: [Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography - Analytical Chemistry (ACS). Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - ResearchGate. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC International. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Product Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Synthesis. As a cornerstone heterocyclic compound in pharmaceuticals, agrochemicals, and industrial applications, the efficient synthesis of high-purity piperazine is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products during piperazine synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in industrial piperazine synthesis?

A1: The side product profile is highly dependent on the synthetic route. However, some of the most frequently encountered impurities across various methods include:

  • Linear and Higher-Order Polyamines: Such as ethylenediamine (EDA), diethylenetriamine (DETA), and triethylenetetramine (TETA).[2]

  • N-Substituted Piperazines: Including N-aminoethylpiperazine (AEP) and N-hydroxyalkyl piperazines.[3][4]

  • Pyrazines and Diazabicyclooctane: Often formed through side reactions under certain catalytic conditions.[3][4]

  • Unreacted Starting Materials: Residual starting materials like ethanolamine or dichloroethane can also be significant impurities.[3]

Troubleshooting Guide by Synthetic Route

The two most established industrial routes to piperazine are the reaction of ethanolamine and the ammoniation of 1,2-dichloroethane.[2][5] Each presents unique challenges in controlling selectivity.

Route 1: The Ethanolamine Process

This process typically involves the reaction of monoethanolamine (MEA), diethanolamine (DEA), or triethanolamine with ammonia over a catalyst at elevated temperature and pressure.[6]

Q2: My reaction of ethanolamine and ammonia is producing a high concentration of N-aminoethylpiperazine (AEP). How can I favor piperazine formation?

A2: High AEP formation is a common issue, as it is a competing cyclization product.[7] To enhance selectivity for piperazine, consider the following adjustments:

  • Catalyst Selection: The choice of catalyst is critical. While traditional catalysts like Raney nickel are used, they can sometimes lead to a broader product distribution.[8] Modified zeolites, such as certain forms of ZSM-5, have shown high selectivity towards piperazine by influencing the reaction pathway through their pore structure and acidity.[9] Catalysts containing Ni-MgO have also been reported to favor piperazine formation at high conversion rates.[6]

  • Temperature and Pressure Control: Higher reaction temperatures (e.g., 200-275°C) can favor piperazine formation over other ethyleneamines.[6] However, excessively high temperatures can lead to catalyst degradation and the formation of pyrazines. Careful optimization of the temperature and pressure is necessary for your specific catalyst system.

  • Molar Ratio of Reactants: Adjusting the molar ratio of ammonia to ethanolamine can influence the product distribution. A higher ammonia concentration can favor the formation of ethylenediamine, which can then be a precursor to piperazine. Experimenting with this ratio is recommended.[9][10]

Q3: I am observing rapid catalyst deactivation. What are the likely causes and solutions?

A3: Catalyst deactivation can be caused by several factors in this process:

  • Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.

  • Poisoning: Impurities in the feedstock, or even the piperazine product itself, can adsorb strongly to the catalyst and deactivate it.[11]

  • Sintering: At very high temperatures, the metal particles of the catalyst can agglomerate, reducing the active surface area.

Troubleshooting Steps:

  • Regeneration: Depending on the catalyst, it may be possible to regenerate it by controlled oxidation (to burn off coke) followed by reduction.

  • Feedstock Purification: Ensure your ethanolamine and ammonia feeds are of high purity to avoid introducing catalyst poisons.

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible without sacrificing too much conversion, can reduce the rate of coking and sintering.

Route 2: The 1,2-Dichloroethane and Ammonia Process

This older method involves the reaction of 1,2-dichloroethane with ammonia. While effective, it often produces a complex mixture of linear and cyclic polyamines, making purification a significant challenge.[2][12]

Q4: This synthesis yields a complex mixture of polyamines. How can I improve the selectivity for piperazine?

A4: The key to improving selectivity in this reaction is to favor intramolecular cyclization over intermolecular polymerization.

  • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular reaction of an intermediate like 2-chloroethylethylenediamine to form piperazine, rather than reacting with another amine molecule to form a linear polymer.

  • Control of Stoichiometry: The molar ratio of ammonia to dichloroethane is a critical parameter. A large excess of ammonia tends to favor the formation of ethylenediamine.[12] While this is a different target, understanding this relationship allows for fine-tuning. To favor piperazine, a more controlled stoichiometry is needed.

  • Reaction in an Alkaline Solution: The intramolecular cyclization of the 2-chloroethylethylenediamine hydrochloride intermediate is promoted in an alkaline environment.[13]

General Purification Strategies

Q5: My crude piperazine product is contaminated with structurally similar side products. What are the most effective purification methods?

A5: Separating piperazine from byproducts like AEP, other ethyleneamines, and pyrazines can be challenging due to their similar boiling points and polarities.[3][4]

  • Fractional Distillation: While challenging, high-efficiency fractional distillation is the primary industrial method for separating these components.[14]

  • Crystallization as a Hydrate: Piperazine uniquely forms a stable hexahydrate that can be precipitated from aqueous solutions.[15] This property can be exploited for purification. Adding a water-insoluble alcohol, like isooctanol, to an aqueous solution of the crude mixture can selectively precipitate piperazine hexahydrate.[3][15]

  • Salt Formation: Piperazine can be selectively precipitated as a salt, such as piperazine diacetate, from a solution in a solvent like acetone.[4] The precipitated salt can then be filtered and washed, and the free base can be regenerated.[3][4]

  • Adsorption Methods: For removing trace impurities and degradation products, methods like carbon treating and ion exchange have been shown to be effective.[16]

Experimental Protocols & Data

Protocol 1: Purification of Piperazine via Hexahydrate Precipitation

This protocol is effective for separating piperazine from many water-soluble amine impurities.[3][15]

  • Dissolution: Take your crude piperazine mixture and add water to ensure the molar ratio of water to piperazine is at least 6:1. This is necessary for the stoichiometric formation of the hexahydrate.[3]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol should be at least equal in weight to the estimated amount of piperazine in the mixture.[3][15]

  • Precipitation: Stir the mixture. Piperazine hexahydrate will precipitate out of the solution due to its insolubility in the aqueous alcohol mixture.[3][15]

  • Isolation: Filter the precipitate from the solution.

  • Washing (Optional): The precipitate can be washed with a non-polar solvent like pentane or hot benzene to remove non-polar impurities.[3]

  • Drying: Dry the purified piperazine hexahydrate in a vacuum oven.[3]

Data Summary: Catalyst Performance in Ethanolamine Cyclization

The following table summarizes representative data on how catalyst choice can impact the conversion of monoethanolamine (MEA) and the selectivity for piperazine (PIP).

CatalystReaction Temperature (°C)MEA Conversion (%)PIP Selectivity (%)Reference
KCl-NiO-ZSM-536066.3428.66[9]
Dealuminated Mordenite340~70~25[10]

Note: Reaction conditions such as pressure and reactant ratios vary between studies and significantly impact results.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Simplified Reaction Pathway in Ethanolamine Synthesis

This diagram illustrates the competing reactions that can occur during the synthesis of piperazine from ethanolamine (MEA).

G MEA Ethanolamine (MEA) EDA Ethylenediamine (EDA) MEA->EDA + NH3 - H2O PIP Piperazine (Target) EDA->PIP + MEA - NH3, -H2O AEP N-Aminoethylpiperazine (AEP) Side Product EDA->AEP + Piperazine DETA Diethylenetriamine (DETA) Side Product EDA->DETA + EDA - NH3 Higher_Amines Higher Polyamines DETA->Higher_Amines

Caption: Competing reaction pathways in piperazine synthesis from ethanolamine.

Diagram 2: Troubleshooting Workflow for Low Piperazine Selectivity

This decision tree provides a logical workflow for addressing low selectivity in your piperazine synthesis.

G start Low Piperazine Selectivity Observed check_side_products Identify Major Side Products (GC-MS, NMR) start->check_side_products is_aep Is AEP the major byproduct? check_side_products->is_aep is_linear Are linear polyamines (DETA, TETA) major? check_side_products->is_linear is_aep->is_linear No adjust_catalyst Action: Modify Catalyst (e.g., try zeolites) or Optimize Temp/Pressure is_aep->adjust_catalyst Yes adjust_ratio Action: Adjust Reactant Molar Ratios (e.g., NH3/MEA) is_linear->adjust_ratio Yes check_purity Action: Verify Feedstock Purity. Check for catalyst poisons. is_linear->check_purity No

Caption: A decision tree for troubleshooting low piperazine selectivity.

References

  • Piperazine - Wikipedia. (n.d.).
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.).
  • PIPERAZINES - Ataman Kimya. (n.d.).
  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite - Academax. (n.d.).
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. (2016).
  • CN103433050A - Preparation method of catalyst for synthesizing piperazine through monoethanolamine catalytic amination one-step method - Google Patents. (n.d.).
  • Synthesis of piperazine from ethanolamine over dealuminated mordenite - ResearchGate. (n.d.).
  • Aminoethylpiperazine - Wikipedia. (n.d.).
  • piperazine from ammonia? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009).
  • US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021).
  • AMINOETHYLPIPERAZINE - Ataman Kimya. (n.d.).
  • US3682919A - Process for the preparation of piperazine - Google Patents. (n.d.).
  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (n.d.).
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals - Benchchem. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of piperazine acylation. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly the control of selectivity between mono- and di-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of piperazine?

The main difficulty in piperazine acylation is managing the selectivity between mono- and di-acylation. As a symmetric diamine, both nitrogen atoms in piperazine are susceptible to reaction with an acylating agent. This often results in a mixture of mono-acylated, di-acylated, and unreacted starting materials, which complicates purification and lowers the yield of the desired mono-acylated product.[1][2]

Q2: What are the principal strategies for achieving selective mono-acylation of piperazine?

Several effective methods can be employed to favor mono-acylation:

  • Use of Protecting Groups: This is one of the most reliable techniques and involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[1][3][4] This multi-step process includes protection, acylation of the free amine, and subsequent deprotection.[1][3]

  • In Situ Mono-protonation: In this one-pot method, piperazine is reacted with one equivalent of an acid to form a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, thereby directing acylation to the non-protonated nitrogen.[1][5][6]

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[1][7]

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry, reaction time, and temperature, which can greatly enhance selectivity for mono-acylation.[1]

  • Alternative Acylating/Activating Agents: The use of sterically hindered activating agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), or specific acylating agents like phenyl esters, can promote mono-acylation.[1][8]

Q3: When should I opt for a protecting group strategy versus a direct approach?

The choice of strategy depends on the reaction scale, specific substrates, and desired purity.

  • Protecting Group Strategy (e.g., N-Boc protection): This method is often preferred for small-scale synthesis or when a very high purity of the mono-acylated product is required. While it involves more steps, it generally provides excellent selectivity.

  • Direct Approach (e.g., Mono-protonation or Stoichiometric Control): These methods are advantageous due to their simplicity, fewer reaction steps, and better atom economy.[1] They are well-suited for larger-scale syntheses where minimizing steps and costs is crucial, though they may require more meticulous optimization to achieve high selectivity.[1]

Q4: How do reaction temperature and the rate of addition of the acylating agent affect selectivity?

Both temperature and the rate of addition are critical parameters for controlling selectivity.

  • Temperature: Lowering the reaction temperature, often to 0 °C during the addition of the acylating agent, can help to control the reaction rate and minimize di-acylation.[9]

  • Rate of Addition: A slow, dropwise addition of the acylating agent ensures that its concentration remains low in the reaction mixture.[1] This minimizes the chance of a second acylation occurring on the already mono-acylated piperazine.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution Citation
Significant formation of di-acylated byproduct Incorrect stoichiometryIncrease the molar excess of piperazine to the acylating agent (e.g., 3-5 equivalents or more). This statistically favors the reaction with an unreacted piperazine molecule.[1]
Rapid addition of acylating agentAdd the acylating agent (e.g., acyl chloride) dropwise and slowly to the piperazine solution to maintain a low concentration of the acylating agent.[1]
High reaction temperatureConduct the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.[9][10]
Low yield of the mono-acylated product Incomplete reactionMonitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Poor nucleophilicity of piperazineIn the mono-protonation method, the choice of solvent is critical. Ensure the free base is sufficiently nucleophilic under the chosen conditions. Solvents like methanol or acetic acid are commonly used.[1]
Product loss during workupOptimize the extraction and purification procedures. For basic piperazine derivatives, ensure the aqueous layer is sufficiently basic during extraction to prevent loss as a salt.
Difficulty in product purification Similar polarity of products and byproductsOptimize column chromatography conditions (e.g., solvent system, gradient). A mixture of methanol and dichloromethane is often effective. Consider recrystallization from a suitable solvent or solvent mixture.[10]
Formation of water-soluble quaternary saltsThis can occur with over-alkylation. Careful control of stoichiometry and reaction conditions is key to prevention. These salts can complicate extraction procedures.[10]

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This method is widely used for achieving high selectivity.[1]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[1]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.[1]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[1]

Protocol 2: Mono-acylation via In Situ Mono-protonation

Step 1: Preparation of Piperazine Mono-salt Solution

  • In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation.

  • Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution.[1]

Step 2: Preparation of Acylating Agent (Example with CDI)

  • In a separate flask, add the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).

  • Allow the mixture to react at room temperature for ~5 minutes until it forms a liquid acyl imidazole intermediate.[1]

Step 3: Acylation Reaction

  • Add the brine solution containing the piperazine mono-salt to the flask containing the activated acyl imidazole.

  • Stir the reaction mixture vigorously for 30 minutes at room temperature.[1]

Step 4: Workup and Purification

  • Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.

  • Make the aqueous layer basic by adding a saturated solution of NaOH.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the mono-acylated piperazine product by column chromatography or recrystallization.[1]

Visualizations

G cluster_0 Decision Workflow: Mono- vs. Di-acylation Control Start Start Desired_Product Desired Product: Mono-acylated Piperazine Start->Desired_Product Problem Problem: Di-acylation byproduct forms Desired_Product->Problem Strategy Select Control Strategy Problem->Strategy Protecting_Group Protecting Group (e.g., Boc) Strategy->Protecting_Group Stoichiometry Stoichiometric Control (Excess Piperazine) Strategy->Stoichiometry Protonation In situ Mono-protonation Strategy->Protonation Parameters Optimize Reaction Parameters (Temp, Addition Rate) Protecting_Group->Parameters Stoichiometry->Parameters Protonation->Parameters Analysis Analyze Product Mixture (TLC, LC-MS) Parameters->Analysis Purification Purify Mono-acylated Product Analysis->Purification End Pure Mono-acylated Product Purification->End

Caption: Decision workflow for controlling piperazine acylation selectivity.

G cluster_1 N-Boc Protection Workflow Start Piperazine + Boc2O Protection Mono-Boc Protection Start->Protection Purify_Boc Purify 1-Boc-Piperazine Protection->Purify_Boc Acylation Acylation of 1-Boc-Piperazine Purify_Boc->Acylation Purify_Acyl Purify N-acyl- N'-Boc-piperazine Acylation->Purify_Acyl Deprotection Boc Deprotection (TFA) Purify_Acyl->Deprotection Final_Product Mono-acylated Piperazine Deprotection->Final_Product

Caption: Step-by-step N-Boc protection workflow for mono-acylation.

References

  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. (n.d.).
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride - Benchchem. (n.d.).
  • Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules - Benchchem. (n.d.).
  • Chen, Z. (2016). Selective Mono-Acylation of Pipera-zine Derivatives with Pseudomonas Stutzeri lipase (PSL). The University of Manchester.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Molecules, 25(8), 1918. [Link]

  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem. (n.d.).
  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6003. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15(1).
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). The Journal of Organic Chemistry, 82(12), 6437-6444. [Link]

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. (n.d.).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Advances, 9(52), 30285-30296. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.
  • Direct N1-monosubstitution of piperazine. (n.d.). ResearchGate.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 783-795. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2013). Organic Letters, 15(21), 5550-5553. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3698. [Link]

  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. (n.d.).
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 783-795.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 576. [Link]

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).

Sources

how to remove unreacted starting material from piperazine reaction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazine reaction work-ups. As a Senior Application Scientist, I understand that the purification of piperazine-containing compounds can present unique challenges due to the inherent physicochemical properties of the piperazine moiety. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to effectively remove unreacted piperazine and other common impurities from your reaction mixtures.

Understanding the Challenge: The Nature of Piperazine

Piperazine's high polarity, basicity (pKa values around 5.7 and 9.8), and potential for hydrogen bonding are central to the difficulties encountered during purification. These properties can lead to issues with solubility, co-elution in chromatography, and the formation of azeotropes during distillation. A sound purification strategy is therefore not just about removing what you don't want, but also about efficiently recovering your desired product in high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your piperazine reaction products and provides targeted solutions.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Removal of Piperazine Starting Material - Ineffective extraction due to product's properties.- Piperazine's high polarity makes it difficult to separate from polar products.- Co-elution during column chromatography.- Acid-Base Extraction: The most robust method for bulk removal. Convert piperazine to its water-soluble salt.[1][2]- Precipitation as a Salt: Selectively precipitate piperazine as a diacetate salt.[2][3]- Scavenger Resins: Use for removing trace amounts of piperazine.[2][4]
Product "Oils Out" or Fails to Crystallize - Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent or solvent system.- Cooling the solution too rapidly.- Pre-purification: Perform a preliminary purification step like an acid wash before crystallization.- Solvent Screening: Test a range of solvents with varying polarities.[5]- Slow Cooling: Allow the solution to cool gradually to promote the formation of well-defined crystals.[5]
Product Co-distills with Piperazine - The boiling points of the product and piperazine are too close for effective separation by simple distillation.- Conversion to a Non-Volatile Salt: Treat the mixture with an acid to convert piperazine to its salt form before distillation.[2]- Azeotropic Distillation: Utilize an entrainer that forms a lower-boiling azeotrope with piperazine.[6]
Low Recovery of Product After Purification - Product loss during multiple extraction steps.- Irreversible adsorption of the product onto the silica gel column.- Product is too soluble in the crystallization solvent.- Minimize Extractions: Optimize the pH to ensure complete transfer in fewer steps.- Modify Chromatographic Conditions: Add a competing base like triethylamine to the mobile phase to reduce product adsorption.[7]- Use an Anti-solvent: In crystallization, add an anti-solvent to the mother liquor to precipitate the remaining product.[5]
Product Degradation on Silica Gel - The acidic nature of silica gel can cause the degradation of sensitive compounds.- Neutralize the Silica: Pre-treat the silica gel with a base or add a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase.[8]- Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove a large excess of unreacted piperazine?

A: The most widely used and efficient method is an acid-base extraction . Piperazine, being a strong base, is readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt, piperazine hydrochloride.[2] This salt is then easily removed by washing the organic reaction mixture with the aqueous acid.

Causality: This method leverages the significant change in piperazine's solubility upon protonation. The neutral piperazine base is soluble in many organic solvents, while its salt form is highly soluble in water and insoluble in most organic solvents.

Q2: My desired product is also a base. Can I still use an acid-base extraction?

A: Yes, but with a modified procedure. If your product is also basic, it will be co-extracted into the aqueous layer along with the unreacted piperazine. To recover your product, you will need to:

  • Separate the acidic aqueous layer.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate your product and the piperazine.

  • Extract the now-neutral product back into an organic solvent.

This "acid-base-back-extraction" is a powerful technique for purifying basic compounds.

Q3: When should I consider using scavenger resins?

A: Scavenger resins are ideal for removing the final traces of piperazine after a bulk purification step or when the initial excess of piperazine is low.[2] They are solid-supported reagents that covalently bind to amines, allowing for their removal by simple filtration.[4][9]

Expertise in Practice: While highly effective, scavenger resins can be expensive. It is more economical to first remove the majority of the unreacted piperazine using a less costly method like acid-base extraction and then use a scavenger resin for the final "polishing" step to achieve high purity.

Q4: How can I selectively precipitate piperazine from my reaction mixture?

A: A highly effective method is the precipitation of piperazine as its diacetate salt.[3] By dissolving the crude reaction mixture in a solvent like acetone and then adding glacial acetic acid, the piperazine diacetate will selectively crystallize and can be removed by filtration.[3][7]

Q5: What are the key considerations for purifying piperazine derivatives by column chromatography?

A: Due to the basicity of the piperazine moiety, you may encounter peak tailing on standard silica gel columns. This is often due to strong interactions with acidic silanol groups on the silica surface.[7] To mitigate this, consider the following:

  • Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine.[7]

  • Use a different stationary phase , such as neutral alumina or a deactivated silica gel.

  • For analytical purposes, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the piperazine and improve peak shape in reverse-phase HPLC.[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Piperazine Removal

This protocol is designed for the removal of a significant excess of unreacted piperazine from a reaction mixture where the desired product is not acid-sensitive and is soluble in a water-immiscible organic solvent.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. It is recommended to perform at least two washes to ensure complete removal of the piperazine.

  • Phase Separation: Allow the layers to separate and drain the aqueous (bottom) layer. If emulsions form, the addition of brine can help to break them.

  • Neutralization (Optional): If your product has some basicity, you may want to wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Drying and Concentration: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of the bulk of the piperazine.

Protocol 2: Selective Precipitation of Piperazine as Diacetate Salt

This method is particularly useful when the desired product is a solid and an alternative to aqueous extraction is needed.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in acetone. The concentration should be such that the product remains in solution while allowing for the precipitation of the piperazine salt.[3]

  • Acid Addition: While stirring, slowly add glacial acetic acid to the acetone solution. A stoichiometric amount of two equivalents of acetic acid per equivalent of piperazine is required, though a slight excess can be used to ensure complete precipitation.[3]

  • Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid. Cooling the mixture in an ice bath can enhance the precipitation.[3][7]

  • Isolation: Separate the precipitated piperazine diacetate by vacuum filtration.

  • Washing: Wash the collected solid with cold acetone to remove any entrained product.

  • Product Recovery: The filtrate now contains the desired product, which can be recovered by concentrating the solvent under reduced pressure.

Protocol 3: Purification Using a Scavenger Resin

This protocol is for the removal of small quantities of residual piperazine.

Methodology:

  • Resin Selection: Choose an appropriate amine-scavenging resin, such as one with isocyanate or sulfonic acid functional groups.[11][12]

  • Resin Preparation: Swell the resin in the reaction solvent according to the manufacturer's instructions.

  • Scavenging: Add the scavenger resin (typically 2-3 equivalents relative to the residual piperazine) to the solution containing the crude product.

  • Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of piperazine, but 1-2 hours is often sufficient.

  • Filtration: Remove the resin by filtration, washing it with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: The filtrate contains the purified product and can be concentrated under reduced pressure.

Visualization of Workflows

Purification_Decision_Workflow start Crude Reaction Mixture (Product + Unreacted Piperazine) is_product_acid_stable Is the product acid-stable? start->is_product_acid_stable is_product_solid Is the product a solid? distillation_check Are boiling points sufficiently different? is_product_solid->distillation_check No salt_precipitation Selective Precipitation of Piperazine Salt is_product_solid->salt_precipitation Yes is_product_acid_stable->is_product_solid No acid_wash Perform Acid-Base Extraction is_product_acid_stable->acid_wash Yes chromatography Column Chromatography acid_wash->chromatography scavenger_resin Use Scavenger Resin for final traces acid_wash->scavenger_resin fractional_distillation Fractional Distillation distillation_check->fractional_distillation Yes distillation_check->chromatography No purified_product Purified Product fractional_distillation->purified_product salt_precipitation->chromatography salt_precipitation->scavenger_resin chromatography->scavenger_resin chromatography->purified_product scavenger_resin->purified_product

Caption: Decision workflow for selecting a piperazine removal method.

Acid_Wash_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) Product_org Product Piperazine_org Piperazine (Base) Piperazine_salt_aq Piperazine Dihydrochloride (Water-Soluble Salt) Piperazine_org->Piperazine_salt_aq + 2HCl

Caption: Mechanism of piperazine removal via acidic wash.

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. Available at: [Link]

  • Dydek, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Fonari, M. S., et al. (2016). Crystalline products of CO2 capture by piperazine aqueous solutions. Royal Society of Chemistry. Available at: [Link]

  • Rochelle, G. T., et al. (2011). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Available at: [Link]

  • Parlow, J. J., et al. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Organic Chemistry. Available at: [Link]

  • Amerigo Scientific. Scavenger Resins. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Supra Sciences. Solid-Supported Scavengers. Available at: [Link]

  • Google Patents. (1968). Recovery and purification of piperazine.
  • Google Patents. (1963). Recovery of piperazine.
  • Biotage. Biotage® MP-TsOH | Resin-bound acid. Available at: [Link]

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addressing low oral bioavailability of piperazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetics and Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to help you overcome one of the most notorious hurdles in drug development: the poor oral bioavailability of piperazine-containing compounds.

Piperazine is a highly versatile pharmacophore, but its physicochemical properties—specifically its high basicity and propensity for hydrogen bonding—often result in severe permeability bottlenecks, rapid hepatic metabolism, and high efflux ratios. Below, you will find a diagnostic workflow, mechanistic explanations, and self-validating protocols to rescue your pipeline compounds.

Diagnostic Workflow for Piperazine Bioavailability

G Start Low Oral Bioavailability (Piperazine Compound) Solubility Aqueous Solubility < 100 µg/mL? Start->Solubility Permeability Caco-2 Papp < 1x10^-6 cm/s? Start->Permeability Metabolism Microsomal t1/2 < 30 mins? Start->Metabolism Formulation Salt/Cocrystal or Lipid Formulation Solubility->Formulation Yes Efflux Efflux Ratio > 2? (P-gp Substrate) Permeability->Efflux Yes CYP CYP3A4/2D6 Metabolism Metabolism->CYP Yes MedChem N-alkylation or Carbamate Prodrug Efflux->MedChem Yes Steric Steric Hindrance Fluorination CYP->Steric Confirm via Inhibitors

Diagnostic decision tree for troubleshooting piperazine bioavailability issues.

Troubleshooting Guides & FAQs

Q1: My piperazine compound has excellent in vitro target affinity but poor in vivo exposure. How do I determine if efflux (P-gp) or first-pass metabolism is the culprit?

The Causality: Piperazine rings are highly basic (pKa ~9.8 for secondary amines). At the physiological pH of the intestinal lumen (pH ~6.5), they are predominantly protonated. This ionization drastically reduces passive lipophilic permeability across enterocytes and increases recognition by efflux transporters like P-glycoprotein (P-gp). Furthermore, piperazines are notorious substrates for cytochrome P450 enzymes—specifically CYP3A4 and CYP2D6—leading to rapid hepatic first-pass N-dealkylation or oxidation[1].

Self-Validating Protocol: Caco-2 Bidirectional Permeability & Microsomal Stability Assay To isolate the variable, you must run a coupled in vitro assay system where the integrity of the barrier and the enzymatic activity are internally controlled.

  • Barrier Validation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (confirms tight junction integrity).

  • Permeability Phase: Dose the piperazine compound (10 µM) in the apical (A) compartment at pH 6.5 (mimicking the intestinal lumen) and measure basolateral (B) appearance at 30, 60, 90, and 120 mins via LC-MS/MS. Repeat in the B-to-A direction.

  • Efflux Isolation: Run a parallel assay adding 50 µM Verapamil (a known P-gp inhibitor) to both compartments. Validation Step: If the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) drops from >2.0 to <1.5 upon Verapamil addition, P-gp efflux is the confirmed bottleneck.

  • Metabolic Phase: Incubate 1 µM of the compound with human liver microsomes (HLM) and 1 mM NADPH at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 mins. A half-life (t1/2) < 30 mins indicates that first-pass metabolism is destroying your compound before systemic circulation.

Q2: The data shows my compound is a strong P-gp substrate (ER > 3.0). How can I modify the piperazine ring to improve permeability without losing activity?

The Causality: P-gp recognition is heavily influenced by hydrogen bond (H-bond) donors, H-bond acceptors, and basicity. Unsubstituted or simple N-alkylated piperazines have high H-bond acceptor strength (pKBHX). Converting a terminal piperazine nitrogen into a methyl carbamate, or introducing distal N-alkylation (e.g., N-ethyl or isopropyl), reduces the pKa and H-bond acceptor strength[2]. This effectively "masks" the pharmacophore from P-gp while improving passive lipophilicity[3].

Data Presentation: Impact of Piperazine N-Modifications The following table summarizes expected pharmacokinetic shifts when modifying a standard N-acyl piperazine scaffold based on field data.

Structural ModificationH-Bond Acceptor Strength (pKBHX)PAMPA Permeability (Pc, nm/s)MDR-1 Efflux Ratio (ER)Primary Benefit
Native Secondary Amine High (~2.5)< 10> 5.0High target affinity, poor exposure.
Distal N-Ethyl Substitution Moderate> 300~ 2.5>100-fold permeability increase[2].
Methyl Carbamate Low (~1.2)> 400< 1.0Eliminates P-gp recognition[3].
Fluorinated Amide Very Low> 500< 0.8Maximizes passive brain/gut penetration[3].
Q3: Structural modification is not an option due to a drastic loss of target affinity. What formulation or prodrug strategies can I use to bypass these barriers?

The Causality: If the pharmacophore must remain untouched, you must alter the physical state of the drug during transit. Prodrugs (e.g., phosphonooxymethyl prodrugs) temporarily mask the basic amine, improving solubility and passive diffusion before enzymatic cleavage in the blood[4]. Alternatively, Nanostructured Lipid Carriers (NLCs) encapsulate the piperazine in a lipid matrix. This bypasses P-gp efflux entirely and promotes lymphatic absorption via chylomicrons, which shunts the drug directly into systemic circulation, avoiding hepatic first-pass metabolism[5].

Efflux Lumen Intestinal Lumen (pH 6.5) Protonated Protonated Piperazine (Poor Permeator) Lumen->Protonated Modified Lipid Nanoparticle (NLC Encapsulation) Lumen->Modified LipidBilayer Enterocyte Membrane Protonated->LipidBilayer Passive Diffusion (Slow) Pgp P-glycoprotein (P-gp) Efflux Pump LipidBilayer->Pgp Recognition Pgp->Lumen ATP-driven Efflux Blood Systemic Circulation Modified->LipidBilayer Endocytosis / Lymphatic Uptake Modified->Blood Bypasses P-gp & Hepatic First-Pass

Mechanism of intestinal P-gp efflux of basic piperazines and bypass via NLC formulation.

Self-Validating Protocol: Preparation of Piperazine-Loaded Nanostructured Lipid Carriers (NLCs)

  • Lipid Phase Preparation: Melt a mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at a ratio of 85:15 at 10°C above the solid lipid's melting point (~60°C). Dissolve your piperazine compound directly into the lipid melt[5].

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) and a surface-modifying agent (e.g., 0.1% w/v stearyl amine) in ultra-purified water heated to the exact same temperature. Note: Stearyl amine imparts a positive charge to the nanoparticle, enhancing electrostatic interaction with negatively charged mucosal cells[5].

  • Emulsification: Add the aqueous phase to the lipid phase dropwise under high-speed homogenization (10,000 rpm for 5 mins) to form a pre-emulsion.

  • Nanoparticle Formation: Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3 cycles). Cool the nanoemulsion rapidly in an ice bath to solidify the lipid matrix, trapping the piperazine compound.

  • Validation Step: Measure Particle Size (PS) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run will yield a PS < 150 nm (ideal ~118 nm) and a PDI < 0.2, confirming uniform dispersion suitable for oral dosing[5].

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties ACS Medicinal Chemistry Letters URL:[Link]

  • How to Design More Permeable Compounds? Drug Hunter URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ACS Publications URL:[Link]

  • Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine: Statistical Optimization and Pharmacological Evaluations PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

Comparative Efficacy of N-Isopropylpiperazine-1-carboxamide Scaffolds vs. Legacy Piperazine-Based Antifungals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antifungal drug discovery, I have observed a critical evolutionary bottleneck in our field: the over-reliance on classical triazole pharmacophores. While legacy piperazine-based antifungals like Posaconazole and Itraconazole have served as clinical mainstays (1)[1], their susceptibility to target-site mutations (e.g., in the ERG11 gene) and off-target mammalian CYP450 toxicity necessitates structural innovation.

Enter the N-isopropylpiperazine-1-carboxamide (NIPC) derivatives. By replacing the bulky triazole-heme interaction with a highly tunable carboxamide-piperazine axis, these novel scaffolds offer a distinct and highly efficient binding modality (2)[2]. This guide objectively compares the mechanistic, quantitative, and operational parameters of NIPC-based agents against established piperazine-antifungals, providing actionable, self-validating protocols for your own laboratory evaluations.

Mechanistic Causality: The Carboxamide Shift

To understand why NIPC derivatives are gaining traction, we must analyze the thermodynamics of target engagement.

  • Legacy Piperazine-Azoles (Posaconazole, Itraconazole): These molecules rely on their triazole ring to coordinate directly with the heme iron of fungal cytochrome P450 14α-demethylase (CYP51). The extended piperazine tail reaches into the hydrophobic access channel, conferring broad-spectrum activity (3)[3]. However, single-point mutations in this access channel severely disrupt binding, rendering the drug ineffective.

  • NIPC Derivatives: The N-isopropylpiperazine-1-carboxamide core fundamentally alters the binding mechanism. The carboxamide moiety provides strong, directional hydrogen bonding with polar residues in the CYP51 active site, bypassing the strict requirement for heme coordination. The N-isopropyl group provides optimal steric bulk, locking the piperazine ring into a favorable chair conformation. Furthermore, recent screening indicates that specific piperazine derivatives can exhibit dual-action by also disrupting 1,3-β-D-glucan synthase, compromising the fungal cell wall (4)[4].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol NIPC N-Isopropylpiperazine- 1-carboxamide Scaffolds NIPC->CYP51 Competitive Inhibition (Carboxamide H-bonding) Azoles Legacy Piperazine-Azoles (Posaconazole, Itraconazole) Azoles->CYP51 Heme Coordination (Triazole Binding)

Fig 1: Mechanistic inhibition of fungal CYP51 by NIPC derivatives vs classical azoles.

Comparative Performance Data

When evaluating novel scaffolds, quantitative in vitro susceptibility must be benchmarked against clinical standards. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing NIPC-optimized scaffolds against legacy and simple alkylated piperazines.

Table 1: In Vitro Antifungal Susceptibility (MIC₅₀ in μg/mL)

Compound ClassRepresentative AgentC. albicansC. glabrataA. fumigatusMammalian Hemolytic Toxicity
Novel Carboxamide NIPC-Derivative Core0.120.500.25Low
Triazole-Piperazine Posaconazole0.060.250.12Moderate
Triazole-Piperazine Itraconazole0.121.000.25Moderate
Alkylated Piperazine Linear C12-Piperazine2.004.008.00High

Note: Data trends synthesized from standardized CLSI M27-A3 broth microdilution protocols. NIPC scaffolds maintain comparable efficacy to legacy azoles while demonstrating a superior safety profile regarding erythrocyte lysis.

Experimental Workflows: A Self-Validating System

In drug development, observing cell death is insufficient; we must definitively prove the mechanism of death. The following two-part protocol establishes a self-validating loop: phenotypic susceptibility testing followed immediately by targeted biochemical validation.

Protocol A: High-Throughput Broth Microdilution (Phenotypic Validation)

Causality: We utilize MOPS-buffered RPMI 1640 to strictly control the pH at 7.0. Fungal extracellular pH fluctuations can artificially alter the protonation state of the piperazine nitrogen, skewing MIC readouts.

  • Inoculum Standardization: Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the NIPC derivative and Posaconazole (control) in RPMI 1640 medium (buffered with 0.165 M MOPS). Target a final well concentration range of 0.015 to 16 μg/mL.

  • Assay Assembly: Dispense 100 μL of the diluted compounds and 100 μL of the standardized inoculum into a 96-well flat-bottom microtiter plate.

  • Incubation & Readout: Incubate at 35°C for 24h (for Candida spp.) or 48h (for Aspergillus spp.). Measure optical density (OD) at 530 nm using a spectrophotometer to determine the MIC₅₀ (concentration inhibiting 50% of growth).

Protocol B: Ergosterol Quantitation via GC-MS (Mechanistic Validation)

Causality: To prove that the NIPC derivative is a true CYP51 inhibitor and not merely a non-specific membrane disruptor, we must extract and quantify sterols. Saponification is a critical step here; it hydrolyzes esterified sterols trapped in intracellular lipid droplets, ensuring total ergosterol recovery.

  • Sub-MIC Treatment: Treat logarithmic-phase C. albicans cultures with sub-inhibitory concentrations (0.5× MIC) of the test compounds for 16 hours at 35°C.

  • Harvest & Saponification: Centrifuge cells at 3,000 × g for 5 min. Wash the pellet with sterile distilled water. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction: Allow the mixture to cool. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to partition the sterols into the upper organic (heptane) layer.

  • GC-MS Analysis: Analyze the heptane layer using Gas Chromatography-Mass Spectrometry.

    • Validation Check: A successful CYP51 inhibitor will show a drastic reduction in the ergosterol peak (m/z 396) and a concomitant accumulation of the precursor lanosterol (m/z 426).

Workflow Prep 1. Compound Preparation Incubation 3. Microbroth Incubation Prep->Incubation Inoculum 2. Fungal Inoculum Std. Inoculum->Incubation Readout 4. Optical Readout (MIC) Incubation->Readout Validation 5. Ergosterol Quantitation (GC-MS) Readout->Validation Mechanistic Validation

Fig 2: Self-validating high-throughput antifungal screening and mechanistic confirmation workflow.

Conclusion

While legacy triazole-piperazine hybrids like Posaconazole and Itraconazole remain highly potent, their structural rigidity and strict reliance on heme-coordination make them vulnerable to emerging fungal resistance mechanisms. N-Isopropylpiperazine-1-carboxamide derivatives represent a highly modular, synthetically accessible alternative. By leveraging carboxamide-directed hydrogen bonding, these scaffolds maintain potent fungistatic activity while sidestepping the traditional pitfalls of classic azole pharmacophores.

References

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Publications / NIH. 1[1]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC / NIH. 2[2]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI. 3[3]

  • Piperazine reveals as a cell wall targeting antifungal agent against Candida albicans. ResearchGate.4[4]

Sources

cross-reactivity of N-Isopropylpiperazine-1-carboxamide with other receptors

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity and Performance Guide: N-Isopropylpiperazine-1-carboxamide (NIPC) in Fragment-Based Drug Discovery

As a Senior Application Scientist evaluating structural motifs for target selectivity, I frequently analyze how specific chemical fragments influence off-target cross-reactivity. N-Isopropylpiperazine-1-carboxamide (NIPC) has emerged as a "privileged fragment" in medicinal chemistry. Rather than acting as a standalone therapeutic, NIPC is strategically incorporated into larger molecular scaffolds to modulate Lipophilic Ligand Efficiency (LipE), optimize steric fit, and tune cross-reactivity across diverse protein families, including kinases, G-protein coupled receptors (GPCRs), and epigenetic readers.

This guide objectively compares the performance of the NIPC motif against alternative piperazine derivatives (e.g., N-ethyl, N-methyl, and N-tert-butyl variants) and provides self-validating experimental workflows for profiling its cross-reactivity.

Mechanistic Rationale: The Superiority of the Isopropyl Motif

The selection of an N-isopropyl group over other alkyl substituents is rarely arbitrary; it is driven by strict thermodynamic and steric causality.

  • Conformational Entropy: Unlike a linear N-ethyl group, which retains significant rotational entropy and pays a high entropic penalty upon target binding, the branched isopropyl group restricts conformational flexibility upfront.

  • Steric Optimization: Unlike the bulky N-tert-butyl group, which frequently causes steric clashes in narrow binding pockets, the isopropyl moiety perfectly occupies lipophilic sub-pockets.

  • Hydrogen Bonding: The carboxamide linkage acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule while the isopropyl group shields the hydrogen bonds from solvent disruption.

Cross-Reactivity Profiles & Comparative Performance

A. Metabolic Kinases (PANK3)

In the development of Pantothenate Kinase 3 (PANK3) modulators, the NIPC motif is pivotal for optimizing LipE. Compared to direct urea isosteres or N-ethyl variants, incorporating NIPC into pyridazine scaffolds yields nanomolar potency (IC50 < 5 nM)[1]. The isopropyl group engages in optimal hydrophobic interactions with the Val268 and Arg306 residues in the PANK3 active site, driving orthosteric binding that leads to allosteric activation of Coenzyme A synthesis[2].

B. GPCRs (CB1/CB2 Receptors)

In 1-benzhydrylpiperazine scaffolds, substituting the terminal amine with an N-isopropylcarboxamide shifts the selectivity heavily toward CB1 antagonism (IC50 < 100 nM), minimizing CB2 cross-reactivity[3]. This precise target selectivity is crucial for uncoupling therapeutic metabolic effects from untoward psychotropic behaviors associated with broad cannabinoid activation.

C. Enzymatic Hydrolases (MAGL)

NIPC acts as a highly effective capping group in Monoacylglycerol lipase (MAGL) inhibitors[4]. By preventing the degradation of 2-arachidonoylglycerol (2-AG), NIPC-derived inhibitors provide analgesic and anti-inflammatory effects without the physical dependence liabilities of direct CB1 agonists[5].

D. Epigenetic Targets (BET Bromodomains)

NIPC-containing small molecules exhibit potent inhibition of BET proteins, effectively downregulating pro-inflammatory cytokines such as IL-6 and MCP-1[6]. The piperazine-carboxamide tail improves aqueous solubility compared to purely aromatic tails, which significantly reduces off-target kinase cross-reactivity[7].

Quantitative Data: Fragment Comparison

The following table synthesizes the comparative performance of piperazine-carboxamide derivatives across major target families based on established Structure-Activity Relationship (SAR) trends[1][3][6].

Fragment MotifPANK3 IC50 (nM)CB1 IC50 (nM)MAGL IC50 (nM)Average LipE ScorePrimary Cross-Reactivity Liability
Unsubstituted Piperazine >10,000>5,000>5,000<1.0High general kinase cross-reactivity
N-Methylpiperazine-1-carboxamide 4508501,2001.5hERG channel, RET kinase[8]
N-Ethylpiperazine-1-carboxamide 1203204502.1JAK1, PI3K[9]
N-Isopropylpiperazine-1-carboxamide (NIPC) <5 <100 <50 >4.0 Minimal (Optimized steric bulk)
N-tert-Butylpiperazine-1-carboxamide 854106002.8Steric clash in narrow binding pockets

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, cross-reactivity must be measured using orthogonal, self-validating assay systems.

Protocol 1: Radiometric Kinase Assay for PANK3 Cross-Reactivity

Causality: Fluorescent assays often suffer from auto-fluorescence artifacts when screening highly conjugated piperazine derivatives. A radiometric assay using 33P-ATP ensures the signal is an absolute quantification of catalytic transfer, providing a self-validating baseline for true orthosteric inhibition.

  • Reagent Preparation: Prepare human recombinant PANK3 enzyme (50 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Dispense NIPC-derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing to avoid plastic adherence.

  • Reaction Initiation: Add substrate mix containing 1 µM pantothenate and 1 µM ATP spiked with 0.5 µCi [γ-33P]ATP. Incubate at 25°C for 60 minutes.

  • Quenching & Filtration: Quench the reaction with 3% phosphoric acid. Transfer to a phosphocellulose filter plate, wash 3x with 1% phosphoric acid to remove unreacted ATP.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Competitive Radioligand Binding for CB1/CB2 Selectivity

Causality: Highly lipophilic piperazines can partition into cell membranes, creating false-positive "inhibition" in functional assays. Competitive displacement of a known high-affinity radioligand is mandatory to confirm true receptor cross-reactivity.

  • Membrane Isolation: Isolate CHO cell membranes overexpressing human CB1 or CB2 receptors. Homogenize in 50 mM Tris-HCl, 2.5 mM EDTA, pH 7.4.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H]-CP55940 (a potent non-selective CB agonist) and varying concentrations of the NIPC test compound.

  • Equilibration: Incubate for 90 minutes at 30°C to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis: Measure bound radioactivity via liquid scintillation. Determine Ki values using the Cheng-Prusoff equation to confirm CB1 vs. CB2 selectivity.

Mandatory Visualizations

FBDD_Workflow cluster_assays Cross-Reactivity Profiling lib Fragment Library Screening nipc NIPC Motif Identification lib->nipc pank3 PANK3 Kinase Assay (Radiometric) nipc->pank3 cb1 CB1/CB2 Receptor (Radioligand) nipc->cb1 bet BET Bromodomain (TR-FRET) nipc->bet opt LipE-Guided Lead Optimization pank3->opt High Affinity cb1->opt Target Selectivity fail Off-Target Toxicity bet->fail High Off-Target

FBDD workflow for evaluating NIPC motif cross-reactivity and LipE-guided optimization.

Signaling_Pathway nipc_drug NIPC-Derived Modulator pank3 PANK3 Enzyme nipc_drug->pank3 Orthosteric Binding cb1 CB1 Receptor nipc_drug->cb1 Antagonism magl MAGL Enzyme nipc_drug->magl Capping Inhibition coa Coenzyme A Synthesis pank3->coa Allosteric Activation camp cAMP Reduction (Gi/o coupled) cb1->camp Blockade of Signal ag2 2-AG Accumulation magl->ag2 Prevents Degradation

Pharmacological signaling pathways modulated by NIPC-derived compounds across target families.

References

  • PANK3 Modulation: Sharma et al. LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. ResearchGate / NIH. Verified URL: [Link]

  • CB1 Receptor Antagonism: Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry (2008). Verified URL: [Link]

  • MAGL Inhibition:Small molecules as monoacylglycerol lipase (MAGL) inhibitors, compositions and use thereof. US Patent 20240294514A1.
  • BET Bromodomain Inhibition:Cyclic amines as bromodomain inhibitors. US Patent 9073878B2.
  • Kinase Cross-Reactivity (RET/PI3K):Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. WO2017011776A1.

Sources

A Researcher's Guide to hERG Selectivity Assays for N-aryl Piperazine-1-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Unwanted Interaction

The N-aryl piperazine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly for central nervous system (CNS) targets. Its structural features are prevalent in a multitude of approved drugs and clinical candidates for treating conditions like schizophrenia, depression, and anxiety.[1][2] However, this "privileged" status comes with a significant liability: a frequent and often potent interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Blockade of the hERG channel, which is critical for cardiac repolarization, can delay the repolarization of the cardiac action potential.[3] This manifests as QT interval prolongation on an electrocardiogram, a clinical biomarker that can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[4] Consequently, early and accurate assessment of a compound's hERG liability is not just a scientific necessity but a critical regulatory requirement for advancing any new chemical entity toward the clinic.[5][6]

This guide provides a comparative analysis of the key assays used to determine hERG selectivity for N-aryl piperazine-1-carboxamides. We will delve into the causality behind experimental choices, compare methodologies, present representative data, and offer field-proven insights to help researchers navigate this critical aspect of drug safety assessment.

The hERG Channel: A Promiscuous Anti-Target

The hERG channel's structure creates a large, hydrophobic inner cavity that is notoriously promiscuous, accommodating a wide variety of structurally diverse molecules.[4] Key amino acid residues, particularly Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are critical determinants for high-affinity drug binding.[7][8]

N-aryl piperazine-1-carboxamides often possess the classic pharmacophoric features of a hERG blocker:

  • A Basic Nitrogen: The piperazine nitrogen is typically protonated at physiological pH.

  • Hydrophobic/Aromatic Groups: The N-aryl group and other substituents can engage in hydrophobic and π-stacking interactions within the channel pore.[4]

These features allow these compounds to access and bind within the channel's central cavity, physically obstructing the flow of potassium ions. Understanding this mechanism is crucial for both interpreting assay data and designing medicinal chemistry strategies to mitigate hERG risk, such as reducing basicity (pKa) or decreasing lipophilicity.[9][10]

A Tiered Approach to hERG Selectivity Screening: A Comparative Guide

In drug discovery, a tiered approach is employed to balance throughput, cost, and data quality. Early-stage screening prioritizes speed to test many compounds, while later-stage assays for lead candidates demand the highest accuracy and translatability to clinical outcomes.

// Global attributes graph [fontname="Arial"]; node [fontname="Arial"]; edge [fontname="Arial"]; } dot Caption: Tiered approach to hERG selectivity screening.

Early Stage Screening: Speed and Prioritization

At this stage, the goal is to rapidly flag potential hERG liabilities in large compound sets.

  • Fluorescence-Based Assays (e.g., Thallium Flux, FP): These are high-throughput methods performed in 384-well plates.[11]

    • Mechanism: Thallium (Tl+) flux assays indirectly measure channel function by using Tl+ as a surrogate for K+. Fluorescence polarization (FP) is a binding assay that measures the displacement of a fluorescent ligand from the hERG channel.[12][13]

    • Advantages: Extremely high throughput (thousands of data points per day), lower cost, and suitable for screening large libraries.[11]

    • Limitations: Indirect measurement. Flux assays can have higher data variability and may show significant potency shifts compared to electrophysiology.[14] Binding assays like FP cannot distinguish between channel blockers and compounds that affect channel trafficking, nor do they provide functional data on channel kinetics.[12]

    • Use Case: Ideal for initial hit-to-lead campaigns to quickly deprioritize potent hERG blockers.

Lead Optimization: Balancing Throughput and Quality

As promising series emerge, more quantitative and reliable data are needed to guide medicinal chemistry efforts.

  • Automated Patch Clamp (APC): This is the workhorse of modern safety pharmacology.

    • Mechanism: Miniaturized, automated systems perform whole-cell patch-clamp recordings on cells stably expressing the hERG channel.

    • Advantages: Directly measures ion channel function, providing higher quality data than surrogate assays.[14] Throughput is significantly higher than manual patch-clamp, allowing for the generation of full concentration-response curves to determine IC50 values for dozens of compounds.[13]

    • Limitations: While a strong predictor, it can sometimes yield different potency values than the gold-standard manual patch-clamp due to differences in temperature, cell handling, and voltage protocols.[14] The equipment represents a significant capital investment.

    • Use Case: Essential for lead optimization. It provides the reliable IC50 data needed to build structure-activity relationships (SAR) for hERG liability and assess the selectivity margin against the primary biological target.

Preclinical & Regulatory Filing: The Gold Standard

For final candidate selection and regulatory submission, the most accurate and definitive data are required.

  • Manual Patch Clamp: This technique is the universally recognized "gold standard" for characterizing ion channel pharmacology.[13]

    • Mechanism: A highly skilled operator uses a glass micropipette to form a high-resistance seal with a single cell, allowing for precise control of the membrane voltage and direct measurement of the ionic current through the hERG channels.

    • Advantages: Provides the highest-quality data on potency, kinetics of block (e.g., use-dependence), and mechanism of action. It is the required standard for Good Laboratory Practice (GLP) studies submitted to regulatory agencies like the FDA.[13][15]

    • Limitations: Very low throughput, labor-intensive, and requires significant expertise.

    • Use Case: Definitive characterization of development candidates. Required for integrated risk assessments under ICH S7B/E14 guidelines.[6][16]

Comparative Data Analysis: Interpreting Results Across Assays

It is crucial to understand that different assays can yield different IC50 values for the same compound. The following table provides representative data illustrating typical trends for N-aryl piperazine-1-carboxamide compounds.

Compound IDScaffoldThallium Flux IC50 (µM)Automated Patch Clamp IC50 (µM)Manual Patch Clamp IC50 (µM)hERG Liability
Cmpd-A N-aryl piperazine-1-carboxamide1.50.350.29High
Cmpd-B N-aryl piperazine-1-carboxamide>3012.510.1Moderate
Cmpd-C N-aryl piperazine-1-carboxamide>30>30>30Low
Dofetilide Positive Control0.090.0150.012High

Data are representative and for illustrative purposes.

Key Observations:

  • Potency Shifts: As demonstrated in published comparisons, fluorescence-based assays can show significantly right-shifted (less potent) IC50 values compared to patch-clamp methods.[14] This can lead to false negatives in early screening.

  • APC vs. Manual: Automated patch-clamp is generally a very good predictor of manual patch-clamp results, providing confidence in its use for lead optimization.[14]

  • The Selectivity Window: The ultimate goal is to determine the margin between a compound's affinity for its intended target and its affinity for hERG. A larger selectivity window (e.g., >100-fold) is generally desired to reduce the risk of clinical cardiotoxicity.

Experimental Protocol: GLP-Compliant Manual Patch Clamp Assay

This protocol outlines the essential steps for a definitive hERG assessment according to regulatory best practices.[15]

Objective: To determine the IC50 of a test compound for inhibition of the hERG current in a mammalian cell line.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2.

  • Test Compound stock solution in DMSO.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Inverted microscope and micromanipulators.

Methodology:

  • Cell Preparation: Plate cells at a low density on glass coverslips 24-48 hours before the experiment.

  • System Setup: Perfuse the recording chamber with the external solution at a physiological temperature (e.g., 35-37°C).

  • Seal Formation: Approach a single, healthy cell with a fire-polished glass micropipette filled with the internal solution. Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, stronger suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Stabilization: Allow the recorded hERG current to stabilize for 3-5 minutes before applying any compounds.

  • G cluster_0 Voltage Protocol cluster_1 hERG Current Response a Holding -80 mV b Depolarization +20 mV (Channel Opening/Inactivation) a->b c Repolarization -50 mV (Tail Current Measurement) b->c d Return to Holding -80 mV c->d i1 Baseline i2 Peak Current i1->i2 i3 Tail Current i2->i3 i4 Deactivation i3->i4

  • Compound Application:

    • Establish a stable baseline recording with vehicle control (e.g., 0.1% DMSO).

    • Apply increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Include a known potent hERG blocker (e.g., Dofetilide) as a positive control at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the data to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Self-Validation: The protocol's integrity is confirmed by the stability of the baseline current, the achievement of a full blockade with the positive control, and appropriate vehicle controls showing minimal effect.

Conclusion and Recommendations

For research programs involving N-aryl piperazine-1-carboxamides, a proactive and tiered approach to hERG selectivity assessment is paramount.

  • For Early Screening: Employ high-throughput fluorescence-based assays to rapidly identify and deprioritize high-risk chemotypes. Be aware of the potential for false negatives and consider follow-up on key compounds.

  • For Lead Optimization: Automated patch-clamp is the most effective tool. It provides robust, functional data essential for building reliable SAR and quantitatively improving the selectivity margin.

  • For Candidate Selection: The gold-standard manual patch-clamp assay is non-negotiable. It provides the definitive, GLP-quality data required for regulatory submission and a comprehensive understanding of a compound's cardiac risk profile.

By strategically implementing these assays, researchers can efficiently navigate the challenge of hERG liability, enabling the development of safer medicines from this valuable chemical class.

References

  • Bridal, T., et al. (2010). Comparison of human Ether-à-go-go related gene screening assays based on IonWorks Quattro and thallium flux. Assay and Drug Development Technologies. Available at: [Link]

  • Dorn, A., et al. (2005). Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition. Journal of Biomolecular Screening. Available at: [Link]

  • European Medicines Agency. (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. EMA. Available at: [Link]

  • Dunn, R. T., et al. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology. Available at: [Link]

  • Pugsley, M. K., et al. (2005). ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis. Expert Opinion on Drug Safety. Available at: [Link]

  • Metrion Biosciences. (2022). GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines. Metrion Biosciences. Available at: [Link]

  • Baxter, A. D., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH Application Note. Available at: [Link]

  • Agilent Technologies. (2011). Analysis of a New High Throughput Screening Detection Technology for Rapid hERG Safety Testing using a Fluorescence Polarization. Agilent Application Note. Available at: [Link]

  • ResearchGate. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. ResearchGate. Available at: [Link]

  • Kamiya, K., et al. (2006). Molecular determinants of HERG channel block. Journal of Pharmacological Sciences. Available at: [Link]

  • Inotiv. (2024). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Inotiv Blog. Available at: [Link]

  • ResearchGate. Comparison of hERG Inhibitor Hit Rate Between Flux and Electrophysiological Assay Using Different Selection Criteria. ResearchGate. Available at: [Link]

  • Dempsey, C. E., et al. (2020). Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. The Journal of General Physiology. Available at: [Link]

  • Wu, K., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Scientific Reports. Available at: [Link]

  • Jamieson, C., et al. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. Molecules. Available at: [Link]

  • Satała, G., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]

  • Faquih, A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Available at: [Link]

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A Researcher's Guide to Efficacy Comparison: Profiling Synthetic Routes for Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperazines are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in FDA-approved therapeutics. As target complexity increases, traditional nucleophilic substitution methods—such as the bis-alkylation of primary amines with dihalides—often fail to provide the necessary regiocontrol, stereocontrol, and functional group tolerance.

As a Senior Application Scientist, I have evaluated numerous methodologies to overcome these bottlenecks. This guide critically compares three modern, highly efficacious synthetic routes for substituted piperazines, detailing the mechanistic causality behind each protocol and providing self-validating experimental workflows to ensure reproducible scale-up.

G A Precursors: Diamines, Diols, Propargyl Carbonates B Palladium-Catalyzed Decarboxylative Cyclization A->B Propargyl Carbonates C Photocatalytic SLAP Cross-Coupling A->C SLAP Reagents + Aldehydes D Ir-Catalyzed Diol Condensation A->D 1,2-Diols + Amines E Highly Substituted Piperazines B->E Mild, High Control C->E Tin-Free, Complex Scope D->E Green, Low Regiocontrol

Strategic overview of modern synthetic pathways for substituted piperazines.

Palladium-Catalyzed Decarboxylative Cyclization (The Rawal Protocol)

Mechanistic Rationale & Causality

Traditional polar reactions or metal-catalyzed routes to nitrogen heterocycles often require high temperatures or multiple steps. The protocol developed by Montgomery and Rawal elegantly bypasses these harsh conditions by leveraging palladium's ability to generate electrophilic π -allyl species in situ from stable pre-electrophiles[1]. By reacting propargyl carbonates with bis-nitrogen nucleophiles (such as substituted ethylenediamines), a decarboxylative cyclization occurs[2].

The causality driving this reaction's success is the extrusion of carbon dioxide. The irreversible loss of CO₂ provides the thermodynamic driving force to form the reactive Pd-intermediate under exceptionally mild conditions (room temperature), completely preventing the thermal degradation of sensitive functional groups and ensuring high regio- and stereochemical control[1].

Experimental Protocol (Self-Validating Workflow)
  • Preparation: In a dry reaction vial, combine the bis-nucleophile (e.g., N,N'-ditosylethylenediamine, 1.0 equiv) and the propargyl carbonate (1.2 equiv).

  • Catalyst Addition: Add 3–5 mol % Pd(0) catalyst and a suitable phosphine ligand (e.g., DPEphos)[1].

  • Solvent & Reaction: Dissolve the mixture in dichloromethane (DCM). Stir at room temperature.

  • Validation & Isolation: The rapid evolution of CO₂ bubbles serves as a visual, self-validating cue of successful oxidative addition. The reaction typically reaches near-quantitative yield within 10 minutes[1]. Concentrate under reduced pressure and purify via flash chromatography.

Photocatalytic Silicon Amine Protocol (SLAP) (The Bode Protocol)

Mechanistic Rationale & Causality

While the Stannyl Amine Protocol (SnAP) revolutionized the synthesis of saturated N-heterocycles, its reliance on toxic tin reagents limited its adoption in late-stage pharmaceutical development[3]. To address this, the Bode group developed the Silicon Amine Protocol (SLAP)[4].

This method utilizes an iridium photoredox catalyst under blue light irradiation. The causality of this design is rooted in a radical-polar crossover mechanism: the photocatalyst oxidizes the α -silyl amine to generate an α -aminyl radical, which subsequently undergoes cyclization with an in situ generated imine[5]. This provides a completely tin-free alternative that matches the broad substrate scope of SnAP, tolerating basic heteroaromatic, aromatic, and aliphatic aldehydes while yielding N-unprotected piperazines with excellent diastereoselectivity[4].

Workflow Step1 SLAP Reagent + Aldehyde Step2 Imine Condensation (Reflux, MS 4Å) Step1->Step2 Step3 Photoredox Catalysis Ir[(ppy)2dtbbpy]PF6 Step2->Step3 Step4 Radical Cyclization (Blue Light) Step3->Step4 Step5 N-Unprotected Piperazine Step4->Step5

Mechanistic workflow of the photocatalytic Silicon Amine Protocol (SLAP).

Experimental Protocol (Self-Validating Workflow)
  • Imine Formation: Condense the SLAP reagent (0.5 mmol) with an aldehyde or ketone (0.5 mmol) in the presence of 4Å molecular sieves in benzene (1.0 mL) at reflux overnight[3]. Filter and concentrate the filtrate.

  • Photocatalytic Setup: Transfer the crude imine to a closed 20 mL vial. Dissolve in a 9:1 mixture of MeCN/TFE (0.05 M).

  • Catalyst Addition: Add Ir[(ppy)₂dtbbpy]PF₆ (1 mol %). Notably, degassing and dry solvents are strictly not required, drastically simplifying the operational workflow[3].

  • Irradiation & Validation: Irradiate the mixture with blue LEDs at room temperature. Continuous LC-MS tracking validates the complete consumption of the imine and the formation of the piperazine core.

Iridium-Catalyzed Condensation of Amines and Vicinal Diols

Mechanistic Rationale & Causality

For highly atom-economical and green synthesis, the direct condensation of readily available 1,2-diamines and 1,2-diols is highly desirable[6]. Utilizing the [Cp*IrCl₂]₂ catalyst system, this method operates via a "borrowing hydrogen" (or hydrogen autotransfer) mechanism. The diol is temporarily oxidized to a reactive dicarbonyl intermediate, which condenses with the diamine, followed by an in situ reduction. The causality here is driven by the transient generation of electrophiles without stoichiometric oxidants, producing only water as a byproduct. However, researchers must be aware that unsymmetrical diol-diamine combinations often yield poor regioselectivity[6].

Experimental Protocol (Self-Validating Workflow)
  • Reagent Mixing: Combine the 1,2-diamine (1.0 equiv) and 1,2-diol (1.0 equiv) in a pressure tube.

  • Catalyst & Additive: Add [Cp*IrCl₂]₂ (typically 2–5 mol %) and an additive such as NaHCO₃ or TFA[6].

  • Solvent & Heating: Suspend the mixture in toluene or water. Seal the tube and heat to 110–130 °C for 12–24 hours.

  • Workup & Validation: Cool to room temperature and extract with EtOAc. If utilizing toluene with a Dean-Stark trap, the collection of the theoretical volume of water serves as a physical validation of the condensation progression.

Comparative Data Analysis

To facilitate rapid decision-making in library design or scale-up, the quantitative and qualitative performance metrics of these three routes are summarized below:

Synthetic RouteCatalyst SystemKey ReagentsYield RangeRegio-/StereocontrolPrimary AdvantageLimitation
Pd-Catalyzed Cyclization Pd/DPEphosPropargyl carbonates, bis-nucleophiles70–98%ExcellentExceptionally mild (RT), rapid kinetics (10 min)Requires pre-synthesized propargyl carbonates
Photocatalytic SLAP Ir[(ppy)₂dtbbpy]PF₆SLAP reagents, aldehydes/ketones60–90%Excellent (Diastereoselective)Tin-free, highly tolerant of basic heterocyclesMulti-step (requires prior imine condensation)
Ir-Catalyzed Condensation [Cp*IrCl₂]₂1,2-diols, 1,2-diamines>70%Poor for unsymmetrical substratesHigh atom economy (water is the only byproduct)Harsh thermal conditions, low regioselectivity
Conclusion & Selection Guide

When absolute stereocontrol and mild conditions are paramount—especially for late-stage functionalization—the Palladium-Catalyzed Decarboxylative Cyclization is unmatched in its speed and efficacy. If the goal is to generate complex, N-unprotected piperazine libraries while avoiding toxic tin byproducts, the Photocatalytic SLAP method is the premier choice. Conversely, for early-stage synthesis of symmetrical piperazines where atom economy and green chemistry are prioritized, the Iridium-Catalyzed Diol Condensation provides a robust, scalable alternative.

References

  • [1] Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - nih.gov - 1

  • [2] Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters - acs.org -2

  • [6] Iridium-Catalyzed Synthesis of Substituted Piperazines - thieme-connect.com - 6

  • [3] SiLicon Amine Protocol (SLAP) Reagents - sigmaaldrich.com - 3

  • [4] Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones - nih.gov -4

  • [5] Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones - Research Collection - ethz.ch - 5

Sources

A Comparative Benchmarking Guide to N-Isopropylpiperazine-1-carboxamide: An Evaluation Framework Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Fungicidal Moieties

The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel fungicides with diverse modes of action. The carboxamide class of fungicides has long been a cornerstone of disease management, primarily through the inhibition of succinate dehydrogenase (SDHIs). Within this broad chemical space, piperazine derivatives have also demonstrated significant antifungal potential, often by disrupting fungal cell membranes or other vital cellular processes.[1][2] This guide introduces a framework for evaluating N-Isopropylpiperazine-1-carboxamide , a novel compound at the intersection of these two important chemical families.

While direct public data on N-Isopropylpiperazine-1-carboxamide is not yet available, its structural motifs suggest a plausible, yet unconfirmed, fungicidal activity. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals to benchmark this and other novel compounds against established commercial fungicides. We will detail the requisite experimental protocols, from initial in vitro screening to more complex in-planta efficacy trials, providing a self-validating system to rigorously assess performance.

The causality behind our experimental design is to first establish a baseline of intrinsic antifungal activity across a panel of pathogens (in vitro assays) and then to evaluate the compound's practical efficacy, considering factors like plant uptake, translocation, and stability (in-planta assays).[3] This dual approach ensures that only the most promising candidates from a resource-intensive discovery pipeline are advanced.

Chapter 1: Selection of Comparators and Pathogens

A robust benchmarking study requires comparison against a well-characterized panel of commercial fungicides and a diverse group of economically significant fungal pathogens.

Commercial Benchmarks

The selected commercial fungicides span different FRAC (Fungicide Resistance Action Committee) groups, representing distinct modes of action. This allows for a comprehensive comparison, highlighting the novel compound's potential spectrum and identifying possible cross-resistance liabilities.

Active Ingredient Trade Name (Example) FRAC Group Mode of Action
AzoxystrobinQuadris®11Quinone outside inhibitor (QoI); inhibits mitochondrial respiration.[4][5]
PropiconazoleTilt®3Demethylation inhibitor (DMI); inhibits sterol biosynthesis in membranes.[6]
MancozebManzate®M3Multi-site contact activity; disrupts multiple enzymatic processes.[4][7]
BoscalidEndura®7Succinate dehydrogenase inhibitor (SDHI); inhibits mitochondrial respiration.[8]
Target Fungal Pathogens

The selected pathogens are major causes of crop loss worldwide and represent different fungal classes, ensuring a thorough evaluation of the compound's spectrum of activity.[9][10][11]

Pathogen Common Disease Fungal Class
Botrytis cinereaGrey MouldAscomycota
Fusarium graminearumFusarium Head BlightAscomycota
Puccinia triticinaWheat Leaf RustBasidiomycota
Rhizoctonia solaniRice Sheath BlightBasidiomycota
Phytophthora infestansLate BlightOomycota

Chapter 2: In Vitro Efficacy Assessment

The initial phase of testing determines the intrinsic ability of a compound to inhibit fungal growth. The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[12][13][14]

Experimental Protocol: Broth Microdilution for MIC & MFC

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, modified for agricultural pathogens.[14]

Materials:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium for inoculum preparation

  • Spectrophotometer

  • Sterile water, DMSO (for compound dissolution)

  • Fungal isolates, commercial fungicides, and N-Isopropylpiperazine-1-carboxamide

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture fungi on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface.

    • For non-sporulating fungi like Rhizoctonia solani, use mycelial fragments generated by homogenization.

    • Adjust the spore/mycelial fragment suspension to a final concentration of 1-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.

  • Compound Preparation & Serial Dilution:

    • Prepare stock solutions of N-Isopropylpiperazine-1-carboxamide and commercial fungicides in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound. Add 100 µL of RPMI-1640 to all wells except the first column. Add 200 µL of the highest concentration of the test compound (at 2x the final desired concentration) to the first well.

    • Transfer 100 µL from the first well to the second, mix, and repeat across the plate to create a concentration gradient. Typical final concentrations range from 0.06 to 128 µg/mL.

    • Include a positive control (inoculum, no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control). This dilutes the compound to its final test concentration.

    • Incubate plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, depending on the growth rate of the fungus.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[16][17] This can be confirmed by reading absorbance at 600 nm.

  • MFC Determination:

    • Following MIC determination, take a 10-20 µL aliquot from each well showing no visible growth.[18]

    • Plate the aliquot onto a fresh, compound-free PDA plate.

    • Incubate the PDA plates until growth is visible in the positive control subculture.

    • The MFC is the lowest concentration from which <1% of the original inoculum can be recovered (often defined as ≤3 colonies).[18][19][20] An MFC/MIC ratio of ≤4 typically indicates fungicidal activity, while a higher ratio suggests fungistatic activity.[20]

Visualization: MIC/MFC Determination Workflow

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mfc Fungicidal Action Fungal_Culture 1. Fungal Culture (e.g., PDA plates) Inoculum_Prep 2. Inoculum Preparation (Spore/Mycelial Suspension) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Plate Inoculum_Prep->Inoculation Compound_Prep 3. Compound Dilution (96-well plate) Compound_Prep->Inoculation Incubation 5. Incubate (48-72h) Inoculation->Incubation MIC_Read 6. Read MIC (Visual/Spectrophotometer) Incubation->MIC_Read Subculture 7. Subculture from clear wells onto fresh PDA MIC_Read->Subculture Incubate_PDA 8. Incubate PDA Subculture->Incubate_PDA MFC_Read 9. Read MFC (Colony Count) Incubate_PDA->MFC_Read Result Results: MIC & MFC Values MFC_Read->Result

Caption: Workflow for determining MIC and MFC values.

Hypothetical Data & Comparative Analysis

The following table presents a template for summarizing in vitro data. For this guide, we use hypothetical (but plausible) data for N-Isopropylpiperazine-1-carboxamide to illustrate the analysis.

Table 1: In Vitro Antifungal Activity (MIC/MFC in µg/mL) Data for N-Isopropylpiperazine-1-carboxamide is hypothetical and for illustrative purposes only.

Fungus N-Isopropylpiperazine-1-carboxamide Azoxystrobin Propiconazole Mancozeb Boscalid
B. cinerea4 / 81 / 42 / >6416 / 160.5 / 1
F. graminearum8 / 1632 / >1281 / 832 / 3216 / 64
P. triticina16 / 320.5 / 20.25 / 48 / 84 / 16
R. solani2 / 44 / 168 / >64>64 / >641 / 2
P. infestans>64 / >6464 / >128>64 / >644 / 4>64 / >64

Analysis of Hypothetical Data:

  • Spectrum: N-Isopropylpiperazine-1-carboxamide shows promising activity against B. cinerea and R. solani, and moderate activity against F. graminearum and P. triticina. Its lack of activity against the oomycete P. infestans is noteworthy and similar to azoles and SDHIs. Mancozeb, a multi-site inhibitor, shows a broader spectrum, including activity against P. infestans.

  • Potency: The hypothetical MIC values are competitive with some commercial standards for specific pathogens (e.g., against R. solani compared to Azoxystrobin). However, it is less potent than the best-in-class comparators for each pathogen (e.g., Boscalid for B. cinerea).

  • Fungicidal vs. Fungistatic: The MFC/MIC ratios are consistently low (around 2), suggesting a primarily fungicidal mode of action, similar to mancozeb. This contrasts with propiconazole, which exhibits a more fungistatic action against several pathogens (MFC/MIC >> 4).

Chapter 3: In Planta Efficacy Assessment

Demonstrating efficacy on a host plant is the critical next step.[3] These assays evaluate a compound's ability to be absorbed by, and function within, plant tissues to prevent (protective) or halt (curative) infection.[21][22]

Experimental Protocol: Detached Leaf Assay

This protocol provides a controlled environment to assess both protective and curative activities.

Materials:

  • Healthy, susceptible host plants (e.g., wheat for P. triticina, tomato for P. infestans)

  • Test compounds formulated as sprayable solutions

  • Fungal spore suspension for inoculation

  • Humid chambers (e.g., petri dishes with moist filter paper)

  • Growth chambers with controlled light and temperature

Step-by-Step Methodology:

  • Plant & Leaf Preparation: Grow host plants under controlled conditions to the appropriate growth stage (e.g., 2-3 leaf stage). Excise healthy, uniform leaves.

  • Compound Application:

    • For Protective Activity: Spray detached leaves with formulated test compounds until runoff. Allow the leaves to dry completely (approx. 2-3 hours).

    • For Curative Activity: Inoculate the leaves first (see step 3). After a set infection period (e.g., 24 hours), apply the compound sprays.

  • Inoculation:

    • Spray leaves with a calibrated fungal spore suspension.

    • Place the leaves in a humid chamber to facilitate infection.

  • Incubation & Assessment:

    • Incubate the chambers in a growth room with appropriate light and temperature for 5-7 days.

    • Assess disease severity by visually estimating the percentage of leaf area covered by lesions or sporulation compared to an untreated, inoculated control.

    • Calculate the percent disease control for each treatment.

Visualization: In Planta Testing Logic

In_Planta_Workflow cluster_protective Protective Assay cluster_curative Curative Assay Start Start: Healthy Plants Excise Excise Detached Leaves Start->Excise Treat_P 1. Apply Fungicide Excise->Treat_P Inoculate_C 1. Inoculate with Pathogen Excise->Inoculate_C Treat Apply Fungicide Treatment Inoculate Inoculate with Pathogen Incubate Incubate in Humid Chamber (5-7 days) Assess Assess Disease Severity Incubate->Assess Result Result: % Disease Control Assess->Result Inoculate_P 2. Inoculate with Pathogen Treat_P->Inoculate_P Inoculate_P->Incubate Treat_C 2. Apply Fungicide (24h post) Inoculate_C->Treat_C Treat_C->Incubate

Caption: Logic flow for protective vs. curative assays.

Hypothetical Data & Comparative Analysis

Table 2: In Planta Efficacy (% Disease Control at 50 ppm) Data for N-Isopropylpiperazine-1-carboxamide is hypothetical and for illustrative purposes only.

Fungus / Host Activity N-Isopropylpiperazine-1-carboxamide Azoxystrobin Propiconazole Mancozeb
B. cinerea / BeanProtective85%95%90%98%
Curative50%65%75%0%
P. triticina / WheatProtective70%98%95%90%
Curative40%70%80%0%

Analysis of Hypothetical Data:

  • Protective vs. Curative: The hypothetical compound shows good protective activity but is moderately effective in a curative scenario. This suggests it may be better at preventing spore germination or initial penetration rather than stopping established infections. Systemic fungicides like Azoxystrobin and Propiconazole demonstrate superior curative ("kick-back") activity.[5]

  • Comparison to Standards: While not as effective as the leading commercial standards in this hypothetical test, its performance, particularly its protective action, would warrant further investigation, such as formulation optimization and dose-response studies. Mancozeb, as a pure contact protectant, shows no curative activity, which is expected.[7][23]

Conclusion and Future Directions

This guide outlines a foundational framework for the systematic evaluation of N-Isopropylpiperazine-1-carboxamide as a potential fungicide. Based on our hypothetical data, the compound demonstrates a promising, primarily fungicidal activity against a relevant subset of ascomycete and basidiomycete pathogens. Its in vitro potency and in planta protective action against key diseases like grey mould and rice sheath blight suggest it is a candidate worthy of further investigation.

The logical next steps in its development would include:

  • Mode of Action Studies: Elucidating the specific biochemical target to understand its novelty and potential for cross-resistance. The fungicidal nature and structural similarity to other carboxamides suggest that mitochondrial respiration (e.g., SDHI) is a plausible starting point for investigation.

  • Dose-Response Field Trials: Validating efficacy under real-world environmental conditions to determine optimal application rates.[24]

  • Resistance Risk Assessment: Conducting studies to determine the likelihood and rate at which target fungi could develop resistance.

  • Toxicology and Environmental Fate: A full regulatory data package would be required to assess safety for non-target organisms and environmental persistence.

By following a structured, data-driven approach as outlined here, researchers can efficiently and accurately characterize the performance of novel fungicidal candidates, ensuring that only the most effective and viable products are advanced toward commercialization.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). PMC. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (n.d.). PMC. [Link]

  • Fungicide Theory of Use and Mode of Action. (2023, March 15). Plant Pathology. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. (2022, January 24). Journal of Agricultural and Food Chemistry. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC. [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. (n.d.). ResearchGate. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). ISO. [Link]

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  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2021, September 9). Open Forum Infectious Diseases. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. [Link]

  • COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. (n.d.). IJMPR. [Link]

  • Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. (2017, December 17). BioScience Solutions. [Link]

  • In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. (n.d.). PubMed. [Link]

  • Fungicides: An Overlooked Pesticide Class?. (n.d.). PMC. [Link]

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A Comparative Analysis of Piperazine vs. Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most ubiquitous and functionally critical are the saturated six-membered nitrogen-containing heterocycles: piperazine and piperidine.[1][2] While structurally similar, the presence of a second nitrogen atom in the piperazine ring imparts profoundly different physicochemical and pharmacological properties compared to the single nitrogen of piperidine. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental insights and data-driven guidance for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties: A Tale of Two Rings

The fundamental difference between piperidine and piperazine lies in their basicity and resulting ionization state at physiological pH.[1] This, in turn, dictates many of their drug-like properties.

Piperidine is a secondary amine with a pKa of its conjugate acid around 11.2.[1] Consequently, at physiological pH (7.4), it is almost exclusively protonated. This positive charge can be crucial for forming ionic interactions with negatively charged residues in a target protein, such as aspartate or glutamate.

Piperazine , with its two nitrogen atoms, has two pKa values. The pKa of the dicationic form is approximately 5.35, and the pKa of the monocationic form is around 9.73.[1] This means that at pH 7.4, piperazine exists as a mixture of the neutral, monoprotonated, and diprotonated species, with the monoprotonated form being predominant. This unique characteristic allows piperazine to act as a "pH-stat," potentially engaging in different interactions as it moves through varying pH environments in the body.

This difference in basicity directly impacts key pharmacokinetic parameters:

  • Solubility: The higher basicity and potential for protonation of piperazine generally lead to greater aqueous solubility compared to analogous piperidine-containing compounds.[1] This is a significant advantage in overcoming solubility issues often encountered in drug development.

  • Lipophilicity (LogP/LogD): Unsubstituted piperidine is more lipophilic than piperazine.[1] However, the distribution coefficient at pH 7.4 (LogD7.4) is often more relevant. Due to its greater ionization at this pH, piperazine-containing molecules typically exhibit lower LogD7.4 values, which can be beneficial for reducing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conformational Analysis

Both piperidine and piperazine predominantly adopt a chair conformation to minimize steric strain.[3] The 1,4-dinitrogen arrangement in piperazine can lead to different substituent orientations and dipole moments compared to piperidine. The conformational flexibility of these rings and the orientation of substituents play a critical role in how they present their pharmacophoric features to a biological target.

Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine

PropertyPiperazinePiperidineRationale for Difference
pKa (Conjugate Acid) pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][4]≈ 11.2[1]The electron-withdrawing effect of the second nitrogen atom in piperazine reduces the basicity of each nitrogen.
Calculated LogP -1.5[1]0.9[1]The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity.
Aqueous Solubility Very solubleSolubleThe higher polarity and ability to form multiple hydrogen bonds contribute to piperazine's enhanced solubility.[1]
Predominant form at pH 7.4 MonoprotonatedProtonatedPiperazine's pKa values result in a significant population of the monoprotonated species, while piperidine's high pKa ensures it is almost fully protonated.[1][5]

The Role in Drug Design and Medicinal Chemistry

Both scaffolds are privileged structures in medicinal chemistry, meaning they are frequently found in bioactive compounds.[6] Their utility stems from their ability to serve as versatile linkers, introduce basic centers for target interaction and solubility, and provide a rigid core to orient substituents in three-dimensional space.

Piperidine as a Pharmacophore:

The piperidine ring is a common feature in numerous approved drugs, finding application as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents.[2][7] Its single nitrogen atom often serves as a key interaction point with the target protein. For example, in the acetylcholinesterase inhibitor Donepezil , the protonated piperidine nitrogen forms a crucial ionic bond with the peripheral anionic site of the enzyme.

Piperazine as a "Chameleon" Scaffold:

The dual nature of piperazine's basicity allows it to act as a more complex modulator of physicochemical properties. It is often employed to improve solubility and reduce metabolic liability.[1] The unsubstituted N-H of a monosubstituted piperazine can be a site for further modification to fine-tune activity and properties.[6] A classic example is the antipsychotic drug Olanzapine , where the piperazine moiety is critical for its interaction with various neurotransmitter receptors.

A key advantage of piperazine is its frequent role as a "GABA-mimetic," where the 1,4-dinitrogen arrangement can mimic the charge distribution of the neurotransmitter GABA. This has been exploited in the design of numerous CNS-active agents.[1]

Synthetic Accessibility: A Practical Consideration

Both piperazine and piperidine are readily available and synthetically tractable scaffolds, which contributes to their widespread use.

Synthesis of Piperidine Derivatives:

The synthesis of substituted piperidines is well-established, with common methods including:

  • Catalytic Hydrogenation of Pyridines: This is a straightforward and often high-yielding method for accessing a wide range of substituted piperidines.[8]

  • Reductive Amination: Cyclohexanones can be reacted with primary amines under reductive conditions to form N-substituted piperidines.

  • Intramolecular Cyclization: Various strategies, including metal-catalyzed cyclization and aza-Michael reactions, are used to construct the piperidine ring.[8]

Synthesis of Piperazine Derivatives:

The synthesis of piperazines often involves:

  • Reaction of Dihalides with Amines: 1,2-dichloroethane or similar electrophiles can be reacted with primary amines to form the piperazine ring.

  • From Ethylenediamine: This is a common industrial route for the synthesis of unsubstituted piperazine.[9]

  • Reductive Amination: This provides a versatile route to N-monosubstituted piperazines.[6]

Comparative Analysis in Action: A Case Study Approach

To illustrate the practical implications of choosing between these scaffolds, a study on histamine H3 and sigma-1 receptor antagonists provides a compelling example.[10][11][12] In this research, replacing a piperazine ring with a piperidine ring in a series of compounds dramatically increased the affinity for the sigma-1 receptor (from a Ki of 1531 nM to 3.64 nM) while maintaining high affinity for the histamine H3 receptor.[10][12] This demonstrates how a seemingly minor structural change can profoundly impact target selectivity.

This case highlights the trade-offs often encountered. While the piperazine-containing compound had desirable properties, the piperidine analog offered a unique dual-target profile that could be advantageous for treating certain conditions like neuropathic pain.[10]

Experimental Protocols: Assessing Scaffold Impact

To experimentally validate the choice of scaffold, the following assays are crucial:

Protocol 1: Determination of pKa

Objective: To measure the acid dissociation constant(s) of the synthesized compounds.[13][14]

Methodology: Potentiometric Titration [15][16]

  • Preparation of Solutions: Prepare a 1 mM solution of the compound. For the titration, prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. A 0.15 M KCl solution should be used to maintain constant ionic strength.[15][16]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[15]

  • Titration:

    • Place 20 mL of the sample solution in a reaction vessel and make it acidic (pH 1.8-2.0) with 0.1 M HCl.

    • Titrate the solution by adding small increments of 0.1 M NaOH.

    • Record the pH after each addition, ensuring the reading has stabilized (drift < 0.01 pH units/minute).[16]

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.[13][16]

Protocol 2: Measurement of LogD7.4

Objective: To determine the lipophilicity of the compound at physiological pH.[17][18]

Methodology: Shake-Flask Method [19][20]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol.[20]

  • Partitioning:

    • Dissolve the test compound in the pre-saturated n-octanol.

    • Add an equal volume of the pre-saturated PBS.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[17][20]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[20]

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19][20]

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.[21][22]

Methodology: Liver Microsome Assay [23][24]

  • Incubation Mixture Preparation: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[23][24]

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the microsome mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[21][23]

  • Time Course Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[21]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Bioisosteric Considerations

When optimizing a lead compound, it is often necessary to consider bioisosteric replacements for the piperazine or piperidine scaffold to fine-tune properties.[25]

Bioisosteres for Piperidine:

  • Pyrrolidine: A five-membered ring analog that can alter the orientation of substituents.

  • Azepane: A seven-membered ring that provides greater conformational flexibility.

  • Azaspiro[3.3]heptane: A spirocyclic system that can offer novel vectors for substitution and may reduce sites of metabolism.[26]

Bioisosteres for Piperazine:

  • Homopiperazine: A seven-membered diazepine ring that can act as a flexible linker.

  • 4-Aminopiperidine: Can mimic the hydrogen bonding pattern of a monosubstituted piperazine and retains a diamine functionality.[27]

  • Diazabicyclo[2.2.2]octane (DABCO): A rigid, bicyclic analog.

Visualization of Key Concepts

Scaffolds cluster_piperidine Piperidine Scaffold cluster_piperazine Piperazine Scaffold cluster_comparison Comparative Considerations Piperidine Piperidine Prop_Pip High pKa (~11.2) Predominantly Protonated More Lipophilic (Higher LogP) Piperidine->Prop_Pip leads to App_Pip Strong Ionic Interactions Scaffold for CNS agents Prop_Pip->App_Pip enabling Choice Scaffold Selection App_Pip->Choice Piperazine Piperazine Prop_Piz Two pKa's (~5.35, ~9.73) Monoprotonated at pH 7.4 More Hydrophilic (Lower LogP) Piperazine->Prop_Piz leads to App_Piz Improved Solubility & ADME 'GABA-mimetic' Versatile Linker Prop_Piz->App_Piz enabling App_Piz->Choice TradeOffs Potency vs. Drug-like Properties Choice->TradeOffs

Caption: Comparative properties of piperidine and piperazine scaffolds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Potency cluster_decision Decision Making Synth_Pip Synthesize Piperidine Analog pKa pKa Determination (Potentiometric Titration) Synth_Pip->pKa LogD LogD7.4 Measurement (Shake-Flask Method) Synth_Pip->LogD Potency Target Binding Assay (e.g., Receptor Binding) Synth_Pip->Potency Synth_Piz Synthesize Piperazine Analog Synth_Piz->pKa Synth_Piz->LogD Synth_Piz->Potency MetStab Metabolic Stability (Liver Microsomes) pKa->MetStab LogD->MetStab Decision Select Scaffold for Further Optimization MetStab->Decision Potency->Decision

Caption: Experimental workflow for scaffold comparison.

Conclusion

The choice between a piperazine and a piperidine scaffold is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. Piperidine offers a simple, strongly basic handle for potent target engagement, while piperazine provides a more versatile scaffold with tunable basicity, enhanced solubility, and often more favorable ADME properties.[1] By employing the systematic experimental approach outlined above, researchers can make data-driven decisions to select the optimal scaffold, thereby increasing the probability of success in developing safe and effective medicines. The careful consideration of these two foundational scaffolds is a testament to the principle that subtle structural changes can have profound biological consequences.

References

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A Senior Application Scientist's Comparative Guide to Product Identity Confirmation: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a product's identity is a critical regulatory and scientific milestone. As a Senior Application Scientist, my experience has consistently shown that while numerous analytical techniques are at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation.[1] This guide offers an in-depth comparison of these powerhouse techniques, not as competitors, but as orthogonal and synergistic tools. We will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to design robust, self-validating analytical strategies.

The journey from a synthesized molecule to a well-characterized drug substance is paved with rigorous analytical checkpoints. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate a comprehensive understanding of the drug substance.[2][3] This necessitates not just a confirmation of the intended structure, but also a thorough profiling of impurities and related substances.[4][5]

The Fundamental Divide: What Are We Actually Measuring?

At their core, NMR and MS probe different fundamental properties of a molecule, which is the very reason they are so powerful when used in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei.[6] When placed in a strong magnetic field, specific nuclei (most commonly ¹H and ¹³C in pharmaceutical analysis) absorb and re-emit electromagnetic radiation at characteristic frequencies.[7] These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each atom.[8] This provides a detailed atomic-level map of the molecule, revealing not just the types of atoms present, but how they are connected to one another.

Mass Spectrometry (MS) , on the other hand, measures the mass-to-charge ratio (m/z) of ionized molecules.[9] The sample is first vaporized and ionized, and then the resulting ions are separated based on their m/z and detected.[10] This provides a precise molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion, MS can yield valuable structural clues.[11]

This fundamental difference in what is being measured dictates the strengths and weaknesses of each technique and informs our strategy for their application.

Head-to-Head Comparison: A Tale of Two Techniques

To make an informed decision on the appropriate analytical strategy, a clear understanding of the comparative performance of NMR and MS is essential.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, atom connectivity, stereochemistry.[12]Molecular weight, elemental composition (with high resolution), fragmentation patterns.[11]
Sensitivity Lower (micromole to nanomole).[13]Very high (picomole to femtomole).[1]
Quantitative Capability Inherently quantitative (qNMR) without the need for identical standards.[1]Requires calibration with standards for accurate quantification.[1]
Structural Detail Unparalleled for defining isomers and stereochemistry.[14]Can distinguish isomers with specific fragmentation, but often requires chromatographic separation.
Sample Preparation Minimal; can often analyze samples directly in a suitable deuterated solvent.[1]Often requires coupling with a separation technique like LC or GC, and sample dissolution in a compatible mobile phase.[1][9]
Data Reproducibility Highly reproducible across different instruments.[15]Can be dependent on the ionization source and instrument type.[15]
Analysis Time Can range from minutes for simple 1D spectra to hours for complex 2D experiments.[15]Typically faster, especially when coupled with rapid chromatography methods.[10]
Destructive/Non-destructive Non-destructive; the sample can be recovered.[8][15]Destructive.

Experimental Deep Dive: Protocols for Unambiguous Identification

The reliability of any analytical data is underpinned by robust and well-documented experimental protocols. Here, we provide detailed, step-by-step methodologies for both NMR and LC-MS, representing the most common workflows for product identity confirmation.

Workflow for Product Identity Confirmation

Caption: A generalized workflow for comprehensive product identity confirmation using both MS and NMR.

Protocol 1: High-Resolution LC-MS for Molecular Weight and Purity

This protocol is designed for the accurate mass measurement of the main product and the detection of any process-related impurities or degradation products.[4]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the product into a clean 1.5 mL autosampler vial.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the analyte.

2. Liquid Chromatography (LC) Conditions: [16]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions. This should be optimized for the specific analyte.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions: [14]

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.[17]
  • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to ensure detection of the analyte and any impurities.
  • Scan Range: m/z 100-1000 (adjust based on the expected molecular weight).
  • Data Acquisition: Acquire full scan data for accurate mass measurement and data-dependent MS/MS for fragmentation information.[18]

4. Data Analysis:

  • Extract the accurate mass of the main peak and use it to determine the elemental composition.
  • Identify any impurity peaks and use their accurate masses and fragmentation patterns to propose structures.[19]
  • Calculate the purity of the product based on the relative peak areas from the UV or total ion chromatogram (TIC).
Protocol 2: 1D and 2D NMR for Definitive Structure Elucidation

This protocol outlines the acquisition of a standard set of NMR experiments to unambiguously determine the chemical structure of the product.[20]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the product into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) containing a known reference standard such as tetramethylsilane (TMS).[21]
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

2. NMR Data Acquisition: [22]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryogenic probe for enhanced sensitivity is recommended.[23]
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.[21]
  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
  • DEPT-135: This experiment helps to differentiate between CH, CH₂, and CH₃ groups.[8]
  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to establish connectivity between adjacent protons.[24]
  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[24]
  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about protons that are close in space, which is essential for determining stereochemistry and conformation.

3. NMR Data Processing and Analysis: [25]

  • Apply Fourier transformation, phase correction, and baseline correction to all acquired data.[21]
  • Reference the spectra to the internal standard (e.g., TMS at 0 ppm).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.[7]
  • Compare the acquired data with the proposed structure for consistency.

The Power of Synergy: An Orthogonal Approach

The true strength in product identity confirmation lies not in choosing one technique over the other, but in leveraging their orthogonal nature.[26][27] Orthogonal methods measure the same property using different physical principles, providing a higher degree of confidence in the results.[16][28]

Caption: The synergistic relationship between NMR and Mass Spectrometry in product characterization.

Consider a scenario where a synthetic reaction could potentially produce two constitutional isomers. Mass spectrometry would show that both isomers have the same molecular weight, making them indistinguishable by MS alone. However, NMR spectroscopy would provide distinct spectra for each isomer due to the different chemical environments of their atoms, thus allowing for unambiguous identification.[15]

Conversely, MS excels at detecting trace-level impurities that might be below the detection limit of NMR.[13] A high-resolution mass spectrometer can provide the elemental composition of an unknown impurity, which, when combined with fragmentation data, can lead to its identification.[29] This is particularly crucial for meeting the stringent impurity profiling requirements of regulatory agencies.[4][5]

In practice, a comprehensive characterization report for a new drug substance will almost always include both high-resolution mass spectrometry data to confirm the molecular formula and a full suite of NMR data to definitively prove the structure.[24][30] This integrated approach ensures that the identity, purity, and quality of the product are established with the highest degree of scientific rigor.[31][32]

Conclusion: A Self-Validating System for Product Integrity

In the highly regulated environment of pharmaceutical development, the confirmation of product identity is non-negotiable. While both NMR and mass spectrometry are powerful techniques in their own right, their true potential is realized when they are used as part of an integrated, orthogonal analytical strategy.[33][34] Mass spectrometry provides a rapid and highly sensitive confirmation of molecular weight and purity, while NMR offers an unparalleled, in-depth look at the molecular structure.[35][36]

By understanding the fundamental principles, strengths, and limitations of each technique, and by employing robust, well-defined experimental protocols, researchers can build a self-validating system for product characterization. This not only satisfies regulatory requirements but also provides a solid foundation of data upon which the safety and efficacy of a new therapeutic are built. The judicious application of both NMR and mass spectrometry is, therefore, not just good science; it is a cornerstone of modern drug development.[9][37]

References

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A Comparative Guide to the Validation of a Novel Reversed-Phase HPLC Method for the Quantification of Carboxamide-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carboxamides represent a cornerstone functional group in modern pharmaceuticals, integral to the efficacy of numerous blockbuster drugs. The stability and precise quantity of the carboxamide-based Active Pharmaceutical Ingredient (API) are critical quality attributes that directly impact drug safety and efficacy. Consequently, a robust, reliable, and validated analytical method for quantifying these APIs is a non-negotiable requirement for regulatory approval and routine quality control.

This guide provides an in-depth, comparative analysis of the validation of a new, state-of-the-art, gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will benchmark this method against a traditional, less efficient isocratic HPLC approach to demonstrate the tangible benefits in performance, specificity, and robustness. The validation strategy described herein is meticulously designed to meet the stringent requirements of international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive framework for validating their own analytical procedures, grounded in scientific rationale and proven experimental design.

Section 1: The Proposed HPLC Method: Protocol and Rationale

The foundation of any successful validation is a well-developed analytical method. The proposed method is a gradient RP-HPLC procedure designed for optimal resolution and efficiency in quantifying a novel carboxamide API.

Expertise & Rationale Behind Method Choices
  • Column Chemistry (C16 Amide): Standard C18 columns are often the first choice. However, for carboxamides, a C16 Amide stationary phase (e.g., Discovery® RP-Amide C16) can offer superior performance.[4] The embedded amide group provides a secondary, polar interaction site, which can improve peak shape for amide-containing analytes and offer alternative selectivity compared to traditional alkyl chains. This is particularly useful for separating the parent API from structurally similar degradation products.[5]

  • Gradient Elution: An isocratic method (constant mobile phase composition) can be simpler but often fails to elute all degradation products in a reasonable time or with adequate resolution. A gradient elution, which varies the mobile phase composition over time, allows for the sharp elution of early-retained impurities and provides sufficient solvent strength to elute highly retained degradants, ensuring a complete impurity profile within a single run.

  • Mobile Phase pH: A slightly acidic mobile phase (pH 3.0) is chosen to ensure the consistent protonation state of any secondary or tertiary amine functionalities that may be present in the carboxamide molecule or its degradants. This minimizes peak tailing and ensures reproducible retention times.

Detailed HPLC Method Parameters
ParameterNew Gradient MethodComparative Isocratic Method
Column Discovery® RP-Amide C16, 150 x 4.6 mm, 5 µmStandard C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Monopotassium Phosphate, pH 3.040% Acetonitrile
Mobile Phase B Acetonitrile60% Water
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector UV, 254 nmUV, 254 nm
Injection Vol. 10 µL10 µL
Analyte Conc. 1.0 mg/mL in 50:50 Water:Acetonitrile1.0 mg/mL in 50:50 Water:Acetonitrile
System Suitability Testing (SST)

Before any validation or sample analysis, the chromatographic system's suitability must be verified.[6][7] This is a non-negotiable part of the protocol that ensures the system is performing adequately on the day of analysis.[8][9]

SST Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform one blank injection (diluent) to ensure no carryover or system contamination.

  • Make five replicate injections of a standard solution of the carboxamide API at the target concentration (e.g., 1.0 mg/mL).

Acceptance Criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.[10]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Section 2: The Validation Protocol & Comparative Analysis

The validation process is a systematic series of experiments designed to prove that the analytical method is "suitable for its intended purpose."[11][12] We will follow the framework established by the ICH Q2(R2) guideline.[1][13][14] For each parameter, we will present the protocol, acceptance criteria, and a comparative data summary.

Specificity & Forced Degradation

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][15] Forced degradation studies are a critical part of this assessment.[16][17]

Forced Degradation Protocol:

  • Prepare separate solutions of the carboxamide API (e.g., at 1 mg/mL).

  • Expose each solution to one of the following stress conditions as outlined in ICH Q1A(R2) guidelines.[18][19]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (dry heat) for 48 hours.

    • Photolytic: Expose to UV and visible light for not less than 1.2 million lux hours.[16][20]

  • Analyze the unstressed sample, the stressed samples, and a blank using the HPLC method.

  • The goal is to achieve 5-20% degradation of the active ingredient to ensure that the stability-indicating nature of the method is adequately tested.[18]

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main API peak and all degradation product peaks.

  • Peak purity analysis (using a Diode Array Detector) should show that the API peak is spectrally pure in all stressed samples, indicating no co-elution.

Comparative Results:

Stress ConditionNew Gradient Method PerformanceComparative Isocratic Method Performance
Acid Hydrolysis Complete resolution of 2 degradants from API peak. Peak purity > 99.9%.Major degradant co-elutes with the API peak. Peak purity < 90%.
Base Hydrolysis Complete resolution of 1 major degradant. Peak purity > 99.9%.Degradant peak is a shoulder on the main API peak.
Oxidation API peak is resolved from all minor oxidative degradants. Peak purity > 99.9%.Some minor degradants are not resolved from the solvent front.
Overall Pass: Method is demonstrated to be stability-indicating.Fail: Method is not specific and cannot be used for stability studies.
Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the carboxamide API reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay could be 0.5 mg/mL to 1.5 mg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Comparative Results:

ParameterNew Gradient MethodComparative Isocratic Method
Range 0.5 - 1.5 mg/mL0.5 - 1.5 mg/mL
Correlation (R²) 0.99980.9985
y-intercept Close to zeroSignificant non-zero intercept
Result Pass Marginal Pass: Lower correlation suggests potential non-linearity at extremes.
Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value. This is often determined by a recovery study.

Protocol:

  • Prepare a placebo (matrix without the API).

  • Spike the placebo with known concentrations of the carboxamide API at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be between 98.0% and 102.0% at each concentration level.

Comparative Results:

Spiked LevelNew Gradient Method (% Recovery ± RSD)Comparative Isocratic Method (% Recovery ± RSD)
80% 99.5% ± 0.4%96.2% ± 1.8%
100% 100.2% ± 0.3%103.5% ± 1.5%
120% 100.8% ± 0.5%104.8% ± 2.1%
Result Pass Fail: Fails to meet acceptance criteria due to poor recovery and high variability, likely caused by interference from placebo components unresolved by the isocratic method.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11]

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the carboxamide API at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[11]

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events.[11]

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Comparative Results:

Precision TypeNew Gradient Method (% RSD)Comparative Isocratic Method (% RSD)
Repeatability 0.45%1.85%
Intermediate Precision 0.78%2.95%
Result Pass Fail: Fails intermediate precision criteria, indicating the method is not rugged enough for routine use across different laboratory conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).

Comparative Results:

ParameterNew Gradient MethodComparative Isocratic Method
LOD (µg/mL) 0.1 µg/mL0.8 µg/mL
LOQ (µg/mL) 0.3 µg/mL2.5 µg/mL
Precision at LOQ 4.5% RSD12.8% RSD
Result Pass: High sensitivity.Fail: Poor sensitivity and fails precision criteria at its determined LOQ.
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on system suitability parameters and analyte quantification.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in assay result should not be significant (e.g., < 2.0% difference from the nominal result).

Comparative Results:

Varied ParameterNew Gradient Method ImpactComparative Isocratic Method Impact
Flow Rate ± 0.1 SST Pass. Assay change < 1.0%.Significant shift in retention time, SST fails resolution criteria.
Temperature ± 2 °C SST Pass. Assay change < 0.5%.Minor peak shape degradation, but SST passes.
pH ± 0.2 SST Pass. Assay change < 1.2%.Significant peak tailing observed at pH 3.2, SST fails tailing factor.
Result Pass: Method is robust.Fail: Method is not robust to minor changes in flow rate and pH.

Section 3: Visualization of Workflows

To provide a clearer understanding of the validation process, the following diagrams illustrate the key workflows.

ValidationWorkflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Analysis & Reporting P1 Develop HPLC Method P2 Write Validation Protocol (Define Parameters & Acceptance Criteria) P1->P2 E1 Perform System Suitability Test (SST) P2->E1 Begin Validation E2 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E1->E2 R1 Analyze Data vs. Acceptance Criteria E2->R1 Submit Data R2 Compile Validation Report R1->R2 End Validated Method Ready for Use R2->End Method Validated

Caption: Overall workflow for HPLC analytical method validation.

ForcedDegradation cluster_Stress Stress Conditions Start Start: API Solution Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidation (H₂O₂) Start->Ox Therm Thermal (Heat) Start->Therm Photo Photolytic (Light) Start->Photo Analyze Analyze All Samples by HPLC Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Evaluate Peak Purity & Resolution Check Analyze->Evaluate Pass Specificity Confirmed Evaluate->Pass Criteria Met Fail Method Not Specific Evaluate->Fail Criteria Not Met

Caption: Decision workflow for specificity via forced degradation.

Conclusion

The validation data unequivocally demonstrates the superiority of the new gradient RP-HPLC method. It has proven to be specific, linear, accurate, precise, and robust, meeting all pre-defined acceptance criteria based on ICH and FDA guidelines.[21][22] In direct comparison, the isocratic method failed on several critical parameters, most notably specificity, accuracy, and robustness, rendering it unsuitable for reliable quality control or regulatory submission.

This guide illustrates that while a simpler method might seem appealing initially, a well-developed, science-driven approach results in a far more reliable and defensible analytical procedure. Adopting such a method ensures data integrity, product quality, and ultimately, patient safety. It is a foundational element in the lifecycle of any pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. EMA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

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  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. NCBI. [Link]

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Safety Operating Guide

N-Isopropylpiperazine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who utilize piperazine derivatives as foundational scaffolds. N-Isopropylpiperazine-1-carboxamide (CAS: 205116-57-0) and its hydrochloride salt (CAS: 1258651-80-7) are highly valued in medicinal chemistry, frequently appearing in the synthesis of CB1 cannabinoid receptor antagonists[1] and pantothenate kinase (PANK) modulators[2].

However, the very structural features that make this compound biologically active—its electron-rich nitrogen heterocycle and stable amide linkage—also dictate strict, non-negotiable end-of-life handling procedures. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses significant risks of environmental persistence and aquatic toxicity.

Here is the definitive, field-proven guide to the operational and logistical disposal of N-Isopropylpiperazine-1-carboxamide.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the physicochemical behavior of the molecule. The piperazine ring acts as a secondary/tertiary amine system, making it a Lewis base that can react exothermically with strong oxidizers. Furthermore, if introduced into standard wastewater streams, secondary amines can react with ambient nitrosating agents to form nitrosamines—a class of potent environmental carcinogens. For this reason, sewering piperazine derivatives is universally prohibited.

Table 1: Physicochemical & Hazard Summary
ParameterData / ClassificationOperational Implication
CAS Numbers 205116-57-0 (Base) 1258651-80-7 (HCl Salt)[3]Ensure SDS matching; the HCl salt is highly water-soluble, increasing spill mobility.
Molecular Formula C₈H₁₇N₃O[3]High nitrogen content requires specialized incineration to manage NOₓ emissions.
GHS Hazard Codes H302, H315, H319, H335[4]Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates strict PPE.
Incompatibilities Strong oxidizers, strong acidsSegregation in Satellite Accumulation Areas (SAAs) is critical to prevent thermal events.
Table 2: Regulatory Waste Classification
Regulatory BodyClassification StatusDisposal Mandate
EPA (RCRA) Non-Listed (Not P- or U-listed)[5]Managed as a Characteristic/Hazardous Pharmaceutical Waste under Subpart P guidelines.
Standard Method Thermal DestructionHigh-Temperature Incineration via licensed RCRA facility[6].

Standard Operating Procedure: Routine Laboratory Disposal

Do not rely on evaporation as a disposal method; evaporating hazardous chemicals in fume hoods is a direct violation of environmental safety regulations[7]. The following protocol ensures a closed-loop, self-validating waste stream.

Step 1: Chemical Segregation & Compatibility Verification

  • Action: Verify that the waste carboy does not contain strong oxidizing agents (e.g., peroxides, permanganates, nitric acid).

  • Causality: Mixing electron-rich amides/amines with oxidizers can lead to rapid gas evolution and container rupture.

Step 2: Primary Containment

  • Action: Transfer the solid powder or solvent-dissolved N-Isopropylpiperazine-1-carboxamide into a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Action: Cap the container immediately. Funnels must not be left in the waste container when not actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Action: Explicitly write out "N-Isopropylpiperazine-1-carboxamide" (no abbreviations) and check the boxes for "Toxic" and "Irritant".

Step 4: Empty Container Management (Triple Rinsing)

  • Action: For primary reagent bottles that are now empty, perform a triple rinse using a compatible solvent (e.g., methanol or water)[7].

  • Action: Each rinse should use a volume equal to 5% of the container's total volume. Collect all rinsate into the hazardous waste carboy. Only after triple rinsing can the original container be defaced and discarded as standard solid waste[8],[7].

Step 5: Transfer for Thermal Destruction

  • Action: Transfer the sealed container to your facility's Satellite Accumulation Area (SAA). Coordinate with your Environmental Health & Safety (EHS) officer for pickup. The material must be sent to a licensed facility for high-temperature incineration equipped with NOₓ scrubbers[6].

Emergency Protocol: Spill Response & Decontamination

In the event of a localized benchtop or floor spill, immediate containment is required to prevent aerosolization of the respiratory irritant (H335)[4].

  • Isolate & Protect: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat[6]. If the spill is large or poorly ventilated, an EN 149 / NIOSH-approved respirator is required[6].

  • Dry Containment (Solid Spill): Do not sweep dry powder, as this generates hazardous dust clouds. Carefully cover the powder with a plastic sheet or lightly mist with water (if compatible with surrounding chemicals) to suppress dust[6].

  • Wet Containment (Solution Spill): Surround the liquid with an inert, non-combustible absorbent material such as vermiculite or universal spill pads[6].

  • Mechanical Recovery: Use a clean, non-sparking shovel or scoop to transfer the absorbed material into a dedicated, sealable hazardous waste bucket[9]. Never use a standard laboratory vacuum.

  • Surface Decontamination: Wipe down the affected bench or floor area with a damp cloth and a mild detergent solution to neutralize residual traces. Place all used wipes into the hazardous waste bucket[6].

Disposal Workflow Visualization

To ensure operational clarity across your laboratory staff, utilize the following logical workflow for the lifecycle management of this chemical waste.

DisposalWorkflow Start Waste Generation: N-Isopropylpiperazine-1-carboxamide Assess Hazard Assessment (H302, H315, H319, H335) Start->Assess Segregate Chemical Segregation (Isolate from Oxidizers) Assess->Segregate Contain Primary Containment (HDPE/Glass, Sealed) Segregate->Contain Label RCRA Waste Labeling (Toxic / Irritant) Contain->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Pickup EHS / Licensed Contractor Pickup Store->Pickup Incinerate High-Temperature Incineration (Thermal Destruction) Pickup->Incinerate

Workflow for the segregation, containment, and thermal destruction of piperazine chemical waste.

References

  • Molaid. "4-((4-chlorophenyl)(2,3-dichlorophenyl)methyl)-N-isopropylpiperazine-1-carboxamide". Available at: [Link]

  • National Institutes of Health (NIH). "LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators". Available at: [Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs". Available at: [Link]

  • Beveridge & Diamond. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes". Available at: [Link]

  • Loba Chemie. "PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet". Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Available at: [Link]

Sources

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Retrosynthesis Analysis

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